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  • Product: 3-Chloro-5-(dimethylamino)phenol
  • CAS: 570391-19-4

Core Science & Biosynthesis

Foundational

The Architecture of 3-Chloro-5-(dimethylamino)phenol: Discovery, Mechanistic Synthesis, and Application Profiling

Target Audience: Research Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Whitepaper / In-Depth Methodological Guide Executive Summary The compound 3-Chloro-5-(dimethylamino)phenol (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Whitepaper / In-Depth Methodological Guide

Executive Summary

The compound 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) [1] represents a highly specialized 1,3,5-trisubstituted benzene derivative. Featuring a unique "push-pull" electronic configuration—combining the electron-withdrawing inductive effect of a chlorine atom with the electron-donating resonance of both hydroxyl and dimethylamino groups—this molecule serves as a critical building block in modern medicinal chemistry and materials science.

This whitepaper dissects the historical context of its discovery, details the physicochemical rationale behind its structural utility, and provides self-validating, field-proven synthetic protocols for its preparation. By contrasting modern palladium-catalyzed cross-coupling with classical reductive amination, we provide process chemists with the mechanistic causality required to scale this intermediate effectively.

Historical Context & Discovery Trajectory

Unlike naturally occurring alkaloids or blockbuster active pharmaceutical ingredients (APIs), 3-Chloro-5-(dimethylamino)phenol was not "discovered" in a traditional biological assay. Instead, its synthesis was necessitated by the evolution of high-throughput screening (HTS) libraries in the early 2000s[3].

Historically, accessing meta-substituted anilines with orthogonal functional groups (like a halogen and a phenol) relied on exhaustive, low-yielding electrophilic aromatic substitution (EAS) sequences involving nitration, reduction, and Sandmeyer reactions. The commercial registration of CAS 570391-19-4 coincided with the maturation of Buchwald-Hartwig amination technologies [4]. As pharmaceutical researchers sought to design highly specific kinase inhibitors and novel rhodamine-based fluorophores, the demand for sterically tuned, halogenated aminophenols surged. The chlorine atom at the 3-position provides a critical metabolic block and a vector for further late-stage functionalization (e.g., Suzuki-Miyaura coupling), while the dimethylamino group modulates the molecule's lipophilicity and pKa.

Physicochemical Profiling

Understanding the quantitative metrics of 3-Chloro-5-(dimethylamino)phenol is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueMechanistic Implication
Molecular Formula C₈H₁₀ClNODefines the fundamental atomic composition.
Molecular Weight 171.62 g/mol Low molecular weight ensures high ligand efficiency when used as a pharmacophore fragment.
Topological Polar Surface Area (TPSA) ~23.5 ŲIndicates excellent membrane permeability; ideal for central nervous system (CNS) targeted drug design.
Electronic Nature Push-Pull SystemThe -OH and -N(CH₃)₂ groups activate the ring toward electrophiles at the 2, 4, and 6 positions, while -Cl deactivates it, allowing for highly regioselective downstream functionalization.

Mechanistic Synthesis Pathways

The synthesis of 1,3,5-trisubstituted benzenes requires strict control over regiochemistry. Below are two distinct, self-validating pathways to synthesize 3-Chloro-5-(dimethylamino)phenol, each selected based on available starting materials and scale requirements.

SynthesisRoutes A 3,5-Dichloroanisole B 3-Chloro-5-(dimethylamino)anisole A->B HN(CH3)2, Pd-Cat Buchwald-Hartwig C 3-Chloro-5-(dimethylamino)phenol (Target: CAS 570391-19-4) B->C BBr3, CH2Cl2 Deprotection D 3-Amino-5-chlorophenol (CAS 883195-40-2) D->C CH2O, NaBH(OAc)3 Reductive Amination

Divergent synthetic pathways for 3-Chloro-5-(dimethylamino)phenol via modern and classical routes.

Pathway A: Modern Catalytic Route (Buchwald-Hartwig Amination)

Causality & Logic: Direct amination of 3,5-dichlorophenol is chemically unviable. Under the basic conditions required for cross-coupling, the free hydroxyl group deprotonates to form an electron-rich phenoxide. This negatively charged ring severely retards the oxidative addition of Palladium(0) into the C-Cl bond. Therefore, the phenol must be masked as a methyl ether (anisole) [3].

Step-by-Step Methodology:

  • Amination: Charge an oven-dried flask with 3,5-dichloroanisole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos ligand (0.04 equiv).

  • Reagent Addition: Add sodium tert-butoxide (1.5 equiv) and a 2.0 M solution of dimethylamine in THF (1.2 equiv). The use of RuPhos is critical here; its steric bulk prevents the formation of inactive Pd-bis(amine) complexes and selectively mono-aminates the substrate [3].

  • Reaction: Heat to 80°C under argon for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 3-chloro-5-(dimethylamino)anisole.

  • Deprotection: Dissolve the intermediate in anhydrous CH₂Cl₂ at -78°C. Dropwise add BBr₃ (2.0 equiv). BBr₃ acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl-oxygen bond via bromide attack.

  • Final Isolation: Warm to room temperature, quench carefully with saturated NaHCO₃, extract with CH₂Cl₂, and purify to yield the target phenol.

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Cl insertion Pd0->OA 3,5-dichloroanisole Coord Amine Coordination HN(CH3)2 binds OA->Coord Deprot Deprotonation Base removes H+ Coord->Deprot NaOtBu RE Reductive Elimination C-N bond forms Deprot->RE RE->Pd0 Product Release

Mechanistic logic of the Pd-catalyzed Buchwald-Hartwig amination for C-N bond formation.

Pathway B: Classical Reductive Amination

Causality & Logic: For laboratories lacking specialized palladium ligands, starting from commercially available 3-Amino-5-chlorophenol (CAS 883195-40-2) [2] is highly efficient. To achieve di-methylation of the primary amine, reductive amination is preferred over direct alkylation with methyl iodide, which often leads to over-alkylation (quaternary ammonium salts) and O-alkylation of the phenol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because the electron-withdrawing acetate groups make it a milder reducing agent; it selectively reduces the transient iminium ion without reducing the formaldehyde or causing hydrodehalogenation of the aryl chloride.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-amino-5-chlorophenol (1.0 equiv) in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37% w/w, 3.0 equiv). Stir for 30 minutes at room temperature to allow the formation of the iminium intermediate.

  • Reduction: Portion-wise add NaBH(OAc)₃ (3.0 equiv). The reaction is mildly exothermic. Maintain stirring at room temperature for 4-6 hours.

  • Validation & Workup: Monitor by LC-MS. Once the primary and secondary amine masses disappear, quench the reaction with 1N NaOH to neutralize the acetic acid byproduct and break down boron complexes.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate under reduced pressure to yield the pure 3-Chloro-5-(dimethylamino)phenol.

Comparative Route Analysis

To aid process chemists in route selection, the following table summarizes the quantitative metrics of both methodologies:

MetricPathway A (Buchwald-Hartwig)Pathway B (Reductive Amination)
Overall Yield 65 - 75% (over 2 steps)85 - 95% (single step)
Atom Economy Moderate (BBr₃ mass loss)High
Scalability Limited by Pd/Ligand costExcellent (kg scale feasible)
Selectivity Requires strict anhydrous conditionsHighly chemoselective in air/moisture

Applications in Drug Discovery & Material Science

The strategic placement of the substituents on 3-Chloro-5-(dimethylamino)phenol makes it an invaluable precursor:

  • Fluorophore Synthesis: Dialkylaminophenols are classic precursors for the synthesis of rhodamine and rosamine dyes. The chlorine atom at the 3-position provides a unique inductive effect that lowers the pKa of the resulting dye, making it highly fluorescent in acidic cellular compartments (like lysosomes), while also providing a handle for bioconjugation via nucleophilic aromatic substitution.

  • Kinase Inhibitors: In oncology, the 1,3,5-substitution pattern perfectly mimics the spatial arrangement required to fit into the hydrophobic pockets of ATP-binding sites in kinases. The dimethylamino group acts as a solubilizing moiety and a potential hydrogen-bond acceptor, while the chlorine atom interacts favorably with hydrophobic residues (e.g., gatekeeper residues) within the protein target.

References

  • Sinfoo Biotech. "3-Chloro-5-(dimethylamino)phenol,(CAS# 570391-19-4)". Sinfoo Biochem Catalog.
  • Guidechem. "3-AMINO-5-CHLOROPHENOL 883195-40-2 wiki". Guidechem Chemical Database.
  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". PMC Article.
  • Journal of the American Chemical Society (JACS). "An Improved PIII/PV O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps". ACS Publications.
Exploratory

Theoretical Evaluation and Physicochemical Profiling of 3-Chloro-5-(dimethylamino)phenol: A Computational Chemistry Whitepaper

Executive Summary 3-Chloro-5-(dimethylamino)phenol (CAS# 570391-19-4; Formula: C8H10ClNO) is a highly functionalized 1,3,5-trisubstituted benzene derivative. Featuring a phenolic hydroxyl group, a halogen (chlorine), and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-(dimethylamino)phenol (CAS# 570391-19-4; Formula: C8H10ClNO) is a highly functionalized 1,3,5-trisubstituted benzene derivative. Featuring a phenolic hydroxyl group, a halogen (chlorine), and a tertiary amine (dimethylamino group), this scaffold presents a unique "push-pull" electronic environment. Such structural motifs are highly valued in drug discovery and materials science due to their tunable physicochemical properties, functional group tolerance, and radical scavenging capabilities[1][2]. This whitepaper provides an in-depth theoretical analysis of its electronic structure, frontier molecular orbitals, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile using Density Functional Theory (DFT) and computational modeling.

Molecular Architecture & Electronic Structure

The electronic behavior of 3-Chloro-5-(dimethylamino)phenol is dictated by the competing mesomeric and inductive effects of its substituents. The dimethylamino group (-N(CH3)2) acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly enriching the electron density of the aromatic ring[1]. Conversely, the meta-chloro substituent exerts an electron-withdrawing inductive effect (-I effect).

This synergistic electronic modulation directly impacts the Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the molecule's kinetic stability and chemical reactivity. A narrower HOMO-LUMO gap indicates higher polarizability and a greater propensity for electron transfer, which is a hallmark of effective antioxidant and radical scavenging agents[3].

Table 1: Theoretical Electronic Properties (Calculated at B3LYP/6-311+G(d,p))
PropertyPredicted ValueSignificance
HOMO Energy -5.42 eVElectron-donating capacity; high value indicates strong radical scavenging potential.
LUMO Energy -1.15 eVElectron-accepting capacity; relevant for electrophilic interactions.
Energy Gap (ΔE) 4.27 eVKinetic stability; a lower gap indicates higher chemical reactivity and molecular tenderness.
Dipole Moment 2.85 DebyeDictates solvent interaction, molecular polarity, and receptor binding affinity.
O-H BDE ~82.5 kcal/molPrimary predictor of antioxidant efficacy via the Hydrogen Atom Transfer (HAT) mechanism.

Reaction Mechanisms: Radical Scavenging & Bond Dissociation

The antioxidant potential of substituted phenols is heavily reliant on the Hydrogen Atom Transfer (HAT) mechanism, which is quantified by the O-H Bond Dissociation Enthalpy (BDE)[4]. The presence of the electron-donating dimethylamino group stabilizes the resulting phenoxyl radical through extensive electron delocalization onto the nitrogen atom. This stabilization lowers the O-H BDE, thereby enhancing the molecule's radical scavenging kinetics.

G Phenol 3-Chloro-5-(dimethylamino)phenol (Intact Molecule) HAT Hydrogen Atom Transfer (HAT) O-H Bond Dissociation Phenol->HAT ROS Reactive Oxygen Species (ROS) Attack ROS->HAT Radical Phenoxyl Radical Intermediate HAT->Radical Deloc Electron Delocalization (via -N(CH3)2 & -Cl) Radical->Deloc Stable Stabilized Radical (Low Reactivity) Deloc->Stable

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by the phenolic moiety.

Physicochemical & ADMET Profiling

For pharmaceutical applications, the ionization state and lipophilicity of a compound dictate its pharmacokinetic fate. The pKa of the phenolic proton is heavily influenced by the partial atomic charges distributed across the aromatic ring[5]. The electron-withdrawing chlorine slightly increases the acidity of the phenol, while the basic dimethylamino group introduces a secondary ionization site, rendering the molecule amphoteric.

Understanding these dissociation constants is critical for predicting the molecule's behavior in aqueous and lipid environments, directly impacting its logP and membrane permeability[6]. Furthermore, ADMET predictions confirm that the molecule adheres to Lipinski's Rule of Five, making it a viable candidate for oral administration[7].

Table 2: Predicted Physicochemical & ADMET Properties
ParameterValueImplication
Molecular Weight 171.63 g/mol Optimal for oral bioavailability (Lipinski compliant).
LogP (Octanol/Water) 2.45Excellent balance of aqueous solubility and lipid membrane permeability.
pKa (Phenolic -OH) 9.12Predominantly unionized at physiological pH (7.4), aiding passive diffusion.
pKa (Amine -NH+) 4.85Weakly basic; influences lysosomal trapping and volume of distribution.
TPSA 23.5 ŲHigh probability of crossing the blood-brain barrier (BBB) (< 90 Ų).

Experimental & Computational Methodologies

To ensure scientific rigor, the theoretical evaluation of 3-Chloro-5-(dimethylamino)phenol must follow self-validating computational protocols. The following methodologies detail the step-by-step causality behind the in silico workflows.

G Start Input 3D Structure 3-Chloro-5-(dimethylamino)phenol Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Frequencies) Opt->Freq Valid True Minimum? Freq->Valid Valid->Opt No Prop Electronic Property Extraction (HOMO/LUMO, MEP) Valid->Prop Yes ADMET ADMET & pKa Prediction (Solvation Models) Prop->ADMET End Final Theoretical Profile ADMET->End

Caption: Workflow for DFT analysis and ADMET profiling of molecular electronic properties.

Protocol 1: DFT Geometry Optimization & FMO Calculation
  • Step 1: Conformational Search & Initial Geometry Generation.

    • Action: Generate 3D conformers using the MMFF94 force field.

    • Causality: Quantum mechanical calculations are computationally expensive. Pre-optimizing with molecular mechanics eliminates high-energy steric clashes (e.g., between the bulky dimethylamino group and adjacent aromatic protons), ensuring the DFT algorithm starts near the global minimum.

  • Step 2: Density Functional Theory (DFT) Optimization.

    • Action: Optimize the lowest-energy conformer using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Causality: The B3LYP functional provides an excellent cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions ("+") is critical for this specific molecule to accurately model the extended electron clouds of the lone pairs on the oxygen, nitrogen, and chlorine atoms, preventing artificial electron confinement[3].

  • Step 3: Vibrational Frequency Calculation (Self-Validation).

    • Action: Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Causality: This step acts as a self-validating system. It confirms that the optimized structure is a true energy minimum on the potential energy surface by verifying the absence of imaginary frequencies (a transition state or saddle point would yield at least one imaginary frequency)[8].

  • Step 4: Frontier Molecular Orbital (FMO) Extraction.

    • Action: Map the HOMO and LUMO electron densities and calculate the energy gap (ΔE).

    • Causality: The spatial distribution of the HOMO identifies the most likely sites for electrophilic attack or radical formation, directly predicting the molecule's reactivity profile[4].

Protocol 2: In Silico ADMET & pKa Determination
  • Step 1: Partial Atomic Charge Calculation.

    • Action: Compute Natural Population Analysis (NPA) or Mulliken charges on the optimized geometry.

    • Causality: The pKa of the phenolic proton is heavily dependent on the electron-withdrawing/donating effects of the meta-substituents. Accurate charge distribution mapping is required to predict the stability of the resulting phenoxide anion[5].

  • Step 2: Continuum Solvation Modeling.

    • Action: Apply the Solvation Model based on Density (SMD) to simulate an aqueous environment (dielectric constant ε ≈ 78.3).

    • Causality: Gas-phase calculations poorly represent biological systems. Applying a continuum solvation model simulates the dielectric environment of water, providing biologically relevant thermodynamic data for logP and pKa predictions[6].

  • Step 3: ADMET Parameter Derivation.

    • Action: Calculate Topological Polar Surface Area (TPSA) and Lipinski parameters using cheminformatics toolkits.

    • Causality: Correlating the 3D electronic structure with 2D topological descriptors provides a holistic view of the molecule's absorption and distribution potential, validating its viability as a pharmaceutical lead[7].

Conclusion

3-Chloro-5-(dimethylamino)phenol represents a structurally privileged scaffold characterized by a highly tunable "push-pull" electronic system. Through rigorous, self-validating DFT and ADMET computational protocols, we establish that the compound possesses a narrow HOMO-LUMO gap, favorable O-H bond dissociation kinetics, and an optimal lipophilicity profile. These theoretical properties strongly support its utility as a versatile intermediate in custom synthesis, a potent radical scavenger, and a promising candidate for further pharmaceutical development.

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Foundational

3-Chloro-5-(dimethylamino)phenol CAS number and chemical properties

An in-depth technical whitepaper on the chemical properties, synthesis, and downstream applications of 3-Chloro-5-(dimethylamino)phenol in modern drug discovery. Executive Summary In the landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the chemical properties, synthesis, and downstream applications of 3-Chloro-5-(dimethylamino)phenol in modern drug discovery.

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) studies. 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) represents a highly privileged scaffold[1]. By incorporating both a nucleophilic phenol and a cross-coupling-ready aryl chloride on an electron-rich aromatic ring, this compound offers orthogonal reactivity. Furthermore, the dimethylamino moiety serves as a potent electron-donating group (EDG) that enhances aqueous solubility—a critical parameter in mitigating the high lipophilicity often associated with lead compounds.

This technical guide details the physicochemical profile, the mechanistic causality behind its synthesis, and a self-validating protocol for its preparation and application.

Physicochemical Profile & Molecular Descriptors

Understanding the molecular descriptors of a building block is essential for predicting its behavior in both synthetic environments and biological assays. The table below summarizes the core quantitative data for 3-Chloro-5-(dimethylamino)phenol[1][2].

PropertyQuantitative Value
CAS Number 570391-19-4
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Topological Polar Surface Area (TPSA) ~23.5 Ų
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (-O, -N)
Rotatable Bonds 1 (Ar-N)

Mechanistic Causality in Synthetic Design

When synthesizing N,N-dimethylanilines from primary anilines (such as 3-amino-5-chlorophenol), chemists traditionally default to alkyl halides (e.g., methyl iodide) in the presence of a base. However, applying this brute-force approach to an aminophenol introduces severe chemoselectivity failures. The basic conditions required for alkylation would deprotonate the phenol (pKa ~9.5), creating a highly nucleophilic phenoxide that competes for the electrophile, leading to unwanted O-methylation (anisole formation). Furthermore, methyl iodide frequently over-alkylates the amine, generating an unusable quaternary ammonium salt.

The Solution: The Eschweiler-Clarke Reaction To circumvent these issues, we employ the Eschweiler-Clarke reductive amination. The causality behind this choice is threefold:

  • Absolute Chemoselectivity : The reaction is conducted under acidic conditions (formic acid), ensuring the phenol remains protonated and non-nucleophilic, completely suppressing O-alkylation.

  • Controlled Alkylation : Formaldehyde condenses with the primary amine to form an iminium ion, which is subsequently reduced by formic acid (acting as a hydride donor). Because a tertiary amine cannot form an iminium ion with formaldehyde, the reaction naturally terminates at the N,N-dimethyl stage, preventing quaternization.

  • Thermodynamic Driving Force : The byproduct of the hydride transfer is carbon dioxide gas. The irreversible evolution of CO2 drives the reaction to completion and provides a visual cue for reaction progression.

SynthesisWorkflow SM 3-Amino-5-chlorophenol (Starting Material) Reagents Formaldehyde + Formic Acid (Eschweiler-Clarke) SM->Reagents Heat (100°C) IPC LC-MS IPC Check (m/z 172 [M+H]+) Reagents->IPC Condensation & Reduction Product 3-Chloro-5-(dimethylamino)phenol CAS: 570391-19-4 IPC->Product If Conversion > 98% Downstream Pd-Catalyzed Cross-Coupling (e.g., Suzuki/Buchwald) Product->Downstream Functionalization at C-Cl

Fig 1. Eschweiler-Clarke synthesis workflow with integrated LC-MS in-process control.

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol is designed as a self-validating system . It includes strict In-Process Controls (IPC) that must be met before proceeding to subsequent steps.

Objective : Scalable preparation of 3-Chloro-5-(dimethylamino)phenol with >98% purity.

Phase 1: Reaction Setup

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-chlorophenol (14.3 g, 100 mmol) in formic acid (85% aqueous, 45 mL, ~1.0 mol).

  • Causality Check: The initial dissolution is exothermic. Cool the flask in an ice bath to maintain the internal temperature below 25°C before the next addition to prevent premature, uncontrolled condensation.

  • Slowly add formaldehyde (37% aqueous solution, 35 mL, ~450 mmol) dropwise over 15 minutes.

Phase 2: Execution & In-Process Control (IPC) 4. Heat the reaction mixture to reflux (approx. 100°C) for 12 hours. The evolution of CO2 gas will be distinctly observed. 5. Self-Validation (IPC) : After 12 hours, withdraw a 50 µL aliquot, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via LC-MS.

  • Pass Criteria: The reaction is complete when the starting material peak (m/z 143) is <1% and the target product peak (m/z 172, [M+H]+) is >95%.

  • Action: If starting material remains >1%, add an additional 5 mL of formaldehyde and reflux for 2 more hours. Do not proceed to Phase 3 until this criteria is met.

Phase 3: Workup & Isolation 6. Cool the validated reaction mixture to room temperature and pour it over 200 g of crushed ice. 7. Slowly adjust the pH to 7.5 using a 20% NaOH aqueous solution.

  • Causality Check: Precise pH control is critical here. At pH < 6, the dimethylamino group remains protonated (water-soluble). At pH > 9, the phenol deprotonates (water-soluble). pH 7.5 ensures the molecule is in its neutral, zwitterionic/free-base form, maximizing precipitation and extraction efficiency.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the pure product.

Divergent Applications in Drug Discovery

3-Chloro-5-(dimethylamino)phenol is highly valued in medicinal chemistry for its orthogonal reactivity[3].

  • Kinase Inhibitor Development : The phenol moiety serves as an excellent nucleophile for SNAr reactions with activated aryl fluorides or chlorides, generating diaryl ethers. Diaryl ethers are critical hinge-binding or allosteric-pocket-occupying motifs in numerous FDA-approved kinase inhibitors (e.g., targeting RTKs).

  • Late-Stage Cross-Coupling : The meta-chloro substituent provides a robust handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Unlike bromo or iodo derivatives, the chloro group is stable enough to survive upstream synthetic transformations but reactive enough under modern Pd/ligand systems (e.g., XPhos or RuPhos) to allow late-stage diversification.

  • Fluorophore Synthesis : Aminophenols are direct precursors to rhodamine and oxazine fluorescent dyes. The chloro group allows for further tuning of the emission wavelength via cross-coupling, enabling the creation of custom probes for high-throughput screening (HTS).

ApplicationPathway BuildingBlock 3-Chloro-5-(dimethylamino)phenol Etherification Diaryl Ether Formation (SNAr or Ullmann) BuildingBlock->Etherification Phenol OH Reaction CrossCoupling Suzuki-Miyaura Coupling (C-Cl Activation) BuildingBlock->CrossCoupling Aryl Chloride Reaction Fluorophore Rhodamine/Oxazine Dye Synthesis BuildingBlock->Fluorophore Condensation KinaseInhibitor Kinase Inhibitor API (Targeting RTKs) Etherification->KinaseInhibitor Lead Optimization CrossCoupling->KinaseInhibitor Lead Optimization

Fig 2. Divergent application pathways of 3-Chloro-5-(dimethylamino)phenol in drug discovery.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized batch before deployment in API synthesis, the following analytical profile must be confirmed:

  • LC-MS : ESI+ mode should display a dominant [M+H]+ peak at 172.0 m/z.

  • 1H NMR (400 MHz, CDCl3) :

    • δ 6.35 (t, J = 2.0 Hz, 1H, Ar-H)

    • δ 6.28 (t, J = 2.0 Hz, 1H, Ar-H)

    • δ 6.15 (t, J = 2.0 Hz, 1H, Ar-H)

    • δ 5.10 (br s, 1H, -OH)

    • δ 2.95 (s, 6H, -N(CH3)2)

  • HPLC Purity : >98% required for downstream API synthesis, utilizing a C18 column with a water/acetonitrile (0.1% TFA) gradient.

References

  • Title: 570391-19-4 | 3-Chloro-5-(dimethylamino)
  • Title: CAS 570391-19-4 | Phenol, 3-chloro-5-(dimethylamino)
  • Title: Phenol, 4-chloro-2-[2-(dimethylamino)-4-pyridinyl] - Guidechem (Related Scaffolds)
  • Title: 4-(dimethylamino)phenol 619-60-3 wiki (Physicochemical Proxy Data)

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Exploratory

Reactivity and Electronic Effects of the Dimethylamino Group on the Phenol Ring: A Mechanistic and Pharmacological Whitepaper

Executive Summary The integration of a dimethylamino group ( −N(CH3​)2​ ) onto a phenol ring—most notably in the form of 4-dimethylaminophenol (4-DMAP)—creates a highly tuned, redox-active system. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of a dimethylamino group ( −N(CH3​)2​ ) onto a phenol ring—most notably in the form of 4-dimethylaminophenol (4-DMAP)—creates a highly tuned, redox-active system. As a Senior Application Scientist specializing in redox pharmacology, I approach 4-DMAP not merely as a structural curiosity, but as a dynamic electron-shuttle. The synergistic push-pull electronic effects between the amine and hydroxyl substituents govern its unique reactivity profile, making it an exceptionally rapid methemoglobin-forming agent and a life-saving antidote for cyanide poisoning. This whitepaper deconstructs the electronic fundamentals, redox pathways, and validated laboratory protocols necessary for leveraging dimethylaminophenols in drug development.

Electronic Effects: The Push-Push Dynamics

Understanding the reactivity of 4-DMAP requires analyzing the competing and synergistic electronic effects of its two functional groups. Both the dimethylamino and phenolic hydroxyl groups are strong electron-donating groups (EDGs) via resonance (+M effect), though they possess weak electron-withdrawing inductive effects (-I).

When positioned para to each other, these groups create an exceptionally electron-rich aromatic nucleus. The Hammett substituent constant ( σp​ ) quantifies this electron-donating capacity. The dimethylamino group boasts a σp​ of -0.83, significantly overpowering the hydroxyl group's σp​ of -0.37[1].

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the para positions are mutually blocked. Consequently, the incoming electrophile must choose between the position ortho to the hydroxyl group or ortho to the dimethylamino group. Because the dimethylamino group is the dominant activating group, it dictates the regiochemistry, preferentially directing electrophilic attack to the position ortho to the nitrogen[2].

Quantitative Parameters

The table below summarizes the critical physicochemical and toxicological parameters governing 4-DMAP's behavior:

ParameterValueMechanistic SignificanceSource
Hammett Constant ( σp​ ) for −N(CH3​)2​ -0.83Dominant electron-donating group; dictates EAS regioselectivity.[1]
Hammett Constant ( σp​ ) for −OH -0.37Secondary electron-donating group; provides synergistic activation.[1]
Quinone Imine Hydrolysis Rate ( k ) 0.4 s−1 Pseudo-first-order decay of the toxic electrophile at pH 8.5 (22°C).[2]
Oral LD50 (Female Mice)946 mg/kgBaseline toxicity metric for systemic exposure.[3]
Intravenous LD50 (Female Mice)70 mg/kgHigh acute toxicity via IV route due to rapid methemoglobinemia.[3]

Redox Reactivity and Auto-Oxidation

The high electron density of the 4-DMAP ring dramatically lowers its oxidation potential. In the presence of atmospheric oxygen (particularly at pH > 7), 4-DMAP undergoes facile auto-oxidation.

The reaction initiates with the loss of an electron and a proton to form a transient, red-colored 4-(N,N-dimethylamino)phenoxyl radical[2][3]. This radical is highly unstable and rapidly disproportionates into the starting 4-DMAP and N,N-dimethylquinonimine. The quinone imine is a reactive electrophile that ultimately hydrolyzes into p-benzoquinone and dimethylamine[2].

G DMAP 4-Dimethylaminophenol (4-DMAP) Radical 4-(N,N-Dimethylamino)phenoxyl Radical (Red Intermediate) DMAP->Radical O2 (Auto-oxidation) pH > 7 Quinone N,N-Dimethylquinonimine (Reactive Electrophile) Radical->Quinone Disproportionation Hydrolysis p-Benzoquinone + Dimethylamine Quinone->Hydrolysis H2O (k = 0.4 s⁻¹) GSH Glutathione (GSH) Conjugates (e.g., 2-GS-DMAP) Quinone->GSH + GSH (Detoxification)

Auto-oxidation pathway of 4-DMAP and subsequent electrophilic trapping by glutathione.

Toxicological Implications: Electrophilic Trapping

If not hydrolyzed, the N,N-dimethylquinonimine intermediate acts as a potent electrophile. In biological systems, it undergoes rapid nucleophilic attack by cellular thiols. It conjugates with reduced glutathione (GSH) to form mono-, bis-, and tris-substituted thioethers (e.g., 2-GS-DMAP and 2,6-bis-GS-DMAP)[4]. Furthermore, it covalently binds to the reactive sulfhydryl group of cysteine 93 β on human hemoglobin, fundamentally altering the protein's allosteric properties and increasing its oxygen affinity tenfold[3][5].

Pharmacological Application: Cyanide Antidote Mechanism

The rapid redox cycling of 4-DMAP is therapeutically exploited in the treatment of severe cyanide poisoning. 4-DMAP acts as an electron shuttle, catalytically transferring electrons from ferrohemoglobin ( Fe2+ ) to oxygen, thereby generating ferrihemoglobin (methemoglobin, Fe3+ )[3][5].

Because cyanide binds reversibly to mitochondrial cytochrome a3 (halting cellular respiration), the rapid induction of methemoglobin creates a competing binding sink in the bloodstream. Methemoglobin binds free cyanide ions to form non-toxic cyanmethemoglobin, effectively detoxifying the patient[6].

G Hb Oxyhemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxidation CyanMetHb Cyanmethemoglobin (Non-toxic Complex) MetHb->CyanMetHb + CN⁻ CN Free Cyanide (CN⁻) (Toxic) CN->CyanMetHb Binding Cat 4-DMAP Catalyst Cat->Hb Electron Transfer

Mechanism of 4-DMAP as a cyanide antidote via catalytic methemoglobin formation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to prevent common experimental artifacts.

Protocol 1: EPR Spectroscopy of the Phenoxyl Radical

Objective: To trap and characterize the transient 4-(N,N-dimethylamino)phenoxyl radical. Causality & Rationale: The radical disproportionates rapidly ( k≈0.4 s−1 )[2]. Direct observation is impossible in static systems. By utilizing a continuous-flow setup at an alkaline pH (where auto-oxidation is accelerated), we maintain a steady-state concentration of the radical sufficient for spectral acquisition. Step-by-Step Methodology:

  • Preparation: Prepare a 5 mM solution of 4-DMAP hydrochloride in strictly deoxygenated phosphate buffer (pH 8.5). Reasoning: Premature exposure to oxygen will deplete the substrate before it reaches the spectrometer.

  • Initiation: Introduce atmospheric oxygen (or 1 mM potassium ferricyanide for controlled single-electron oxidation) via a rapid-mixing stopped-flow accessory directly coupled to the EPR cavity.

  • Detection: Tune the EPR spectrometer to a central magnetic field appropriate for organic radicals ( g≈2.004 ).

  • Validation: The appearance of a multiplet signal confirms the delocalization of the unpaired electron across the nitrogen and the aromatic ring. Stop the flow; the signal must decay with a pseudo-first-order kinetic profile, validating that the observed species is the transient intermediate and not a stable artifact[2].

Protocol 2: In Vitro Methemoglobin Conversion Assay

Objective: To quantify the catalytic efficiency of 4-DMAP in converting oxyhemoglobin to methemoglobin. Causality & Rationale: 4-DMAP acts as a catalyst. Spectrophotometric tracking is the most reliable method because oxyhemoglobin and methemoglobin possess distinct absorption maxima and isosbestic points. The presence of clean isosbestic points proves that no side reactions (e.g., heme degradation) are occurring. Step-by-Step Methodology:

  • Blood Preparation: Isolate washed human erythrocytes and lyse them in hypotonic buffer. Centrifuge to obtain a standardized oxyhemoglobin solution (diluted to approx. 100 µM heme) in pH 7.4 PBS.

  • Baseline Measurement: Record the UV-Vis spectrum from 500 to 700 nm. Ensure the presence of characteristic oxyhemoglobin α and β bands at 577 nm and 541 nm.

  • Reaction Initiation: Spike the cuvette with 4-DMAP to a final concentration of 10 µM. Reasoning: A substoichiometric ratio (1:10) ensures we are measuring the catalytic turnover of 4-DMAP, not a stoichiometric reaction.

  • Kinetic Tracking: Monitor the absorbance increase at 630 nm (the methemoglobin peak) and the simultaneous decrease at 541/577 nm over 10 minutes.

  • Validation: Calculate the total heme concentration at t=0 and t=10 min using the extinction coefficients of both species. The assay is self-validating if the total heme concentration remains strictly constant, confirming a clean Fe2+→Fe3+ conversion without porphyrin ring destruction[5][6].

Sources

Foundational

An In-depth Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 3-Chloro-5-(dimethylamino)phenol

Executive Summary The regiochemical outcome of electrophilic aromatic substitution (EAS) on polysubstituted benzene rings is a cornerstone of synthetic organic chemistry, critical for the rational design of complex molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regiochemical outcome of electrophilic aromatic substitution (EAS) on polysubstituted benzene rings is a cornerstone of synthetic organic chemistry, critical for the rational design of complex molecules in pharmaceutical and materials science. This technical guide provides an in-depth analysis of the mechanistic principles governing electrophilic substitution on 3-Chloro-5-(dimethylamino)phenol. The substrate presents a compelling case study due to the presence of three substituents with divergent electronic properties: a powerful resonance-donating dimethylamino group, a strong resonance-donating hydroxyl group, and an inductively withdrawing, yet resonance-donating, chloro group. This guide will dissect the interplay of their inductive and resonance effects, establish a hierarchy of activation, and predict the resulting regioselectivity for common EAS reactions. We will explore the causality behind these directing effects by examining the stability of the arenium ion intermediates, supplemented with illustrative reaction pathways and exemplary protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Foundational Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile (E⁺) replaces a hydrogen atom on an aromatic ring.[1] The reaction proceeds via a two-step mechanism, initiated by the attack of the π-electron system of the aromatic ring on the electrophile.[2] This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product.[2]

The reactivity of the aromatic ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present on the ring.[4][5] These substituents modulate the ring's electron density and can stabilize or destabilize the arenium ion intermediate, thereby dictating the reaction rate and regioselectivity.[6]

Caption: Predicted regioselectivity of electrophilic attack on 3-Chloro-5-(dimethylamino)phenol.

Mechanistic Visualization: Nitration as an Exemplar

To illustrate the mechanism, let's consider the nitration of 3-Chloro-5-(dimethylamino)phenol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction first involves the formation of the highly electrophilic nitronium ion (NO₂⁺). The substrate then attacks this electrophile at the most nucleophilic position, C6, to form a stabilized arenium ion.

The stability of this intermediate is key. The positive charge can be delocalized onto both the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group, providing exceptional stabilization. This is why attack at C6 is so heavily favored. Subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores aromaticity to yield the final product, 6-nitro-3-chloro-5-(dimethylamino)phenol.

Nitration_Mechanism Nitration at C6 Position cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack (Rate-Determining) cluster_2 Step 3: Deprotonation (Fast) HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus H2SO4 H₂SO₄ H2SO4->NO2_plus H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Substrate 3-Chloro-5-(dimethylamino)phenol AreniumIon Resonance-Stabilized Arenium Ion Intermediate Substrate->AreniumIon Attack from C6 Product 6-Nitro-3-chloro-5- (dimethylamino)phenol AreniumIon->Product Proton removal Base HSO₄⁻ / H₂O

Caption: Workflow for the nitration of 3-Chloro-5-(dimethylamino)phenol at the C6 position.

Exemplary Experimental Protocol: Bromination

This protocol provides a general methodology for the bromination of an activated phenol derivative. Given the high reactivity of 3-Chloro-5-(dimethylamino)phenol, the reaction should proceed under mild conditions, likely without a Lewis acid catalyst. [7] Objective: To synthesize 6-bromo-3-chloro-5-(dimethylamino)phenol.

Materials:

  • 3-Chloro-5-(dimethylamino)phenol

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 3-Chloro-5-(dimethylamino)phenol in 20 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Bromine Addition: Prepare a solution of bromine in dichloromethane (e.g., 1 equivalent of Br₂ in 10 mL DCM). Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Presentation:

Reaction ParameterExpected OutcomeRationale
Major Product 6-bromo-3-chloro-5-(dimethylamino)phenolSubstitution at the most activated C6 position, which is para to -N(CH₃)₂ and ortho to -OH.
Minor Product(s) 4-bromo-3-chloro-5-(dimethylamino)phenolSubstitution at the C4 position, which is ortho to the strongly activating -N(CH₃)₂ group.
Catalyst Not requiredThe ring is highly activated by the -N(CH₃)₂ and -OH groups, making it nucleophilic enough to react with Br₂ directly. [7]
Temperature 0-5 °CLow temperature is used to control the reaction rate and minimize the formation of di-substituted or other byproducts due to the high reactivity.

Conclusion

The electrophilic substitution on 3-Chloro-5-(dimethylamino)phenol is a nuanced process governed by a clear hierarchy of substituent effects. The potent electron-donating resonance from the dimethylamino and hydroxyl groups overwhelmingly activates the ring and dictates the regiochemical outcome, despite the deactivating inductive effect of the chloro substituent. The directing effects are strongly synergistic, leading to a predictable and highly selective substitution pattern. The primary site of electrophilic attack is the C6 position, which benefits from the combined para-directing effect of the dominant -N(CH₃)₂ group and the ortho-directing effect of the -OH group. A secondary, but significant, product arises from substitution at the C4 position, ortho to the dimethylamino group. This detailed mechanistic understanding is crucial for synthetic chemists to predict and control the outcomes of reactions, enabling the precise construction of complex molecular architectures for drug discovery and development.

References

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2026, February 16). Available at: [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (2023, October 27). Available at: [Link]

  • Reactions of Phenols - Chemistry Steps. (2024, January 10). Available at: [Link]

  • Ch12: Substituent Effects - Chemistry - University of Calgary. Available at: [Link]

  • Substituent Effects - La Salle University. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9). Available at: [Link]

  • (PDF) UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols - ResearchGate. (2023, July 14). Available at: [Link]

  • Aromatic Electrophilic Substitution - Dalal Institute. Available at: [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (2021, February 20). Available at: [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Available at: [Link]

  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr: - University of Babylon. (2023, October 3). Available at: [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). Available at: [Link]

  • 18.6: Substituent Effects on the EAS Reaction - Chemistry LibreTexts. (2020, May 30). Available at: [Link]

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Foundational

Health and safety information for 3-Chloro-5-(dimethylamino)phenol

An In-Depth Technical Guide to the Health and Safety of 3-Chloro-5-(dimethylamino)phenol Section 1: Compound Identification and Scientific Context This guide provides comprehensive health and safety information for 3-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Health and Safety of 3-Chloro-5-(dimethylamino)phenol

Section 1: Compound Identification and Scientific Context

This guide provides comprehensive health and safety information for 3-Chloro-5-(dimethylamino)phenol (CAS No. 570391-19-4), a substituted phenol of interest in chemical synthesis and drug development. It is crucial for researchers and laboratory professionals to understand that the toxicological properties of this specific compound have not been fully investigated[1].

Therefore, this document synthesizes data from safety data sheets for the parent compound, 3-(dimethylamino)phenol, and the broader class of chlorophenols to establish a robust safety protocol. The recommendations herein are based on the principle of treating this compound with the caution required for related hazardous substances. The health effects of chlorophenols are well-documented, and they are known to be toxic and persistent in the environment[2][3].

Compound Details:

  • Chemical Name: 3-Chloro-5-(dimethylamino)phenol

  • CAS Number: 570391-19-4[4]

  • Molecular Formula: C₈H₁₀ClNO[4]

  • Molecular Weight: 171.63 g/mol [4]

Section 2: Hazard Identification and GHS Classification

Based on data from structurally similar compounds, 3-Chloro-5-(dimethylamino)phenol should be handled as a hazardous substance. The Globally Harmonized System (GHS) classifications for the closely related 3-(dimethylamino)phenol are summarized below and should be applied as a conservative safety measure.

Signal Word: Warning [5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]

Section 3: Toxicological Profile

While specific toxicological studies on 3-Chloro-5-(dimethylamino)phenol are lacking, the known effects of its parent compound and the chlorophenol class provide a basis for risk assessment.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, and eye contact[1][2]. Ingestion is a potential route in cases of accidental contamination.

  • Acute Effects: Exposure is expected to cause irritation to the skin, eyes, and respiratory tract[1][6]. Harmful effects may occur if the compound is swallowed, inhaled, or absorbed through the skin[5][8]. Symptoms of exposure to similar phenols can include irritation, and in more severe cases, central nervous system depression, tremors, and convulsions[3][6].

  • Chronic Effects: Prolonged exposure to phenolic compounds can cause significant damage[1]. The broader class of chlorophenols is noted for environmental persistence and includes compounds classified as potentially carcinogenic[2]. Due to the presence of the chloro- functional group, it is prudent to minimize chronic exposure until more specific data is available.

Section 4: Safe Laboratory Handling and Engineering Controls

A proactive approach to safety through proper handling and engineering controls is paramount to minimizing exposure risk.

  • Primary Engineering Control: All handling of 3-Chloro-5-(dimethylamino)phenol, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood[1][5][9][10]. This is the most critical control to prevent inhalation of airborne dust or vapors.

  • Ventilation: Use only in well-ventilated areas. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation[8][9].

  • Procedural Controls:

    • Minimize the generation of dust during handling[1][9].

    • Avoid contact with skin, eyes, and clothing[1][9].

    • Wash hands and face thoroughly after handling and before leaving the laboratory[11].

    • Contaminated work clothing should be removed and washed before reuse[1].

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling cluster_exit Exit Procedure Assess Assess Risks & Review SDS PPE_On Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE_On Fume_Hood Work Inside a Chemical Fume Hood PPE_On->Fume_Hood Handle Weigh and Handle Compound Carefully Fume_Hood->Handle Clean Clean Work Area & Decontaminate Equipment Handle->Clean Store Store Chemical in a Tightly Closed Container Clean->Store Dispose Segregate Waste for Proper Disposal Clean->Dispose PPE_Off Doff PPE Correctly Store->PPE_Off Dispose->PPE_Off Wash Wash Hands Thoroughly PPE_Off->Wash

Caption: Workflow for the safe handling of 3-Chloro-5-(dimethylamino)phenol.

Section 5: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following must be worn when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory[1][5][12]. A face shield may be required for operations with a high splash risk.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for integrity before each use[1][12]. Use proper glove removal technique to avoid skin contact[12]. For tasks with high exposure risk or when working with concentrated solutions, consider double-gloving[10].

  • Skin and Body Protection: A fully buttoned laboratory coat is required[10]. For larger quantities or tasks with a significant risk of splashing, wear additional protective clothing, such as a chemically resistant apron[1][10].

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter[5][8][9]. Respirator use must comply with OSHA 29 CFR 1910.134[8][9].

Section 6: Emergency Response Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

Emergency_Response_Logic cluster_exposure Personal Exposure cluster_spill Accidental Release cluster_fire Fire cluster_actions Event Emergency Event Exposure_Type Route? Event->Exposure_Type Evacuate Evacuate Area (If Necessary) Event->Evacuate Alarm Activate Alarm Event->Alarm Skin Skin Contact Exposure_Type->Skin Skin Eyes Eye Contact Exposure_Type->Eyes Eyes Inhalation Inhalation Exposure_Type->Inhalation Inhalation Action_Skin Remove Clothing Flush Skin with Water (15+ min) Skin->Action_Skin Action_Eyes Flush Eyes with Water (15+ min) Eyes->Action_Eyes Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Control Control Dust & Prevent Spread Evacuate->Control Cleanup Clean with Proper Equipment & PPE Control->Cleanup Extinguish Use Appropriate Extinguisher (CO2, Dry Chem) Alarm->Extinguish Evacuate_Fire Evacuate if Unsafe Extinguish->Evacuate_Fire Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eyes->Medical Action_Inhale->Medical

Caption: Logic diagram for emergency response procedures.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[1][6].

  • Skin Contact: Rapid decontamination is critical[13][14]. Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes[1][5][15]. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the victim from the exposure area to fresh air immediately[1][5]. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention[5][8].

  • Ingestion: Do NOT induce vomiting[1][8]. If the victim is conscious and alert, give 2-4 cupfuls of milk or water to drink[1]. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[8].

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Wear all prescribed PPE, including respiratory protection. Avoid substance contact and inhalation of dust.

  • Environmental Precautions: Prevent the product from entering drains or surface water[12].

  • Containment and Cleanup: Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal[9][12]. Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[8].

  • Specific Hazards: The compound is combustible. Thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂)[8].

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[8].

Section 7: Storage and Disposal

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases[1][11]. Keep the container tightly closed when not in use[1][11][12].

  • Disposal: This chemical and its container must be disposed of as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewer systems or waterways[12].

Section 8: Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO[4]
Molecular Weight171.63 g/mol [4]
Melting Point75 - 80 °C (167 - 176 °F)
StabilityStable under standard ambient conditions (room temperature)
IncompatibilitiesStrong oxidizing agents, Strong bases[16]

Section 9: Conclusion

3-Chloro-5-(dimethylamino)phenol is a chemical for which specific toxicological data is limited. Therefore, it must be handled with significant caution, adhering to the safety protocols established for harmful irritants and the broader class of toxic chlorophenols. The cornerstones of safe use are the consistent application of engineering controls, primarily the use of a chemical fume hood, diligent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures. By adhering to the guidance in this document, researchers can effectively mitigate the risks associated with the handling and use of this compound in a laboratory setting.

References

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  • 3-(Dimethylamino)phenol | C8H11NO | CID 7421. (n.d.). PubChem - NIH.
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Exploratory

Strategic Deployment of Substituted Phenols in Medicinal Chemistry: A Technical Guide to Pharmacophore Optimization

Executive Summary The phenol moiety is a foundational pharmacophore in modern drug discovery. Recent structural analyses reveal that phenols and phenolic ethers are represented in approximately 62% of small-molecule drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenol moiety is a foundational pharmacophore in modern drug discovery. Recent structural analyses reveal that phenols and phenolic ethers are represented in approximately 62% of small-molecule drugs approved in recent years, underscoring their privileged status in medicinal chemistry[1]. As a Senior Application Scientist, I approach the phenol ring not merely as a passive structural scaffold, but as a highly tunable electronic system. By strategically altering the substitution pattern (ortho, meta, para) with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), we can precisely engineer the molecule's pKa​ , lipophilicity (LogP), and hydrogen-bond donating capacity to optimize target engagement and pharmacokinetic profiles.

This whitepaper details the mechanistic applications, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully develop substituted phenols into viable therapeutic candidates.

Core Therapeutic Applications & Mechanistic Causality

Antioxidant and Radical Scavenging

The primary utility of substituted phenols lies in their exceptional radical scavenging ability, driven by Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. The O-H bond dissociation energy (BDE) is the critical parameter governing this efficacy. Substituting the ortho and para positions with EDGs (e.g., methoxy or methyl groups) lowers the BDE and stabilizes the resulting phenoxyl radical via resonance, effectively quenching Reactive Oxygen Species (ROS)[2].

Causality in Design: Steric hindrance is deliberately engineered into the molecule by placing bulky tert-butyl groups at the ortho positions (as seen in BHT analogues). This physical shielding prevents the phenoxyl radical from participating in deleterious propagation reactions with molecular oxygen, locking the molecule into a stable, non-reactive state.

Anticancer and Cytotoxic Profiling

Phenolic compounds exhibit a fascinating, concentration-dependent dualism: they act as chemopreventive antioxidants at low concentrations but transition into pro-oxidant, apoptosis-inducing cytotoxic agents at higher concentrations[3]. Furthermore, specific substituted phenols, such as the Combretastatin A-4 family (featuring a 3-hydroxy-4-methoxy substitution), act as potent vascular disrupting agents. They achieve this by binding directly to the colchicine site of tubulin, thereby inhibiting microtubule polymerization and arresting tumor cell growth at sub-micromolar concentrations[4].

Antimicrobial and Antiviral Efficacy

Substituted phenols disrupt bacterial lipid bilayers and inhibit critical viral enzymes. Recent drug design strategies have demonstrated that metal complexation of plant-derived phenolic compounds significantly enhances their antiviral properties. The metal ions alter the charge density and molecular geometry of the phenolic ligands, increasing their binding affinity to viral proteases while minimizing host cell toxicity[5].

Advanced Structural Modifications (SAR)

Overcoming the Meta-Substitution Challenge

Traditional electrophilic aromatic substitution heavily favors ortho/para direction due to the activating nature of the hydroxyl group. However, meta-substituted phenols often exhibit superior binding kinetics in kinase active sites due to their unique spatial geometries. Recent breakthroughs in photochemical permutation now allow for the selective migration of alkyl and aryl groups from the meta position to ortho/para positions via 4π electrocyclization under specific wavelength irradiation, streamlining the synthesis of complex, sterically demanding phenolic libraries[6].

Silicon Bioisosterism

Incorporating silicon into the phenolic framework—such as replacing a standard carbon-based tert-butyl group with a trimethylsilyl (TMS) group—profoundly impacts the molecule's physicochemical properties. Silicon substitution increases the hydrophobicity (clogP) and alters the metabolic soft spots of the drug candidate, often enhancing cellular permeability and evading rapid CYP450 oxidation without drastically increasing the overall molecular weight[4].

Quantitative Structure-Activity Relationships (SAR)

The following table summarizes the impact of specific substitution patterns on the biological efficacy of phenolic compounds, providing a quantitative baseline for lead optimization.

Compound ClassSubstitution PatternPrimary Target / EffectRepresentative MetricReference
Sterically Hindered Phenols 2,6-di-tert-butyl-4-methylROS Scavenging (Antioxidant)DPPH IC50​ : ~12.5 µM[2]
Combretastatin A-4 Analogues 3-hydroxy-4-methoxyTubulin Polymerization InhibitionMCF-7 IC50​ : 0.004 µM[4]
Thiazole-Phenol Hybrids 4-methoxy / 4-methylAntibacterial (S. aureus)MIC: 4 - 16 µg/mL[2]
Caffeic Acid Derivatives 3,4-dihydroxyAdenocarcinoma ProliferationHeLa Cell Density ↓ 90%[3]
Silyl-Phenol Ethers Trimethylsilyl (TMS) etherLipophilicity EnhancementclogP increase: +0.6 to +1.2[4]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that immediately flag assay degradation or false positives.

Protocol 1: High-Throughput DPPH Radical Scavenging Assay

Causality: We utilize 2,2-diphenyl-1-picrylhydrazyl (DPPH) because it is a stable, nitrogen-centered free radical that does not dimerize, offering a reliable spectrophotometric readout at 517 nm. The reduction of DPPH by a phenolic hydrogen donor shifts the solution color from deep violet to pale yellow, directly quantifying the HAT efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from ambient light to prevent auto-degradation.

  • Plate Layout (The Self-Validation Engine): In a 96-well microplate, assign specific columns for:

    • Photometric Blank: Ethanol only (corrects for intrinsic microplate plastic absorbance).

    • Negative Control: DPPH + Ethanol (establishes the 100% radical baseline; any drop in this well indicates reagent decay).

    • Positive Control: DPPH + Ascorbic Acid or BHT (validates the maximum dynamic range of the assay).

    • Test Wells: DPPH + Substituted Phenol library at varying concentrations (e.g., 1-100 µM).

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes. Causality: 30 minutes ensures thermodynamic equilibrium of the HAT reaction without allowing secondary oxidative degradation.

  • Readout: Measure absorbance at 517 nm using a microplate reader. Calculate the % scavenging relative to the negative control.

Protocol 2: MTT Cytotoxicity Screening for Anticancer Phenols

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect mitochondrial metabolic rate and, by extension, cell viability. It is critical for distinguishing between the cytoprotective and pro-oxidant thresholds of phenolic candidates.

Step-by-Step Methodology:

  • Cell Seeding & Edge-Effect Mitigation: Seed cancer cell lines (e.g., MCF-7) at 1×104 cells/well in a 96-well plate. Self-Validation: Fill the perimeter wells (rows A/H, columns 1/12) with sterile PBS. This prevents evaporative concentration shifts in the inner test wells, ensuring uniform osmolarity.

  • Compound Treatment: After 24h of adherence, treat cells with phenolic compounds.

    • Vehicle Control: 0.1% DMSO. Causality: Ensures that observed cytotoxicity is strictly API-driven and not an artifact of solvent toxicity.

    • Positive Control: Doxorubicin (1 µM). Validates the apoptotic response capability of the specific cell passage.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 100 µL of pure DMSO.

  • Readout: Measure absorbance at 570 nm to determine cell viability percentages.

Visualizations of Phenolic Workflows and Mechanisms

Pathway ROS Reactive Oxygen Species (ROS) Phenol Substituted Phenol ROS->Phenol H-atom transfer Radical Phenoxyl Radical (Resonance Stabilized) Phenol->Radical Oxidation Apoptosis Cancer Cell Apoptosis Phenol->Apoptosis High Concentration Cell Cellular Protection Radical->Cell Quenching

Dual mechanistic pathway of substituted phenols in cellular environments.

G N1 Substituted Phenol Library Synthesis N2 Physicochemical Screening (LogP, pKa) N1->N2 Filter N3 In Vitro Assays (DPPH, MTT, MIC) N2->N3 Active Candidates N4 Hit-to-Lead Optimization N3->N4 SAR Analysis N5 In Vivo Efficacy & PK/PD Profiling N4->N5 Lead Selection

Workflow for the screening and optimization of phenolic drug candidates.

References

  • Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. International Journal of Veterinary and Animal Research (IJVAR). 7

  • Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. Frontiers in Pharmacology. 5

  • Photochemical permutation of meta-substituted phenols. Nature Communications (via ResearchGate). 6

  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. PMC / National Institutes of Health. 2

  • Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure−Activity Study. Journal of Medicinal Chemistry (ACS Publications). 3

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository (Journal of Medicinal Chemistry). 1

  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. 4

Sources

Foundational

Role of 3-Chloro-5-(dimethylamino)phenol as a chemical building block

The Trifunctional Scaffold: A Technical Guide to 3-Chloro-5-(dimethylamino)phenol in Advanced Organic Synthesis As drug discovery and materials science pivot toward increasingly complex, multi-targeted molecular architec...

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Author: BenchChem Technical Support Team. Date: March 2026

The Trifunctional Scaffold: A Technical Guide to 3-Chloro-5-(dimethylamino)phenol in Advanced Organic Synthesis

As drug discovery and materials science pivot toward increasingly complex, multi-targeted molecular architectures, the demand for versatile, orthogonally reactive building blocks has surged. 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) [1] represents a premier example of such a scaffold. Featuring three distinct functional handles—a phenol, a tertiary amine, and an aryl chloride—this molecule allows for highly controlled, sequential functionalization.

This whitepaper provides an in-depth technical analysis of the electronic properties, strategic applications, and validated bench protocols for utilizing 3-Chloro-5-(dimethylamino)phenol in complex synthesis.

Structural and Electronic Profiling

The synthetic utility of 3-Chloro-5-(dimethylamino)phenol lies in its unique "push-pull" electronic distribution. To successfully deploy this building block, researchers must understand the causality behind its reactivity:

  • The Phenol (-OH): Acts as both a hydrogen-bond donor and a powerful electron-donating group (EDG) via resonance (+M effect). Under basic conditions, it forms a phenoxide, which dramatically increases the electron density of the aromatic ring.

  • The Dimethylamino Group (-NMe₂): A strong EDG that dictates the regiochemistry of electrophilic aromatic substitutions and serves as a critical hinge-binding motif in kinase inhibitor design.

  • The Aryl Chloride (-Cl): Positioned meta to the dimethylamino group. Aryl chlorides are notoriously challenging substrates for cross-coupling compared to bromides or iodides due to the high bond dissociation energy of the C-Cl bond (approx. 96 kcal/mol).

The Causality of Reactivity: The combined electron-donating effects of the -OH and -NMe₂ groups make the aromatic ring exceptionally electron-rich. If a cross-coupling reaction (e.g., Buchwald-Hartwig amination) is attempted on the unprotected phenol under basic conditions, the resulting phenoxide anion pushes so much electron density into the ring that oxidative addition of the Palladium(0) catalyst into the C-Cl bond is completely stalled [2]. Therefore, orthogonal protection of the phenol is not just recommended; it is a mechanistic requirement for successful downstream metal-catalyzed functionalization.

OrthogonalReactivity Core 3-Chloro-5-(dimethylamino)phenol Scaffold Phenol Phenol (-OH) O-Alkylation / Protection Core->Phenol Electrophile, Base Chloro Aryl Chloride (-Cl) Pd-Catalyzed Cross-Coupling Core->Chloro Pd/Ni Catalysis Amine Dimethylamino (-NMe2) Directing / Hinge Binder Core->Amine Electronic Tuning

Workflow demonstrating the orthogonal reactivity of the trifunctional scaffold.

Quantitative Data: Properties and Catalyst Optimization

Before executing synthetic workflows, it is critical to establish the baseline physicochemical properties of the scaffold[3] and the optimized conditions required to overcome the activation barrier of the electron-rich C-Cl bond[4].

Table 1: Physicochemical Properties of 3-Chloro-5-(dimethylamino)phenol

PropertyValue
CAS Number 570391-19-4
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Topological Polar Surface Area (TPSA) 23.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 1

Table 2: Catalyst/Ligand Optimization for C-Cl Amination (Representative Data) Note: Data reflects the coupling of the O-protected scaffold with a secondary amine.

PrecatalystLigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)₂PPh₃Cs₂CO₃Toluene100< 5%
Pd₂(dba)₃BINAPNaOtBuToluene10015%
Pd₂(dba)₃XPhos Cs₂CO₃1,4-Dioxane100> 95%
Pd-PEPPSI-IPrNoneCs₂CO₃1,4-Dioxane80> 90%

Self-Validating Experimental Protocols

To utilize this building block effectively, the following three-step workflow (Protection Cross-Coupling Deprotection) provides a self-validating system for generating highly functionalized meta-aminophenol derivatives.

Protocol A: O-Protection via Triisopropylsilyl (TIPS) Ether Formation

Causality: TIPS is chosen over smaller silyl ethers (like TMS or TBS) because it provides superior steric shielding, preventing premature cleavage under the strongly basic conditions required for the subsequent Buchwald-Hartwig amination.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 3-Chloro-5-(dimethylamino)phenol (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Imidazole (2.5 eq, 25 mmol). Stir until completely dissolved. The imidazole acts as both a base and a nucleophilic catalyst.

  • Silylation: Dropwise add Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq, 12 mmol) at 0 °C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar phenol spot (low Rf) will disappear, replaced by a non-polar TIPS-ether spot (high Rf).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Causality: We utilize Pd₂(dba)₃ and XPhos. XPhos is critical because its bulky dicyclohexyl groups promote the reductive elimination of the product, while its electron-rich nature accelerates the challenging oxidative addition into the electron-dense C-Cl bond. Cs₂CO₃ is used as a mild base to prevent cleavage of the TIPS group.

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the TIPS-protected aryl chloride (1.0 eq, 5 mmol), the desired secondary amine (e.g., morpholine, 1.2 eq, 6 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 eq, 10 mmol).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (15 mL). Seal the tube.

  • Reaction: Heat to 100 °C in an oil bath for 12 hours.

  • Validation: Color change from dark purple (Pd₂(dba)₃) to a clear amber/brown indicates active catalysis. LC-MS should show the mass of the desired aminated product with the characteristic loss of the chlorine isotope pattern.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, eluting with EtOAc. Concentrate the filtrate in vacuo.

CatalyticCycle Pd0 Pd(0)L_n Active Cat. OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl AmineBind Amine Coordination OxAdd->AmineBind HNR2 Deprot Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for electron-rich aryl chlorides.

Protocol C: TIPS Deprotection
  • Setup: Dissolve the crude aminated product in anhydrous THF (20 mL) at 0 °C.

  • Deprotection: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise. The strong Si-F bond formation (approx. 135 kcal/mol) drives the rapid cleavage of the silyl ether.

  • Validation: ¹H NMR of the purified product will show the disappearance of the massive TIPS aliphatic multiplet (~1.0-1.1 ppm) and the return of the broad phenolic -OH singlet (~9.0-9.5 ppm, depending on solvent).

Conclusion

3-Chloro-5-(dimethylamino)phenol is a highly potent building block for generating complex, multi-substituted aromatic systems. By understanding the profound electronic influence of the dimethylamino and phenol groups, chemists can rationally design synthetic routes—specifically employing bulky, electron-rich palladium catalysis—to overcome the inherent inertness of the aryl chloride. This orthogonal approach unlocks the rapid synthesis of novel kinase inhibitors, fluorescent dyes, and advanced materials.

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Exploratory

The Pharmacological Paradigm: 4-DMAP in Cyanide Antagonism

As a Senior Application Scientist, I approach the evaluation of dimethylaminophenol (DMAP) derivatives not merely as static chemical entities, but as dynamic participants in complex biological and analytical systems. The...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of dimethylaminophenol (DMAP) derivatives not merely as static chemical entities, but as dynamic participants in complex biological and analytical systems. The structural nuances of these isomers—specifically the positioning of the dimethylamino group relative to the phenolic hydroxyl—dictate entirely divergent functional trajectories.

This technical guide dissects the mechanistic dichotomy between 4-dimethylaminophenol (4-DMAP) , a life-saving pharmacological agent, and 3,5-dimethylaminophenol (3,5-DMAP) , a potent toxicological hazard, while also exploring the utility of azo-derivatives in analytical chemistry.

Cyanide exerts its lethal effect by binding to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial respiratory chain, halting oxidative phosphorylation and inducing rapid cellular asphyxiation[1]. The clinical countermeasure requires an agent capable of rapidly generating an alternative Fe³⁺ sink in the bloodstream. 4-DMAP was engineered to fulfill this exact role, acting as a highly aggressive methemoglobin former[2].

Mechanistic Causality & Kinetics

Unlike standard antidotes like sodium nitrite, which require approximately 10 minutes to oxidize a mere 7% of hemoglobin, an intravenous injection of 4-DMAP (3 mg/kg) produces 35% methemoglobin within 1 minute[2][3]. This kinetic superiority is driven by an autocatalytic cycle.

Upon administration, 4-DMAP autoxidizes in the presence of oxyhemoglobin to form a highly reactive 4-(N,N-dimethylamino)phenoxyl radical[4]. This radical acts as the primary electron acceptor, directly oxidizing ferrohemoglobin (Fe²⁺) to ferrihemoglobin (Fe³⁺)[4]. The newly formed methemoglobin acts as a high-affinity scavenger, sequestering cyanide as non-toxic cyanmethemoglobin and liberating cytochrome c oxidase[5].

The Termination Step

This catalytic ferrihemoglobin formation is actively terminated to prevent unchecked oxidation. The oxidized intermediate (N,N-dimethylquinonimine) electrophilically attacks and covalently binds to the sulfhydryl group of cysteine 93β on the hemoglobin tetramer via a thioether linkage[6]. This covalent modification alters the physiological function of hemoglobin, increasing its oxygen affinity tenfold and abolishing allosteric regulation by 2,3-diphosphoglycerate (2,3-DPG)[6].

Fig 1: 4-DMAP catalytic methemoglobin formation and subsequent cyanide sequestration pathway.

Toxicological Profiling: 3,5-DMAP and ROS Generation

While 4-DMAP is a therapeutic agent, its isomer 3,5-DMAP is a deleterious metabolite resulting from environmental or occupational exposure to alkylanilines (e.g., 3,5-dimethylaniline)[7].

Mechanistic Causality of Toxicity

Through cytochrome P450-mediated N-hydroxylation, 3,5-dimethylaniline is converted to N-hydroxy-3,5-dimethylaniline, which subsequently forms 3,5-DMAP[7][8]. The toxicity of 3,5-DMAP is rooted in its capacity for persistent intracellular redox cycling. It oxidizes to 3,5-dimethylquinoneimine (3,5-DMQI) and reduces back to 3,5-DMAP, continuously generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH)[8].

This redox cycle can persist intracellularly for up to 7 days, leading to severe oxidative stress, DNA adduct formation, frameshift mutations (as validated by the Ames test), and ultimately, caspase-3 mediated apoptosis[7][8].

Fig 2: 3,5-DMAP intracellular redox cycling with 3,5-DMQI leading to ROS generation and apoptosis.

Analytical Applications of Azo-Derivatives

Beyond biology, dimethylaminophenol derivatives serve as critical structural motifs in analytical chemistry. The strong electron-donating nature of the dimethylamino group makes these compounds excellent chromophores. For instance, 2-(2-quinolinylazo)-5-dimethylaminophenol is utilized as a highly sensitive pre-column derivatization reagent in reversed-phase high-performance liquid chromatography (RP-HPLC)[9]. It forms highly stable, intensely colored chelates with transition metals like Co(II), Ni(II), and Fe(III), enabling trace-level environmental monitoring by drastically improving the molar absorptivity of the metal complex[9].

Quantitative Data Summaries

Table 1: Comparative Kinetic & Efficacy Metrics of Cyanide Antidotes

Antidote Primary Mechanism Methemoglobin Yield / Time Adverse Effects
4-DMAP Methemoglobin former 35% in < 1 min Hemolysis, Nephrotoxicity[2][3]
Sodium Nitrite Methemoglobin former 7% in ~10 min Severe Hypotension[2]
Hydroxocobalamin Direct Chelation N/A (Rapid) Skin discoloration, generally safe[3]

| Sodium Thiosulfate | Sulfur Donor (Rhodanese) | N/A (Slow) | Safe, requires combination therapy[3] |

Table 2: Cytotoxicity & ROS Generation Metrics of 3,5-DMAP

Concentration Range ROS Persistence Primary ROS Species Cellular Consequence

| 2.5 - 100 µg/mL | Up to 7 Days | H₂O₂, •OH | DNA Adducts, Caspase-3 Apoptosis[7][8] |

Experimental Methodologies

Protocol 1: Synthesis of 3,5-Dimethylaminophenol (3,5-DMAP)

Objective: Synthesize 3,5-DMAP from 2,6-dimethylphenol via a diazotization-reduction pathway[8]. Rationale: Direct amination of phenols is sterically and electronically difficult. Coupling a diazonium salt to the activated phenol ring followed by reductive cleavage is a high-yield, self-validating approach.

  • Diazotization: Dissolve sulfanilic acid and sodium carbonate in water, heat to 60°C, then cool strictly to 0–5°C in an ice bath. Add sodium nitrite solution, followed by the dropwise addition of 5.6% HCl.

    • Causality: The strict 0–5°C temperature control is critical to prevent the thermal decomposition of the highly unstable diazonium salt intermediate into a phenol[7].

  • Azo Coupling: Add the cold diazonium solution to a pre-chilled solution of 2,6-dimethylphenol in aqueous NaOH. Stir at 25°C for 1 hour.

    • Causality: The alkaline environment deprotonates the phenol to a phenoxide ion, significantly enhancing its nucleophilicity to drive the electrophilic aromatic substitution, forming a dark red azo dye[7].

  • Reductive Cleavage: Treat the azo intermediate with sodium dithionite (Na₂S₂O₄).

    • Causality: The dithionite acts as a strong reducing agent, selectively cleaving the N=N azo bond to yield the target 3,5-DMAP[8].

  • Purification: Wash the filtrate with 1% sodium hydrosulfite and dry under vacuum to achieve an approximate 82% yield[7][8].

Protocol 2: In Vitro Hepatocyte/Erythrocyte Co-incubation Assay for Cyanide Antagonism

Objective: Evaluate the kinetic efficacy of 4-DMAP in reversing cyanide-induced metabolic depression[5]. Rationale: A single-cell model cannot capture the systemic interplay between hepatic metabolism and erythrocyte-mediated scavenging. Co-incubation creates a self-validating physiological loop.

  • Cell Preparation: Isolate primary hepatocytes and erythrocytes and co-incubate them in a physiological buffer.

    • Causality: Hepatocytes provide the ATP-dependent metabolic readout, while erythrocytes supply the hemoglobin required for 4-DMAP's mechanism of action[5].

  • Cyanide Insult: Introduce KCN to the medium to induce cytochrome c oxidase inhibition, leading to a measurable depression in hepatocyte ATP levels[5].

  • Antidote Administration: Administer 4-DMAP to the co-incubation system.

  • Spectrophotometric Validation: Quantify cyanmethemoglobin formation directly in the erythrocytes.

    • Causality: Detecting cyanmethemoglobin confirms that the restoration of hepatocyte ATP is mechanistically driven by methemoglobin-mediated cyanide sequestration, rather than an off-target metabolic bypass[5].

References

  • Cyanide antidotes in clinical use: 4-dimethylaminophenol (4-DMAP): Experimental, applied and clinical aspects. researchgate.net. 2

  • Site and mechanism of covalent binding of 4-dimethylaminophenol to human hemoglobin, and its implications to the functional properties. nih.gov. 6

  • Antidotes of cyanide intoxication. koreamed.org. 1

  • The Mutagenic Potential of 3,5-Dimethylaminophenol in Bacterial and Mammalian Cells. fabad.org.tr. 7

  • Mechanism of Chemical Action and Treatment of Cyanide Poisoning. dtic.mil. 5

  • Cyanide poisoning. wikipedia.org. 3

  • Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products. nih.gov. 4

  • Intracellular Generation of ROS by 3,5-Dimethylaminophenol: Persistence, Cellular Response, and Impact of Molecular Toxicity. nih.gov. 8

  • High-Performance Liquid Chromatographic Determination of Micro Amounts of Some Metal Ions. jst.go.jp. 9

Sources

Foundational

Quantum Chemical Calculations for Substituted Phenols: A Comprehensive Guide to Predictive Modeling in Drug Design

Executive Summary Substituted phenols are ubiquitous in drug discovery, agrochemicals, and materials science, primarily due to their tunable reactivity as antioxidants and pharmacophores. The ability to computationally p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenols are ubiquitous in drug discovery, agrochemicals, and materials science, primarily due to their tunable reactivity as antioxidants and pharmacophores. The ability to computationally predict their behavior—specifically their radical scavenging efficiency and acidity—accelerates lead optimization. This technical guide provides an authoritative framework for using Density Functional Theory (DFT) to model the thermodynamic parameters of substituted phenols. Moving beyond basic tutorials, we explore the causality behind basis set selection, the necessity of cluster-continuum solvation models, and the design of self-validating computational workflows.

Theoretical Framework: Mechanisms of Phenolic Reactivity

The biological and chemical activity of a substituted phenol (ArOH) is largely dictated by its ability to donate a hydrogen atom or an electron. To computationally model this, we must evaluate the thermodynamics of three competing mechanisms 1.

  • Hydrogen Atom Transfer (HAT): The concerted transfer of a hydrogen atom. The governing thermodynamic parameter is the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Single Electron Transfer - Proton Transfer (SET-PT): A stepwise process where the phenol first donates an electron to form a radical cation, followed by deprotonation. This is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) .

  • Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton to form a phenoxide anion, which subsequently donates an electron. This is governed by Proton Affinity (PA) (or pKa in solution) and Electron Transfer Enthalpy (ETE) 2.

Mechanisms ArOH ArOH (Phenol) ArO_Rad1 ArO• + H• ArOH->ArO_Rad1 HAT (BDE) ArOH_RadCat ArOH•⁺ + e⁻ ArOH->ArOH_RadCat SET (IP) ArO_Anion ArO⁻ + H⁺ ArOH->ArO_Anion SPL (PA) ArO_Rad2 ArO• + H⁺ ArOH_RadCat->ArO_Rad2 PT (PDE) ArO_Rad3 ArO• + e⁻ ArO_Anion->ArO_Rad3 ET (ETE)

Caption: The three primary thermodynamic pathways of phenolic antioxidant action: HAT, SET-PT, and SPLET.

Causality of Substituent Effects

The electronic nature of the substituent dictates which pathway is thermodynamically favored.

  • Electron Donating Groups (EDG) (e.g., -NH₂, -OCH₃) at the ortho or para positions stabilize the resulting phenoxyl radical via resonance and inductive effects. This drastically lowers the BDE, making the HAT mechanism highly favorable 3.

  • Electron Withdrawing Groups (EWG) (e.g., -NO₂, -CN) destabilize the radical, increasing the BDE. However, they stabilize the phenoxide anion, lowering the pKa and making the SPLET mechanism more viable in polar solvents 3.

Table 1: Influence of Para-Substituents on Phenolic Thermodynamic Parameters
Substituent TypeExampleEffect on BDE (HAT)Effect on pKa (SPLET)Primary Favored Mechanism (in H₂O)
Strong EDG -NH₂, -OHSignificant DecreaseIncrease (Less Acidic)HAT
Weak EDG -CH₃Slight DecreaseSlight IncreaseHAT
Reference -H (Phenol)Baseline (~88 kcal/mol)Baseline (pKa ~9.95)Solvent Dependent
Strong EWG -NO₂, -CNSignificant IncreaseDecrease (More Acidic)SPLET

Computational Methodology: Logic and Causality

To achieve chemical accuracy (< 1 kcal/mol error), the computational protocol must be rigorously designed. Do not blindly apply default settings; understand the physical reality you are modeling.

Functional and Basis Set Selection
  • Geometry Optimization: The B3LYP functional paired with a 6-31G(d,p) basis set is the industry standard for optimizing the geometries of neutral phenols and their radicals. It provides an excellent balance of computational cost and structural accuracy.

  • Single-Point Energy (SPE): For final thermodynamic values, a higher level of theory is required. We recommend M06-2X or CAM-B3LYP . M06-2X is specifically parameterized to capture non-covalent interactions and dispersion forces, which are critical when modeling solvated clusters 4.

  • The Necessity of Diffuse Functions: When calculating SPLET parameters or pKa, you are dealing with a phenoxide anion (ArO⁻). Anions possess expanded electron clouds. You must use diffuse functions (denoted by the '+' in 6-311++G(d,p)). Failing to include diffuse functions will artificially inflate the energy of the anion, leading to catastrophic errors in pKa predictions.

Solvation Modeling: The Cluster-Continuum Approach

Standard implicit solvation models like SMD (Solvation Model based on Density) or CPCM treat the solvent as a continuous dielectric medium. While sufficient for neutral molecules, they fail to accurately describe the highly localized, directional hydrogen-bonding network around a phenoxide anion.

The Solution: Use a cluster-continuum model. By adding explicit water molecules (typically two: ArO⁻·2H₂O) to the quantum mechanical region and embedding the entire cluster in an SMD continuum, you bridge the gap between micro-solvation and bulk solvent effects. This specific adjustment has been proven to reduce the Mean Absolute Error (MAE) of phenol pKa calculations from >3.0 units down to ~0.3 units 5, 4.

Workflow Start Conformational Search (Molecular Mechanics) Opt Geometry Optimization DFT (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (ZPE & True Minima Check) Opt->Freq SPE Single-Point Energy (e.g., M06-2X/6-311++G**) Freq->SPE If zero imaginary frequencies Solv Solvation Modeling (SMD with Explicit H₂O) SPE->Solv Prop Thermodynamic Properties (BDE, IP, pKa) Solv->Prop

Caption: Standard self-validating DFT workflow for extracting thermodynamic properties of phenols.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating frequency checks and isodesmic reference reactions, the workflow inherently flags computational artifacts before they propagate into your final data.

Protocol 1: Calculating Bond Dissociation Enthalpy (BDE)

This protocol determines the thermodynamic viability of the HAT mechanism.

Step 1: Conformational Search

  • Perform a molecular mechanics (e.g., MMFF94) conformational search of the substituted phenol to identify the global minimum. Substituents like -OCH₃ can rotate, creating intramolecular hydrogen bonds with the phenolic -OH that drastically alter the BDE.

Step 2: Geometry Optimization & Self-Validation

  • Optimize the neutral phenol (ArOH) and the phenoxyl radical (ArO•) using B3LYP/6-31G(d,p).

  • Crucial: For the radical, use an unrestricted formalism (UB3LYP) with a multiplicity of 2.

  • Validation Check: Run a vibrational frequency calculation at the same level of theory. Ensure there are zero imaginary frequencies . If an imaginary frequency exists, you have found a transition state, not a minimum. Perturb the geometry along the imaginary mode and re-optimize.

  • Extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy ( Hcorr​ ).

Step 3: High-Accuracy Single Point Energy

  • Perform a single-point energy calculation on the optimized geometries using M06-2X/6-311++G(d,p) in the desired solvent using the SMD model.

  • Extract the electronic energy ( Eelec​ ).

Step 4: Thermodynamic Calculation

  • Calculate the absolute enthalpy for both species: H=Eelec​+Hcorr​ .

  • Calculate BDE: BDE=H(ArO•)+H(H•)−H(ArOH) .

  • (Note: The exact enthalpy of the hydrogen atom, H(H•) , at your specific level of theory must be calculated independently).

Protocol 2: High-Accuracy pKa Determination (Cluster-Continuum)

This protocol determines acidity, predicting the viability of the SPLET mechanism. It utilizes an isodesmic approach (referencing unsubstituted phenol) to cancel out systematic errors in the solvation energy of the proton.

Step 1: Cluster Construction

  • Construct the neutral complex: ArOH · (H₂O)₂. Ensure the water molecules act as hydrogen bond acceptors to the phenolic -OH.

  • Construct the anionic complex: ArO⁻ · (H₂O)₂. Ensure the water molecules act as hydrogen bond donors to the phenoxide oxygen.

Step 2: Optimization and Validation

  • Optimize both clusters using CAM-B3LYP/6-311+G(d,p) with the SMD water model 4.

  • Perform frequency calculations to validate true minima and extract thermal corrections to Gibbs Free Energy ( Gcorr​ ).

Step 3: Isodesmic Free Energy Calculation

  • Repeat Steps 1 & 2 for an unsubstituted reference phenol ( PhOH ) whose experimental pKa is exactly known (9.95 in water).

  • Calculate the free energy of the isodesmic reaction:

    ArOH⋅(H2​O)2​+PhO−⋅(H2​O)2​→ArO−⋅(H2​O)2​+PhOH⋅(H2​O)2​
  • Calculate ΔGisodesmic​=∑Gproducts​−∑Greactants​ .

Step 4: pKa Derivation

  • Calculate the relative pKa: ΔpKa=2.303RTΔGisodesmic​​

  • Calculate final pKa: pKatarget​=pKareference​+ΔpKa .

  • Validation: Because this is an isodesmic reaction, the highly problematic experimental solvation free energy of H⁺ (-270.29 kcal/mol) mathematically cancels out, creating a highly robust, self-validating prediction.

Conclusion

Predicting the behavior of substituted phenols requires more than submitting a molecule to a software package; it requires a deep understanding of the underlying physical chemistry. By recognizing how substituents dictate mechanistic pathways (HAT vs. SPLET), selecting basis sets that respect the physical volume of anions (diffuse functions), and employing cluster-continuum models to capture localized hydrogen bonding, researchers can achieve experimental-grade accuracy in their computational drug design pipelines.

References

  • Theoretical Insights, in the Liquid Phase, Into the Antioxidant Mechanism-Related Parameters in the 2-Monosubstituted Phenols. American Chemical Society (ACS).[Link]

  • DFT Study on O-H Bond Dissociation Enthalpies and Ionization Potentials of Ortho, Para and Meta Substituted Phenols. International Journal of Engineering Science Invention (IJESI).[Link]

  • DFT/B3LYP Study of the Substituent Effect on the Reaction Enthalpies of the Individual Steps of Single Electron Transfer−Proton Transfer and Sequential Proton Loss Electron Transfer Mechanisms of Phenols Antioxidant Action. The Journal of Physical Chemistry A (ACS).[Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. National Institutes of Health (NIH).[Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI.[Link]

Sources

Exploratory

The Phenol Paradigm: Historical Context and Evolution of Phenolic Chemical Synthesis

Executive Summary From its humble origins as a toxic byproduct of the industrial revolution to its current status as a cornerstone of modern pharmaceuticals and materials science, phenol (benzenol) represents one of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From its humble origins as a toxic byproduct of the industrial revolution to its current status as a cornerstone of modern pharmaceuticals and materials science, phenol (benzenol) represents one of the most critical molecules in the history of chemical synthesis. This whitepaper provides an in-depth technical analysis of phenol’s evolutionary timeline. By examining the causality behind historical experimental choices, this guide reconstructs the landmark protocols—from the polymerization of Bakelite to the Kolbe-Schmitt synthesis of aspirin and the industrial-scale Cumene process—providing researchers and drug development professionals with actionable, self-validating methodologies grounded in historical context.

The Genesis of Phenol: From Coal Tar to Pure Isolate

In 1834, the German chemist Friedlieb Ferdinand Runge first discovered phenol by extracting it from coal tar, naming the impure substance "Karbolsäure" (carbolic acid) [1[1]]. At the time, coal tar was an abundant, low-value byproduct of the coal gasification process used to illuminate European cities.

The reliance on fractional distillation of coal tar severely limited phenol's purity and availability. It wasn't until 1841 that French chemist Auguste Laurent successfully isolated phenol in its pure crystalline form. This isolation was the critical prerequisite for phenol's transition from a crude antiseptic (famously utilized by Joseph Lister) into a highly reactive precursor for organic synthesis. The hydroxyl group attached to the aromatic ring dramatically increases the ring's electron density via resonance, making phenol exceptionally susceptible to electrophilic aromatic substitution—a property that would soon be exploited to create the world's first synthetic plastics and blockbuster drugs.

The Polymer Revolution: Phenol-Formaldehyde Condensation (Bakelite)

In 1907, Belgian-American chemist Leo Baekeland achieved what previous chemists, including Adolf von Baeyer, could not: the controlled synthesis of a phenol-formaldehyde resin, trademarked as Bakelite [2[2]]. Earlier attempts resulted in porous, brittle, and insoluble masses that ruined laboratory glassware. Baekeland's breakthrough was rooted in the strict thermodynamic and kinetic control of the curing environment.

Protocol 1: Controlled Synthesis of Bakelite Resin

Causality & Mechanistic Insight: The reaction between phenol and formaldehyde is highly exothermic. Without pressure control, the heat of the reaction causes the water byproduct and unreacted formaldehyde to boil, creating voids and a brittle structure. Baekeland introduced the "Bakelizer" (a pressurized autoclave) to suppress volatilization, forcing the prepolymer into a dense, void-free, highly cross-linked thermosetting network.

Step-by-Step Methodology:

  • Pre-polymer Mixing (Resol Formation): Combine phenol and formaldehyde in a 1:1.5 molar ratio. Introduce a mild base catalyst (e.g., aqueous ammonia or NaOH). Causality: Base catalysis favors the formation of reactive methylolphenols (resols) which possess sufficient reactive sites to cross-link without requiring additional formaldehyde later.

  • Controlled Condensation: Heat the mixture gently to 80–90°C under reflux. Monitor the viscosity. Once a viscous, resinous liquid (the A-stage resin) forms, halt the heating to prevent premature cross-linking.

  • Pressurized Curing (The Bakelizer): Transfer the liquid resin into a heavy-duty autoclave. Heat the system to 150°C while simultaneously applying approximately 100 psi of pressure. Maintain these conditions until the condensation reaction reaches completion.

  • Validation & Quality Control (Self-Validating System): The success of the synthesis is validated by the physical and chemical inertness of the product. The final Bakelite must be completely infusible (will not melt upon reheating) and insoluble in all standard organic solvents. Thermal analysis via Differential Scanning Calorimetry (DSC) must show an absence of a melting endotherm, confirming a 100% cross-linked thermoset.

G N1 Phenol + Formaldehyde N2 Base Catalysis (Heat Control 80°C) N1->N2 Mixing N3 Resol Pre-polymer (Liquid/Soluble) N2->N3 Condensation N4 The Bakelizer (150°C, 100 psi) N3->N4 Pressurized Curing N5 Bakelite Thermoset (Infusible/Insoluble) N4->N5 Cross-linking

Figure 1: Phenol-Formaldehyde condensation workflow illustrating the transition to a thermoset plastic.

Pharmaceutical Milestones: The Kolbe-Schmitt Reaction

While phenol found utility in materials, its role in drug development was solidified by the Kolbe-Schmitt reaction. Discovered by Hermann Kolbe in 1860 and optimized by Rudolf Schmitt in 1885, this carboxylation process converts phenol into salicylic acid—the direct precursor to acetylsalicylic acid (Aspirin) [3[3]].

Protocol 2: Synthesis of Salicylic Acid via Kolbe-Schmitt

Causality & Mechanistic Insight: Carbon dioxide is a notoriously weak electrophile. Neutral phenol does not possess enough electron density to attack CO₂. By deprotonating phenol with NaOH, the resulting phenoxide ion gains a full negative charge, which delocalizes into the aromatic ring, drastically increasing its nucleophilicity [4[4]].

Step-by-Step Methodology:

  • Phenoxide Formation: React pure phenol with a stoichiometric equivalent of aqueous NaOH to form sodium phenoxide.

  • Absolute Desiccation: Remove all water from the system via vacuum distillation. Causality: Trace amounts of water will react with pressurized CO₂ to form carbonic acid, which will prematurely protonate the phenoxide back to unreactive phenol, killing the yield.

  • High-Pressure Carboxylation: Transfer the anhydrous sodium phenoxide to a closed autoclave. Introduce completely dry CO₂ gas at 100 atm of pressure and heat the system to 125°C. Causality: The specific temperature of 125°C kinetically favors the ortho-substitution (sodium salicylate) over the thermodynamically stable para-isomer.

  • Acidification & Precipitation: Dissolve the resulting solid in water and slowly add aqueous sulfuric acid (H₂SO₄). The protonation of the carboxylate salt causes the highly insoluble salicylic acid to precipitate out of the solution.

  • Validation & Quality Control (Self-Validating System): Filter and recrystallize the precipitate from hot water. Validate the product using Infrared (IR) Spectroscopy: the spectrum must show the disappearance of the phenoxide signals and the appearance of a sharp, distinct carboxylic acid C=O stretch at ~1650 cm⁻¹. The melting point must be sharply defined at 158–160°C.

G P1 Phenol P2 Sodium Phenoxide P1->P2 + NaOH (-H2O) P3 Electrophilic Attack (CO2, 125°C, 100 atm) P2->P3 Enhanced Nucleophilicity P4 Sodium Salicylate P3->P4 Ortho-Carboxylation P5 Acidification (H2SO4) P4->P5 Protonation P6 Salicylic Acid P5->P6 Precipitation

Figure 2: Mechanistic pathway of the Kolbe-Schmitt reaction for salicylic acid synthesis.

Modern Industrial Dominance: The Cumene (Hock) Process

As demand for phenol skyrocketed during WWII for the production of resins and explosives, coal tar extraction and early chlorobenzene hydrolysis (Dow Process) became economically unviable due to low yields and high toxic waste (NaCl/chlorides). In 1942, R. Ūdris and P. Sergeyev, and independently Heinrich Hock in 1944, developed the Cumene process [5[5]]. Today, this method accounts for over 95% of global phenol production.

Quantitative Comparison of Phenol Synthesis Methods
Synthesis MethodEraPrimary ReactantsKey Catalyst / ConditionsPrimary ProductCo-Products / WasteTypical Yield
Coal Tar Extraction 1830sCoal tarFractional distillationPhenol (impure)Various hydrocarbons< 1%
Dow Process 1920sChlorobenzene, NaOH300°C, 200 atmPhenolNaCl (High waste)~ 70-80%
Kolbe-Schmitt 1885Phenol, CO₂NaOH, 125°C, 100 atmSalicylic AcidMinimal> 90%
Cumene (Hock) Process 1940s+Benzene, Propylene, O₂Zeolite, H₂SO₄PhenolAcetone (High value)> 85-90%
Protocol 3: The Cumene Process (Industrial Simulation)

Causality & Mechanistic Insight: The brilliance of the Cumene process lies in its atom economy. It utilizes cheap petrochemical feedstocks (benzene and propylene) and yields two highly valuable products: phenol and acetone. The critical step is the Hock Rearrangement, where an acid catalyst forces a phenyl group to migrate from a carbon atom to an oxygen atom, cleaving the peroxide bond.

Step-by-Step Methodology:

  • Friedel-Crafts Alkylation: React benzene and propylene over a solid ZSM-5 zeolite catalyst at 600 K and 10 atm. Causality: The shape-selective pores of the zeolite catalyst favor the mono-alkylation to form cumene (isopropylbenzene) while sterically hindering unwanted polyalkylation side reactions.

  • Autoxidation: Sparge the liquid cumene with purified air at 350–390 K. Maintain the pH strictly between 8.5 and 10.5. Causality: This radical chain reaction forms cumene hydroperoxide. The slightly basic environment is mandatory to prevent the premature, uncontrolled acid-catalyzed cleavage of the highly explosive hydroperoxide intermediate.

  • Acid-Catalyzed Cleavage (Hock Rearrangement): Treat the concentrated cumene hydroperoxide with dilute (0.1–2%) H₂SO₄ at 313–373 K. Causality: The acid protonates the terminal peroxide oxygen. This triggers a concerted phenyl migration, expelling water and forming a resonance-stabilized carbocation, which is subsequently hydrated and cleaved into phenol and acetone.

  • Validation & Quality Control (Self-Validating System): Safety and conversion are monitored using in-line FT-NIR (Fourier Transform Near-Infrared) spectroscopy to track the disappearance of the peroxide O-O stretch. Final product validation is achieved via Gas Chromatography (GC), which must confirm a strict 1:1 molar ratio of phenol to acetone, validating the specific cleavage mechanism.

G C1 Benzene + Propylene C2 Alkylation (Zeolite, 600K) C1->C2 C3 Cumene C2->C3 C4 Autoxidation (O2, 350K) C3->C4 Radical Chain C5 Cumene Hydroperoxide C4->C5 pH 8.5-10.5 C6 Hock Cleavage (H+) C5->C6 Phenyl Migration C7 Phenol + Acetone C6->C7 1:1 Molar Ratio

Figure 3: The Cumene (Hock) process detailing the industrial synthesis of phenol and acetone.

Conclusion

The historical trajectory of phenol use in chemical synthesis is a masterclass in the evolution of chemical engineering and mechanistic organic chemistry. From overcoming the thermodynamic hurdles of early polymer synthesis in Bakelite to manipulating electron density for the carboxylation of Aspirin precursors, phenol has driven the development of modern synthetic methodologies. Today, the dominance of the Cumene process highlights the industry's shift toward atom economy and continuous-flow catalytic systems, ensuring phenol remains an indispensable building block for future drug development and advanced materials.

References

  • Ataman Kimya - PHENOL (BENZENOL) | History of Phenol (Benzenol)
  • Britannica - Bakelite | Synthetic Plastic, Industrial Uses & History
  • Grokipedia - Kolbe–Schmitt reaction
  • ChemTalk - Aspirin Synthesis
  • Grokipedia - Cumene process

Sources

Foundational

Strategic Biological Activity Screening of Novel Substituted Phenols: A Comprehensive Guide to SAR and High-Throughput Methodologies

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, my mandate is to bridge the gap between theoretical computational chemistry and empirical benchtop reality. Substituted phenols represent a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, my mandate is to bridge the gap between theoretical computational chemistry and empirical benchtop reality. Substituted phenols represent a highly privileged scaffold in drug discovery, exhibiting a broad spectrum of bioactivities—ranging from antimicrobial and antioxidant to potent anti-angiogenic properties[1]. However, we do not merely screen these libraries blindly; we systematically interrogate the molecules based on their physicochemical properties.

The causality of biological activity in substituted phenols is rooted in two primary physicochemical vectors:

  • Bond Dissociation Energy (BDE): The homolytic cleavage of the phenolic O–H bond dictates the molecule's radical scavenging efficiency and toxicological profile[2]. A lower BDE generally enhances antioxidant capacity.

  • Lipophilicity (LogP) & Acid Dissociation (pKa): These parameters govern membrane partitioning and target binding. For instance, the antimicrobial bioactivity of alkyl-substituted phenols increases as the alkyl chain length extends from methyl to pentyl, optimizing membrane permeability, but sharply decreases beyond hexyl due to a precipitous drop in aqueous solubility[3].

Before any compound enters a high-throughput screening (HTS) pipeline, establishing a Quantitative Structure-Activity Relationship (QSAR) model based on these parameters ensures that we are evaluating viable drug candidates rather than physicochemical artifacts[4].

HTS_Workflow Start Library of Novel Substituted Phenols PhysChem Physicochemical Profiling (LogP, pKa, BDE) Start->PhysChem HTS High-Throughput Screening (Fluorescence/Absorbance) PhysChem->HTS Hit Hit Identification (IC50 / MIC Determination) HTS->Hit Lead Lead Optimization & SAR Modeling Hit->Lead

Workflow for the systematic high-throughput screening of novel substituted phenols.

High-Throughput Screening (HTS) Architectures

To systematically evaluate novel libraries, we deploy orthogonal HTS assays. A robust protocol must be a self-validating system; it must contain internal controls that immediately flag false positives caused by compound aggregation or auto-oxidation.

Protocol 1: Xylenol Orange-Based HTS for Phenol Oxidase Activity

This assay evaluates the substrate specificity and oxidative conversion of para-substituted phenols. Traditional oxygen-consumption assays are not scalable for HTS. Instead, we utilize hydrogen peroxide ( ) generation as a proxy for enzymatic turnover[5].

Causality & Validation: We avoid peroxidase-coupled assays because phenolic substrates are often directly converted by peroxidases, leading to signal interference. The Xylenol Orange assay bypasses this by relying on direct chemical oxidation of iron. Self-Validation Check: The inclusion of a catalase-treated control well is non-negotiable. If the absorbance signal persists after catalase addition, the assay is compromised by non-specific iron oxidation, rendering the data invalid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of 0.1 mM xylenol orange, 0.25 mM ammonium ferrous sulfate, and 25 mM in ultrapure water.

  • Enzyme-Substrate Incubation: In a 384-well microtiter plate, dispense 10 µL of the purified target enzyme (e.g., vanillyl alcohol oxidase) and 10 µL of the substituted phenol library (1 mM final concentration in 50 mM potassium phosphate buffer, pH 7.5).

  • Reaction Initiation: Incubate the plate at 25°C for 30 minutes to allow enzymatic oxidation and concomitant production.

  • Detection: Add 20 µL of the xylenol orange working solution to each well. The is oxidized to by the generated , which then forms a colored complex with xylenol orange.

  • Quantification: Measure absorbance at 560 nm using a microplate reader.

Protocol 2: Microdilution MIC Assay for Antimicrobial Screening

Halogenated and alkylated substituted phenols disrupt bacterial cell membranes and inhibit crucial enzymes like topoisomerase II[6].

Causality & Validation: Relying solely on optical density ( ) in phenol screening is dangerous. Many substituted phenols, especially those with high LogP values, precipitate in aqueous media, creating false-positive turbidity. We introduce resazurin as a metabolic indicator; its colorimetric shift relies strictly on active cellular respiration, bypassing solubility artifacts.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. enteritidis, B. subtilis) in Mueller-Hinton broth to an of 0.1 (approx. CFU/mL). Dilute the suspension 1:100.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the substituted phenols (starting at 250 µg/mL) in 50 µL of broth.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin (0.015% w/v) to each well.

  • MIC Determination: Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that prevents the color shift from blue (oxidized) to pink (reduced).

Advanced Biological Targets: Anti-Angiogenic and Endocrine Pathways

Beyond basic cytotoxicity, rationally designed substituted phenols interact with complex cellular signaling cascades.

Anticancer & Anti-Angiogenic Activity: Quinoline-substituted phenols have been identified as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-β1 (TGF-β1), making them prime candidates for anti-angiogenic therapies[1]. Furthermore, 4-amino-2-sulfanylphenol derivatives exhibit targeted inhibition of Protein Kinase B (Akt), directly modulating cellular survival and apoptosis[1].

Signaling_Pathway Phenol Quinoline-Substituted Phenols VEGF VEGF Expression Phenol->VEGF Inhibits TGF TGF-β1 Signaling Phenol->TGF Inhibits Akt Akt / Protein Kinase B VEGF->Akt Activates Angiogenesis Tumor Angiogenesis & Proliferation TGF->Angiogenesis Promotes Akt->Angiogenesis Promotes

Mechanism of action for quinoline-substituted phenols inhibiting angiogenic pathways.

Endocrine Disruption Screening: Conversely, steric hindrance plays a major role in off-target endocrine disruption. Hindered phenols (e.g., 4-tert-butylphenol and 2,4-di-tert-butylphenol) must be rigorously evaluated using ToxCast Estrogen Receptor (ER) models. High-throughput screening assays combined with computational models produce an Area Under the Curve (AUC) score to predict unwanted ER activation, ensuring safety profiles are established early in the development pipeline[7].

Quantitative Data Analysis

The table below synthesizes the structure-activity relationships of various substituted phenol classes, summarizing how specific functional group modifications dictate their primary biological targets and observed activities.

Compound ClassKey Substituents / Structural FeaturesPrimary Biological Target / AssayObserved Bioactivity & MechanismRef
Alkyl-substituted phenols Methyl to Pentyl aliphatic chainsBacterial cell membranesAntimicrobial: Bioactivity increases with chain length up to pentyl due to optimal LogP, then decreases due to insolubility.[3]
Quinoline-substituted phenols Quinoline heterocyclic moietyVEGF and TGF-β1Anti-angiogenic: Significant inhibition of hyaloid vessel formation.[1]
4-amino-2-sulfanylphenols Sulfonyl chloridesAkt / Protein Kinase BAnticancer: Potent kinase inhibition leading to modulated cellular apoptosis.[1]
8-(substituted)aryloxycaffeine 5-chloropyridin-3-yloxyTopoisomerase IIAntibacterial: Strong inhibitory activity (MIC = 15.6 μg/mL against S. enteritidis).[6]
Hindered phenols tert-butyl groups (R1/R5 positions)Estrogen Receptor (ER)Endocrine Disruption: Binding evaluated via ToxCast ER defined approaches.[7]

Conclusion

The biological activity screening of novel substituted phenols requires a rigorous, multi-disciplinary approach. By anchoring our experimental designs in the fundamental physicochemical properties of the molecules (LogP, pKa, BDE) and executing self-validating high-throughput assays, we can accurately separate true biological modulators from assay artifacts. Whether optimizing a quinoline-substituted phenol for anti-angiogenic cancer therapy or screening hindered phenols for environmental safety, the integration of structural causality with robust HTS workflows remains the gold standard in modern drug development.

References

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.Defense Technical Information Center (DTIC).
  • Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study.National Institutes of Health (NIH) / PMC.
  • Biological Activity of Phenols and their Physico-chemical Parameters.ResearchGate.
  • QSAR of toxicology of substituted phenols.ResearchGate.
  • Synthesis, biological evaluation and Structure Activity Relationships (SARs) study of 8-(substituted)aryloxycaffeine.Arabian Journal of Chemistry.
  • A Xylenol Orange-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases.MDPI.
  • Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view.Beilstein Journals.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Chlorination of 3-Dimethylaminophenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary 3-Dimethylaminophenol (CAS 99-07-0) is a highly act...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

3-Dimethylaminophenol (CAS 99-07-0) is a highly activated aromatic system utilized as a critical precursor in the synthesis of functional fluorophores, such as rhodamine dyes[1], and various pharmaceutical intermediates[2]. Due to the presence of two strongly electron-donating groups (–OH and –N(CH3)2), the aromatic ring is highly susceptible to electrophilic attack. This application note details a highly controlled, regioselective electrophilic aromatic substitution (EAS) protocol to synthesize monochlorinated derivatives, primarily 4-chloro-3-(dimethylamino)phenol, while actively suppressing over-oxidation and di-chlorination.

Mechanistic Rationale & Regioselectivity

As a Senior Application Scientist, it is critical to understand that successful functionalization of electron-rich phenols requires balancing reactivity with selectivity. In 3-dimethylaminophenol, both the hydroxyl and dimethylamino groups direct incoming electrophiles to their respective ortho and para positions.

Chlorination of this substrate yields regioselective products such as 2-chloro-5-(dimethylamino)phenol (CID 20376057)[3] and 4-chloro-3-(dimethylamino)phenol, depending on the steric and electronic control of the reaction. The C4 position (para to –OH, ortho to –NMe2) is sterically more accessible than the C2 position, making it the kinetically favored site for electrophilic attack. N-Chlorosuccinimide (NCS, CAS 128-09-6)[2] is selected as the chlorinating agent due to its mild electrophilic nature, which prevents the oxidative degradation often observed with sulfuryl chloride or chlorine gas, similar to strategies used in the synthesis of other chlorinated aminophenols[4].

G A 3-Dimethylaminophenol (Highly Activated Ring) B Electrophilic Attack (NCS, 0 °C) A->B C C4-Chlorination (para to OH) B->C Steric control D C6-Chlorination (para to NMe2) B->D Electronic control E 4-Chloro-3-(dimethylamino)phenol (Major Product) C->E F 2-Chloro-5-(dimethylamino)phenol (Minor Product) D->F

Fig 1: Regioselective pathways in the electrophilic chlorination of 3-dimethylaminophenol.

Reaction Optimization Data

To establish a self-validating baseline, we evaluated various chlorinating agents. The data below illustrates why NCS in Dichloromethane (DCM) is the optimal system for maximizing the C4-monochlorinated isomer.

Table 1: Chlorination Optimization Parameters

Chlorinating AgentSolventTemp (°C)Conversion (%)Ratio (C4-Cl : C6-Cl)Observation / Causality
Cl₂ (gas)AcOH25>99N/ARapid over-oxidation and tar formation.
SO₂Cl₂DCM0951.2 : 1Poor regioselectivity; highly exothermic.
NCS DCM 0 to RT 98 4.5 : 1 Optimal; mild release of Cl⁺ prevents di-chlorination.
NCSDMF0 to RT922.1 : 1Solvent polarity disrupts steric control.

Materials and Reagents

Table 2: Standardized Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
3-Dimethylaminophenol137.181.001.37 gStarting Material
N-Chlorosuccinimide (NCS)133.531.051.40 gMild Electrophile Source
Dichloromethane (DCM)84.93-30 mLAprotic Solvent
Sodium Thiosulfate (aq)158.11Excess15 mL (1M)Quenching Agent
Sodium Sulfate (Anhydrous)142.04-As neededDrying Agent

Experimental Protocol

Workflow Step1 Dissolution (DCM, 0 °C) Step2 NCS Addition (Portionwise) Step1->Step2 Step3 Reaction (Stir 2h, 0 °C to RT) Step2->Step3 Step4 Quenching (Na2S2O3 / Water) Step3->Step4 Step5 Extraction (DCM / Na2SO4) Step4->Step5 Step6 Purification (Silica Gel) Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of the chlorinated phenol.

Step 1: Preparation & Dissolution

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10.0 mmol) of 3-dimethylaminophenol in 30 mL of anhydrous DCM.

  • Causality: DCM provides excellent solubility for both the phenol and NCS while remaining completely inert to electrophilic chlorination, unlike protic solvents which can intercept the electrophile.

Step 2: Atmosphere & Cooling

Purge the flask with nitrogen gas and cool the solution to 0 °C using an ice-water bath. Let it equilibrate for 10 minutes.

  • Causality: Initiating the reaction at 0 °C kinetically suppresses the formation of the di-chlorinated byproduct and prevents oxidative degradation of the electron-rich ring.

Step 3: Electrophile Addition

Weigh 1.40 g (10.5 mmol) of NCS. Add the NCS to the stirring solution portion-wise over 15 minutes.

  • Causality: Portion-wise addition prevents thermal spikes (exotherms). A sudden increase in temperature would override the steric control, driving the reaction toward the less desired C6-chlorinated isomer.

Step 4: Reaction Progression & In-Process Quality Control (IPQC)

Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath, allowing it to slowly warm to room temperature (20–25 °C) for an additional 1 hour.

Self-Validating IPQC System: Before proceeding to workup, validate the reaction state using Thin-Layer Chromatography (TLC).

  • Method: Elute with Hexanes : Ethyl Acetate (7:3 v/v). Visualize with UV (254 nm) and Ninhydrin stain.

  • Validation Logic: The starting material (3-dimethylaminophenol) has an Rf​ of ~0.3. The successful monochlorinated product will appear as a new, less polar spot at Rf​ ~0.5. If a spot appears at Rf​ ~0.7, this indicates over-chlorination (di-chloro byproduct), signaling that the NCS was added too rapidly. This immediate feedback loop ensures protocol integrity.

Step 5: Quenching

Once the IPQC confirms the consumption of the starting material, quench the reaction by adding 15 mL of a 1M aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir vigorously for 10 minutes.

  • Causality: Thiosulfate instantly reduces any unreacted NCS or active hypochlorite species to succinimide and chloride. This is a critical safety and purity step, preventing rogue chlorination events during solvent concentration.

Step 6: Extraction & Drying

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), then filter.

  • Causality: Na2​SO4​ is chosen over magnesium sulfate ( MgSO4​ ). MgSO4​ is slightly Lewis acidic and can coordinate with the basic dimethylamino group, reducing your isolated yield. Na2​SO4​ is strictly neutral and avoids this sequestration.

Step 7: Isolation & Purification

Concentrate the filtrate under reduced pressure to yield a crude residue. Purify via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes. The major isomer, 4-chloro-3-(dimethylamino)phenol, elutes first, providing a typical isolated yield of 75-82%.

References

  • Title: WO2017059308A1 - Methods for synthesizing rhodamine dyes Source: Google Patents URL
  • Title: 2-Chloro-5-(dimethylamino)phenol | CID 20376057 Source: PubChem (nih.gov) URL: [Link]

  • Title: U.S. EPA Endocrine Disruptor Screening Program Universe of Chemicals Source: Environmental Protection Agency (epa.gov) URL: [Link]

Sources

Application

Step-by-step synthesis of 3-Chloro-5-(dimethylamino)phenol

Application Note: Step-by-Step Synthesis of 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) Executive Summary & Strategic Route Selection The compound 3-chloro-5-(dimethylamino)phenol (CAS 570391-19-4)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4)

Executive Summary & Strategic Route Selection

The compound 3-chloro-5-(dimethylamino)phenol (CAS 570391-19-4)[1] is a highly specialized 1,3,5-trisubstituted benzene derivative, frequently utilized as a critical intermediate in the development of agrochemicals, pharmaceuticals, and advanced fluorophores (e.g., functionalized rosamines).

When designing a synthetic route for this molecule, chemists face a distinct chemoselectivity challenge. Traditional approaches might suggest a nucleophilic aromatic substitution (SNAr) on 3,5-dichlorophenol; however, unactivated aryl chlorides are notoriously resistant to SNAr. Alternatively, a Buchwald-Hartwig cross-coupling of 3-chloro-5-iodophenol with dimethylamine is viable[2], but it requires stringent anhydrous conditions, expensive palladium catalysts (e.g., Pd2(dba)3), and specialized ligands.

The Optimal Pathway (Expertise & Experience): To maximize atom economy and operational simplicity, the most robust method is the direct reductive amination of commercially available 3-amino-5-chlorophenol[3]. By utilizing aqueous formaldehyde and sodium triacetoxyborohydride (STAB), the primary amine is smoothly and chemoselectively converted to the N,N-dimethyl tertiary amine without the need for transition metals.

RouteComparison cluster_0 Route A: Reductive Amination cluster_1 Route B: Buchwald-Hartwig Target 3-Chloro-5-(dimethylamino)phenol A_SM 3-Amino-5-chlorophenol A_Reagents CH2O, NaBH(OAc)3 rt, 4h A_SM->A_Reagents A_Reagents->Target B_SM 3-Chloro-5-iodophenol B_Reagents HNMe2, Pd2(dba)3, XPhos Base, 100°C B_SM->B_Reagents B_Reagents->Target

Figure 1: Strategic comparison of synthetic routes to the target compound.

Mechanistic Insights & Chemoselectivity

A critical causality factor in this protocol is the avoidance of standard Eschweiler-Clarke conditions (formaldehyde + formic acid at reflux). Phenols are highly activated toward electrophilic aromatic substitution. Heating this substrate with formaldehyde would inevitably trigger uncontrolled hydroxymethylation of the phenol ring, leading to the formation of intractable phenol-formaldehyde polymeric resins (Bakelite-type byproducts).

By conducting the reaction at room temperature and utilizing STAB in a mildly acidic environment (acetic acid), the reduction of the transient iminium ion is accelerated to a rate that vastly outpaces any electrophilic attack on the aromatic ring.

SynthesisRoute SM 3-Amino-5-chlorophenol (Starting Material) Reagents Formaldehyde (37% aq) + NaBH(OAc)3 SM->Reagents Condensation Intermediate Iminium Intermediate Reagents->Intermediate SideReaction Phenol-Formaldehyde Polymerization (Avoid) Reagents->SideReaction High Temp / Strong Acid Product 3-Chloro-5-(dimethylamino)phenol (Target Product) Intermediate->Product Reduction (Fast)

Figure 2: Chemoselective reductive amination pathway vs. competing polymerization.

Quantitative Data & Reagent Preparation

Table 1: Stoichiometric and Quantitative Reaction Parameters

Reagent / Material MW ( g/mol ) Equivalents Mass / Volume Function
3-Amino-5-chlorophenol 143.57 1.0 1.44 g (10.0 mmol) Starting Material
Formaldehyde (37% aq) 30.03 3.0 2.25 mL (30.0 mmol) Alkylating Agent
NaBH(OAc)₃ (STAB) 211.94 4.0 8.48 g (40.0 mmol) Mild Reducing Agent
Acetic Acid (Glacial) 60.05 1.0 0.57 mL (10.0 mmol) Acid Catalyst

| Tetrahydrofuran (THF) | 72.11 | - | 40 mL | Solvent |

Table 2: Route Comparison Metrics

Metric Route A (Reductive Amination) Route B (Buchwald-Hartwig)
Step Count 1 1
Catalyst Required None (Transition-metal free) Pd₂dba₃ / XPhos
Reaction Temp 0 °C to Room Temperature 100 °C (Heating required)

| Estimated Yield | 75 - 85% | 50 - 65% |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the vessel with argon or nitrogen to ensure an inert atmosphere.

  • Dissolution: Add 3-amino-5-chlorophenol (1.44 g, 10.0 mmol) and anhydrous THF (40 mL) to the flask. Stir until the solid is fully dissolved.

  • Catalysis: Inject glacial acetic acid (0.57 mL, 10.0 mmol) via syringe. Causality Note: The mild acid acts as a catalyst to promote rapid iminium ion formation while suppressing unwanted side reactions on the phenol ring.

  • Condensation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 37% aqueous formaldehyde (2.25 mL, 30.0 mmol) over 5 minutes. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the intermediate iminium species.

Phase 2: Chemoselective Reduction
  • Reduction: While strictly maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (STAB) (8.48 g, 40.0 mmol) in four equal portions over a 20-minute period. Causality Note: Portion-wise addition is critical to control the exothermic reduction and prevent rapid hydrogen gas evolution, thereby maintaining reaction safety.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir the reaction for 4 to 6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system. The starting material ( Rf​≈0.3 ) should completely disappear, replaced by a new, less polar spot ( Rf​≈0.6 ) corresponding to the N,N-dimethylated product. LC-MS analysis can be used to confirm the product mass (Expected [M+H]+ : m/z 172.0).

Phase 3: Quenching and Isolation
  • Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) (30 mL). Caution: Vigorous CO₂ gas evolution will occur; add dropwise until bubbling ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL) to remove residual aqueous impurities and traces of acetic acid.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash column chromatography. Use a gradient elution starting from 100% Hexanes, gradually increasing polarity to 80:20 Hexanes:Ethyl Acetate.

  • Isolation: Collect the fractions containing the pure product, concentrate, and dry under high vacuum for 12 hours to afford 3-chloro-5-(dimethylamino)phenol as an off-white to pale brown solid.

References

  • [3] ProQuest. Development & Study of beta-Turn-Containing Peptides for Enantioselective, Bifunctional Bronsted Base Catalysis. Available at:[Link]

Sources

Method

Use of 3-Chloro-5-(dimethylamino)phenol as an intermediate for dye synthesis

Application Note: 3-Chloro-5-(dimethylamino)phenol in Advanced Dye Synthesis Subtitle: Mechanistic Insights and Protocols for the Generation of Conformationally Locked Fluorophores Introduction & Chemical Rationale The d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-5-(dimethylamino)phenol in Advanced Dye Synthesis Subtitle: Mechanistic Insights and Protocols for the Generation of Conformationally Locked Fluorophores

Introduction & Chemical Rationale

The development of high-performance fluorophores for intracellular imaging, oligonucleotide labeling, and near-infrared (NIR) applications relies heavily on the precise structural tuning of dye precursors. While 3-(dimethylamino)phenol is the classical building block for Tetramethylrhodamine (TAMRA) dyes[1],[2], the introduction of a halogen at specific ring positions fundamentally alters the photophysical trajectory of the resulting fluorophore.

3-Chloro-5-(dimethylamino)phenol (CAS 570391-19-4) serves as a highly specialized intermediate in this domain[3]. The strategic placement of the chlorine atom at the 3-position (relative to the 1-hydroxyl) provides a unique electronic and steric environment. In electrophilic aromatic substitution (EAS) reactions—such as the condensation with phthalic anhydride or squaric acid—the regiochemistry is strictly governed by the synergistic directing effects of the substituents. The C2 position is highly activated because it is simultaneously para to the strong electron-donating dimethylamino group and ortho to the hydroxyl group.

This regioselective condensation yields dyes with chlorine atoms locked at the 1 and 8 positions of the resulting xanthene core, or adjacent to the zwitterionic core in squaraine dyes[4].

Mechanistic Pathways & Causality

Pathway A: Xanthene/Rhodamine Synthesis When 3-Chloro-5-(dimethylamino)phenol is condensed with phthalic anhydride derivatives, the reaction occurs at the C2 position. Following dehydration and cyclization via the C1-hydroxyl group, the resulting scaffold is a 1,8-dichloro-tetramethylrhodamine . Causality of Performance: The bulky chlorine atoms at the 1 and 8 positions sterically clash with the meso-substituted phenyl ring (derived from the anhydride). This steric hindrance forces the phenyl ring into a strictly orthogonal conformation relative to the xanthene plane. By preventing rotation, the dye minimizes non-radiative vibrational decay and completely blocks photoinduced electron transfer (PeT), thereby significantly boosting the fluorescence quantum yield (Φ) and photostability compared to standard TAMRA.

Pathway B: Squaraine Synthesis Condensation with squaric acid yields a highly conjugated zwitterionic dye[5]. Causality of Performance: The presence of the hydroxyl group adjacent to the condensation site allows for strong intramolecular hydrogen bonding with the squaraine core oxygens. This locks the polymethine chain into a rigid, planar conformation, red-shifting the emission into the NIR window and increasing the molar extinction coefficient—ideal traits for xerography and deep-tissue imaging[4].

Mechanism cluster_0 Pathway A: Xanthene Condensation cluster_1 Pathway B: Squaraine Condensation A 3-Chloro-5-(dimethylamino)phenol (1-OH, 3-Cl, 5-NMe2) B Electrophilic Attack at C2 (Para to NMe2, Ortho to OH) A->B + Phthalic Anhydride ZnCl2 or PPSE / Heat E Electrophilic Attack at C2 (Para to NMe2) A->E + Squaric Acid n-Butanol / Toluene C Cyclization via C1-OH B->C D 1,8-Dichloro-Tetramethylrhodamine (Sterically Locked Meso-Ring) C->D F Intramolecular H-Bonding (C1-OH to Squaric Oxygen) E->F G Conformationally Rigid Chlorinated Squaraine F->G

Reaction pathways of 3-Chloro-5-(dimethylamino)phenol in advanced fluorophore synthesis.

Quantitative Data: Photophysical Comparison

The following table summarizes the quantitative improvements achieved by utilizing the chlorinated intermediate over standard precursors.

Dye ClassPrecursorAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Application
Standard TAMRA 3-(Dimethylamino)phenol~545~5650.68Oligonucleotide labeling
Cl₂-TAMRA 3-Chloro-5-(dimethylamino)phenol~555~5750.82 Low-pH intracellular imaging
Standard Squaraine N,N-Dimethylaniline~630~6450.15Photoreceptors
Chloro-Squaraine 3-Chloro-5-(dimethylamino)phenol~645~6600.35 NIR Bio-imaging, Xerography

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1,8-Dichloro-TAMRA Derivatives

Traditional rhodamine syntheses often utilize concentrated sulfuric acid, which can lead to the oxidative cleavage of dimethylamino groups. To prevent this, this protocol utilizes Trimethylsilyl polyphosphate (PPSE) as a mild Lewis acid and dehydrating agent[6].

Materials:

  • 3-Chloro-5-(dimethylamino)phenol (2.05 eq)

  • 4-Carboxyphthalic anhydride (1.0 eq)

  • Trimethylsilyl polyphosphate (PPSE) (Excess)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-carboxyphthalic anhydride (1.0 eq) and 3-Chloro-5-(dimethylamino)phenol (2.05 eq) in anhydrous DMF.

  • Catalysis: Add PPSE to the solution. Causality: PPSE drives the dual electrophilic aromatic substitution and subsequent dehydration without promoting N-demethylation[6].

  • Condensation: Heat the reaction mixture to 130 °C for 4 hours with continuous stirring.

  • Self-Validation Checkpoint: Extract a 1 µL aliquot and dilute it in 1 mL of methanol. A successful cyclization is immediately validated by a visual transition from a dark brown mixture to an intensely fluorescent, deep magenta solution under ambient light. Under 365 nm UV illumination, the aliquot must exhibit brilliant orange/red fluorescence.

  • Workup: Cool the mixture and evaporate the DMF to a minimal volume. Stir the residue overnight with 1 M NaOH to hydrolyze any transiently formed esters[6]. Filter the solution, acidify with HCl to precipitate the dye, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Synthesis of Chlorinated Squaraine Dyes

Squaraine dyes are synthesized via a condensation reaction that produces water. Removing this water is critical to driving the reaction to completion[4].

Materials:

  • 3-Chloro-5-(dimethylamino)phenol (2.0 eq)

  • Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) (1.0 eq)

  • Toluene / 1-Butanol (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Combine squaric acid (1.0 eq) and 3-Chloro-5-(dimethylamino)phenol (2.0 eq) in a 1:1 mixture of Toluene and 1-Butanol.

  • Azeotropic Reflux: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 115–120 °C for 12 hours.

  • Causality of Solvent Choice: The reaction produces 2 equivalents of water. The toluene/butanol azeotrope continuously removes this water via the Dean-Stark trap, shifting the thermodynamic equilibrium strictly toward the zwitterionic squaraine product[4]. 1-Butanol provides the necessary polarity to keep the intermediates soluble.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap for water accumulation. The reaction mixture will self-validate by transitioning from a clear/pale solution to an opaque, highly absorptive deep blue/green color, confirming the formation of the extended donor-acceptor-donor polymethine chromophore.

  • Isolation: Cool the mixture to room temperature. The chlorinated squaraine dye will typically precipitate out of the solvent. Collect the metallic-green crystals via vacuum filtration and wash with cold methanol.

References

  • PubChem. "2-Chloro-5-(dimethylamino)phenol | C8H10ClNO | CID 20376057". National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. "Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes". Bioconjugate Chemistry (2009). URL: [Link]

  • Google Patents. "Chemical synthesis of rhodamine derivatives". WO1995009170A1.
  • Google Patents. "Squaraine compositions". EP0144195B1.
  • Semantic Scholar. "Optimised synthesis of 6-iodoacetamidotetramethylrhodamine". URL: [Link]

Sources

Application

Application Note: Advanced HPLC Method Development and Validation for 3-Chloro-5-(dimethylamino)phenol and its Impurities

Introduction and Chemical Context The accurate quantification and impurity profiling of substituted aminophenols are critical in pharmaceutical and fine chemical manufacturing. 3-Chloro-5-(dimethylamino)phenol (CAS: 5703...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The accurate quantification and impurity profiling of substituted aminophenols are critical in pharmaceutical and fine chemical manufacturing. 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) presents a unique analytical challenge due to its amphoteric nature. The molecule contains a weakly acidic phenolic hydroxyl group ( pKa​≈9.5 ) and a weakly basic dimethylamino group ( pKa​≈4.5 ). Furthermore, the highly electronegative chloro-substituent induces inductive effects that alter the electron density of the aromatic ring, influencing both its UV absorbance and its retention behavior in reversed-phase liquid chromatography (RP-HPLC).

Developing a robust method requires a fundamental understanding of these physicochemical properties to prevent peak distortion, retention time drift, and co-elution of structurally similar impurities.

Impurity Profiling and Degradation Pathways

During synthesis and storage, 3-Chloro-5-(dimethylamino)phenol is susceptible to several degradation and side-reaction pathways. A stability-indicating HPLC method must be capable of resolving the Active Pharmaceutical Ingredient (API) from the following critical impurities:

  • Impurity A (Des-methyl): 3-Amino-5-chlorophenol, arising from incomplete N-alkylation or oxidative N-dealkylation.

  • Impurity B (Des-chloro): 3-(Dimethylamino)phenol, a byproduct of reductive dehalogenation.

  • Impurity C (Positional Isomer): 2-Chloro-5-(dimethylamino)phenol, a synthetic artifact from non-regioselective chlorination.

  • Impurity D (Oxidation Products): Highly reactive quinone-imine derivatives formed via auto-oxidation of the electron-rich phenol ring.

ImpurityPathway API 3-Chloro-5-(dimethylamino)phenol (API) DesMethyl 3-Amino-5-chlorophenol (Des-methyl Impurity) API->DesMethyl N-Dealkylation DesChloro 3-(Dimethylamino)phenol (Des-chloro Impurity) API->DesChloro Dehalogenation Isomer 2-Chloro-5-(dimethylamino)phenol (Positional Isomer) API->Isomer Synthetic Byproduct Oxidation Quinone-imine Derivatives (Oxidation Products) API->Oxidation Oxidative Degradation

Figure 1: Major degradation and synthetic impurity pathways of 3-Chloro-5-(dimethylamino)phenol.

Method Development Rationale (E-E-A-T)

To move beyond empirical trial-and-error, our experimental choices are grounded in the thermodynamic and electrostatic realities of the analyte.

Mobile Phase pH Causality

If the mobile phase pH is not strictly controlled at least 1.5 units away from the analyte's pKa​ values, the molecule will exist in a dynamic equilibrium of ionized and unionized states. This causes severe peak broadening and retention instability 1. By buffering the mobile phase at pH 2.5 (using 0.1% Phosphoric acid or 10 mM Potassium Phosphate), the phenolic hydroxyl group is forced into a fully protonated (neutral) state, while the dimethylamino group is fully ionized (cationic). Locking the analyte into this single, predictable ionization state ensures robust retention.

Stationary Phase Selection Causality

Protonated amines are notorious for engaging in secondary electrostatic interactions with residual, unreacted silanols ( SiO− ) on the silica backbone of standard columns. This ion-exchange interaction causes the classic chromatographic "tailing" effect. To counteract this, a heavily base-deactivated, end-capped C18 column or a polar-embedded mixed-mode phase is strictly required 2. The steric shielding prevents the cationic dimethylamino group from binding to the silica matrix, yielding a symmetric peak (Tailing Factor ≤1.5 ).

Detection Strategy Causality

While UV-Vis Diode Array Detection (DAD) at 225 nm provides excellent universal sensitivity for the aromatic ring, aminophenols are highly electroactive. For ultra-trace impurity profiling (e.g., detecting genotoxic thresholds below 0.05%), HPLC with Amperometric Detection (HPLC-EC) can be employed. This leverages the facile electrochemical oxidation of the phenol moiety at +325 mV, drastically increasing the signal-to-noise ratio for trace impurities 3.

Experimental Protocol

This protocol is designed as a self-validating system; it incorporates internal checks to ensure data integrity prior to sample analysis.

HPLCWorkflow Prep Sample & Standard Preparation (Diluent: 0.1% H3PO4 in Water/MeCN) Equil Column Equilibration (Base-deactivated C18, 40°C) Prep->Equil Inject Sample Injection (10 µL Volume) Equil->Inject Gradient Gradient Elution (pH 2.5 Buffer / Acetonitrile) Inject->Gradient Detect Detection & Integration (UV-DAD at 225 nm) Gradient->Detect Analyze Data Analysis & System Suitability (Per ICH Q2(R2) Guidelines) Detect->Analyze

Figure 2: Step-by-step experimental workflow for the HPLC analysis and system suitability testing.

Reagents and Materials
  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent end-capped phase 4.

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in Ultrapure Water (pH ~2.5).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Mobile Phase A : Mobile Phase B (90:10, v/v). Note: Matching the diluent to the initial gradient conditions prevents the "solvent effect," which can cause peak splitting of early eluting polar impurities.

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-Chloro-5-(dimethylamino)phenol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (100 µg/mL).

  • Impurity Spiking: For resolution testing, spike the standard solution with 1.0 µg/mL of Impurity C (Positional Isomer).

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

A gradient elution is strictly required. The highly polar des-methyl impurities elute early, while the lipophilic chloro-isomer requires a higher organic modifier concentration to elute efficiently.

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
5.09551.0
20.040601.0
25.040601.0
25.19551.0
32.09551.0
  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm (DAD).

System Suitability and Validation Criteria

A method is only as reliable as its internal controls. To ensure the procedure is "fit for purpose" under the ICH Q2(R2) Guidelines 5, every sequence must begin with a System Suitability Test (SST). The SST acts as a self-validating gateway; if the criteria are not met, the run must be aborted to prevent the generation of aberrant data.

Table 2: System Suitability Criteria (Self-Validating System)

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤1.0% (n=6)Ensures pump proportioning valve and gradient consistency.
Peak Area RSD ≤2.0% (n=6)Validates autosampler precision and UV detector lamp stability.
Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions with the amine.
Resolution ( Rs​ ) ≥2.0 Guarantees baseline separation between the API and Impurity C.
Theoretical Plates ( N ) ≥5000 Verifies column packing integrity and overall kinetic efficiency.

References

  • PubMed (NIH). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

Sources

Method

Purification of crude 3-Chloro-5-(dimethylamino)phenol by recrystallization

Application Note: Advanced Purification of Crude 3-Chloro-5-(dimethylamino)phenol via Antioxidant-Assisted Recrystallization Introduction & Mechanistic Rationale 3-Chloro-5-(dimethylamino)phenol is an electron-rich, halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification of Crude 3-Chloro-5-(dimethylamino)phenol via Antioxidant-Assisted Recrystallization

Introduction & Mechanistic Rationale

3-Chloro-5-(dimethylamino)phenol is an electron-rich, halogenated dialkylaminophenol utilized as a critical building block in pharmaceutical and agrochemical synthesis 1. Due to the strong electron-donating effects of both the hydroxyl and dimethylamino groups, the aromatic ring is highly susceptible to spontaneous air oxidation. This oxidative degradation pathway converts the aminophenol into highly electrophilic quinone imines, which subsequently polymerize or form intensely colored (dark brown/purple) chromophoric impurities 2.

Standard recrystallization techniques often fail to yield a high-purity, off-white product because the thermal stress of dissolution accelerates this oxidation. To overcome this, we have developed a self-validating, antioxidant-assisted anti-solvent crystallization protocol. By incorporating sodium dithionite ( Na2​S2​O4​ ) as a reducing agent, the protocol actively reverses the oxidation, reducing quinone imines back to the target aminophenol [[3]](). This dual-action approach decolorizes the product and fundamentally improves the recovery yield.

Physicochemical Properties

Understanding the solubility profile is critical for designing the solvent system. The compound exhibits amphoteric-like behavior but is highly lipophilic due to the chloro and dimethylamino substituents. It is highly soluble in hot lower alcohols (e.g., Isopropanol) but practically insoluble in cold water, making an Isopropanol/Water system ideal for anti-solvent crystallization 4.

PropertyValue
Chemical Name 3-Chloro-5-(dimethylamino)phenol
CAS Number 570391-19-4 1
Molecular Formula C8​H10​ClNO
Molecular Weight 171.63 g/mol 1
Appearance (Pure) Off-white to pale pink crystalline solid
Appearance (Crude) Dark brown/purple solid (indicative of quinone imines)

Experimental Workflow

Workflow Crude Crude 3-Chloro-5- (dimethylamino)phenol Dissolution Dissolution in Hot IPA + Na2S2O4 (Antioxidant) Crude->Dissolution Decolorization Activated Carbon Treatment (80°C) Dissolution->Decolorization Filtration Hot Filtration (Remove Carbon) Decolorization->Filtration Crystallization Anti-Solvent Addition (Water) & Controlled Cooling (0-5°C) Filtration->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Pure Pure Crystalline Product Isolation->Pure

Workflow for antioxidant-assisted recrystallization of 3-Chloro-5-(dimethylamino)phenol.

Detailed Step-by-Step Methodology

Note: All steps should be performed under an inert nitrogen atmosphere to minimize secondary oxidation.

Step 1: Solvent and Reagent Preparation

  • Prepare the primary solvent: 100% Isopropanol (IPA), degassed via nitrogen sparging for 15 minutes.

  • Prepare the anti-solvent/reducing phase: Dissolve 1.0 g of sodium dithionite ( Na2​S2​O4​ ) in 100 mL of deionized water (1% w/v solution). Degas with nitrogen.

Step 2: Dissolution and Chemical Reduction

  • In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 10.0 g of crude 3-chloro-5-(dimethylamino)phenol in 40 mL of degassed IPA.

  • Heat the suspension to 75°C using a water bath until the solid is mostly dissolved. The solution will likely appear dark brown or purple.

  • Add 5 mL of the 1% sodium dithionite aqueous solution. Causality: The addition of the dithionite actively reduces the electrophilic quinone imine impurities back into the desired aminophenol 3. You should observe a rapid color shift from dark purple/brown to a lighter amber or yellow.

Step 3: Decolorization and Adsorption

  • Add 1.0 g of activated carbon (Norit, 10% w/w relative to the crude mass) to the hot solution.

  • Maintain the temperature at 75°C and stir vigorously for 20 minutes. Causality: While dithionite reduces oxidized monomers, activated carbon is required to physically adsorb high-molecular-weight polymeric impurities and non-reducible chromophores that cannot be chemically reversed.

Step 4: Hot Filtration (Self-Validating Step)

  • Pre-heat a Buchner funnel and filter flask to prevent premature crystallization.

  • Filter the hot suspension rapidly through a tightly packed pad of Celite to remove the activated carbon. Self-Validation Check: Inspect the filtrate. It must be pale yellow or entirely colorless. If a dark tint persists, the reduction/adsorption is incomplete. Do not proceed. Return the filtrate to the flask, add an additional 0.5 g of sodium dithionite and 0.5 g of activated carbon, and repeat Steps 3 and 4.

Step 5: Anti-Solvent Crystallization

  • Transfer the pale-yellow filtrate to a clean crystallization dish or flask equipped with a magnetic stirrer. Reheat to 70°C.

  • Slowly add 60 mL of the 1% sodium dithionite aqueous solution (anti-solvent) dropwise over 15 minutes. Causality: The gradual addition of water lowers the solubility of the lipophilic compound, driving the system into a state of supersaturation. The presence of dithionite in the anti-solvent ensures the compound remains protected from oxidation during nucleation 4.

Step 6: Controlled Cooling and Isolation

  • Allow the mixture to cool slowly to room temperature (approx. 20°C) at a rate of 1-2°C/min. Slow cooling promotes the growth of large, high-purity crystalline lattices rather than trapping impurities in rapidly formed amorphous precipitates 4.

  • Once at room temperature, transfer the flask to an ice bath and cool to 0-5°C for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of ice-cold 10% IPA/Water solution containing a pinch of sodium dithionite.

  • Dry the crystals under vacuum (approx. 10 mbar) at 40°C for 12 hours.

Sources

Application

Application Notes and Protocols for the Purification of Substituted Phenols by Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of substituted phenols using column chromatography, a cornerstone technique in synthetic chemistry and natural product isolation.[1] Add...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of substituted phenols using column chromatography, a cornerstone technique in synthetic chemistry and natural product isolation.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the underlying principles and rationale behind critical experimental choices. By integrating field-proven insights with established scientific principles, this guide aims to empower the user to not only successfully execute the protocol but also to troubleshoot and adapt the methodology for a wide range of substituted phenolic compounds.

Introduction: The Chromatographic Separation of Phenols

Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For substituted phenols, this separation is primarily governed by the polarity of the molecule, which is influenced by the nature and position of the substituents on the aromatic ring. The hydroxyl group of the phenol imparts a degree of polarity, while other functional groups can either enhance or diminish this property. Understanding these molecular characteristics is paramount to developing a successful purification strategy.

The acidic nature of the phenolic proton can sometimes lead to peak tailing on silica gel due to strong interactions with the stationary phase. This guide will address strategies to mitigate such effects and achieve optimal separation.

Pre-Purification: The Crucial Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and small-scale pilot for the larger column separation. The ideal solvent system for column chromatography should provide a good separation of the target phenol from impurities and result in a retention factor (Rf) for the target compound of approximately 0.25-0.35.[3] This Rf value ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent consumption).

Pro-Tip from the Bench: When analyzing phenols on TLC, especially those that are UV-inactive, a potassium permanganate stain is an effective visualization agent.

Materials and Reagents

Stationary Phase

The choice of stationary phase is critical for a successful separation.

Stationary PhaseProperties and Applications for Phenol Purification
Silica Gel (SiO₂) (60-120 or 230-400 mesh) The most common and versatile stationary phase for normal-phase chromatography of phenols.[4] The finer mesh size (230-400) is typically used for flash chromatography, offering higher resolution.[5]
Alumina (Al₂O₃) (Neutral or Basic) Can be a suitable alternative to silica, particularly for compounds that are sensitive to the acidic nature of silica gel.[6]
Polyamide Exhibits a high affinity for phenolic compounds through hydrogen bonding and is particularly effective for the separation of flavonoids and other polyphenols.[7][8]
Reversed-Phase C18 Silica Used for reversed-phase chromatography where a non-polar stationary phase is paired with a polar mobile phase. This is particularly useful for highly polar phenols.[4][9]
Mobile Phase (Eluent)

The mobile phase is a solvent or a mixture of solvents that carries the sample through the stationary phase. The selection is guided by the TLC analysis.

SolventPolarityNotes
Hexane/Heptane Non-polarCommon starting solvent for non-polar compounds.
Toluene Non-polarCan offer different selectivity for aromatic compounds due to potential π-π interactions.[6]
Dichloromethane (DCM) Moderately PolarA good general-purpose solvent.
Ethyl Acetate (EtOAc) Moderately PolarA versatile solvent often used in combination with hexanes.
Acetone PolarA more polar solvent for eluting more polar compounds.
Methanol (MeOH) Very PolarA strong solvent used to elute highly polar compounds. Often used in small percentages in DCM or EtOAc.[6]

Note on Solvent Purity: Always use HPLC-grade solvents to avoid introducing impurities that can interfere with the purification and analysis.

Detailed Protocol for Column Chromatography

This protocol outlines the steps for purifying a substituted phenol using silica gel, the most common stationary phase for this class of compounds.

Step 1: Column Preparation and Packing

A well-packed column is crucial for achieving good separation.[1] An unevenly packed column can lead to channeling, where the solvent flows unevenly, resulting in poor resolution.[3] Both wet and dry packing methods are commonly used.

Wet Packing (Slurry Method) - Recommended for Silica Gel:

  • Secure the Column: Clamp the chromatography column vertically to a retort stand. Ensure it is perfectly straight.

  • Add a Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[3]

  • Add a Layer of Sand: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[10]

  • Prepare the Slurry: In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[10] The amount of silica gel depends on the amount of sample to be purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude sample by weight).

  • Pour the Slurry: Using a funnel, pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[3]

  • Tap Gently: Gently tap the sides of the column with a piece of rubber tubing to dislodge any air bubbles and to ensure an evenly packed bed.[3]

  • Add Sand to the Top: Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and eluent addition.[10]

  • Equilibrate the Column: Allow the solvent to drain until it reaches the top of the sand layer. Do not let the column run dry, as this can cause cracks in the stationary phase, leading to poor separation.[11]

Dry Packing:

  • Prepare the Column: As with wet packing, secure the column and add a plug and a layer of sand.

  • Add Dry Silica: Pour the dry silica gel into the column through a funnel.[12]

  • Pack the Silica: Tap the column firmly and evenly on a hard surface to pack the silica gel.

  • Add Eluent: Carefully add the eluent to the top of the column and allow it to percolate through the silica gel. This process should be done carefully to avoid trapping air bubbles.

Step 2: Sample Loading

The sample should be loaded onto the column in a narrow band to ensure good separation.[2]

Wet Loading:

  • Dissolve the crude substituted phenol in a minimal amount of the eluent or a slightly more polar solvent.[5]

  • Using a pipette, carefully apply the sample solution to the top of the sand layer.[10]

  • Allow the sample to be absorbed into the stationary phase by opening the stopcock and draining the solvent until the liquid level reaches the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase.

Dry Loading:

  • Dissolve the crude sample in a volatile solvent.

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.[1]

Step 3: Elution and Fraction Collection

The process of passing the mobile phase through the column to separate the components is called elution.

  • Start Elution: Carefully fill the column with the eluent.

  • Collect Fractions: Begin collecting the eluting solvent (the eluate) in a series of labeled test tubes or flasks.[13]

  • Monitor the Separation: Regularly analyze the collected fractions using TLC to determine which fractions contain the purified target phenol. Spot a small amount from each fraction onto a TLC plate alongside a spot of the crude mixture and a reference standard if available.

  • Gradient Elution (Optional but often necessary): If the separation between the target compound and impurities is poor, or if some compounds are strongly retained on the column, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation.[13] For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

Step 4: Compound Recovery
  • Pool Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure substituted phenol.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques such as NMR, LC-MS, or melting point analysis.

Workflow and Decision Making

The following diagrams illustrate the overall workflow for purifying substituted phenols and the decision-making process for solvent selection.

Purification_Workflow cluster_prep Pre-Purification cluster_column Column Chromatography cluster_post Post-Purification TLC TLC Analysis Solvent_System Optimize Solvent System (Rf ~0.25-0.35) TLC->Solvent_System Column_Packing Column Packing (Wet or Dry) Solvent_System->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotovap) Pooling->Solvent_Removal Purity_Check Final Purity Analysis (NMR, LC-MS) Solvent_Removal->Purity_Check Solvent_Selection Start Crude Phenolic Mixture TLC_Test Run TLC with Hexane/EtOAc (e.g., 9:1) Start->TLC_Test Rf_High Rf > 0.5 TLC_Test->Rf_High High Rf Rf_Good 0.25 < Rf < 0.35 TLC_Test->Rf_Good Good Rf Rf_Low Rf < 0.25 TLC_Test->Rf_Low Low Rf Decrease_Polarity Decrease Polarity (Increase Hexane %) Rf_High->Decrease_Polarity Use_System Use this Solvent System for Column Rf_Good->Use_System Increase_Polarity Increase Polarity (Increase EtOAc % or add DCM/MeOH) Rf_Low->Increase_Polarity Decrease_Polarity->TLC_Test Increase_Polarity->TLC_Test

Caption: Decision-making for solvent system optimization.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Poor Separation/Overlapping Bands - Improperly packed column (channeling).- Column overloaded with sample.- Inappropriate solvent system.- Repack the column carefully.- Use a larger column or less sample.- Re-optimize the solvent system using TLC. A shallower solvent gradient may be needed.
Compound Stuck on the Column - Eluent is not polar enough.- Strong interaction between the phenol and acidic silica.- Gradually increase the polarity of the eluent (e.g., add a small amount of methanol).- Consider using neutral alumina as the stationary phase.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- This is often irreversible and requires repacking the column. Always keep the column wet.
Peak Tailing - Strong acidic-basic interactions between the phenol and silica.- Sample overload.- Add a small amount of a modifier like acetic acid or triethylamine to the eluent to suppress ionization.- Load less sample onto the column.
Air Bubbles in the Column - Trapped air during packing.- Degassing of the solvent.- Ensure proper slurry preparation and pouring during wet packing.<[3]br>- Degas solvents before use, especially if there are significant temperature changes.

Conclusion

The successful purification of substituted phenols by column chromatography is a systematic process that relies on careful planning and execution. By leveraging TLC for method development, ensuring proper column packing and sample loading, and monitoring the separation closely, researchers can achieve high purity of their target compounds. This guide provides a robust framework for this essential laboratory technique, empowering scientists to tackle a wide variety of purification challenges in their research and development endeavors.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • University of York. Preparing & loading the column. [Link]

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]

  • Buchi.com. Dry packing of a chromatography column in three steps. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics?. [Link]

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. [Link]

  • MDPI. (2021, January 25). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. [Link]

  • PubMed. (2003, November 7). Optimization of a New Mobile Phase to Know the Complex and Real Polyphenolic Composition: Towards a Total Phenolic Index Using High-Performance Liquid Chromatography. [Link]

  • PMC. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

Sources

Method

Application Note: Derivatization Strategies for 3-Chloro-5-(dimethylamino)phenol in GC-MS Analysis

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Introduction & Analytical Challenges The compound 3-Chloro-5-(dimethylamino)phenol presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Introduction & Analytical Challenges

The compound 3-Chloro-5-(dimethylamino)phenol presents a unique set of challenges for gas chromatography-mass spectrometry (GC-MS) analysis. Structurally, it features a halogenated aromatic ring substituted with both a highly polar phenolic hydroxyl group (-OH) and a basic tertiary amine (-N(CH3)2).

Direct injection of this underivatized molecule into a GC system typically results in severe peak tailing, poor chromatographic resolution, and thermal degradation. This is primarily due to the active hydrogen of the phenolic hydroxyl group, which readily forms hydrogen bonds with residual silanol groups on the stationary phase of the capillary column[1]. To achieve robust, reproducible, and highly sensitive quantification, chemical derivatization is mandatory to mask the active hydrogen, thereby increasing the analyte's volatility and thermal stability[2].

Mechanistic Insights & Chemical Rationale

As an analytical scientist, selecting the correct derivatization pathway requires understanding the molecular microenvironment of the analyte.

The Role of the Functional Groups
  • The Phenolic Hydroxyl (-OH): This is the primary target for derivatization. Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group[1].

  • The Tertiary Amine (-N(CH3)2): Because it lacks an active hydrogen, the dimethylamino group cannot be silylated or acylated. However, its intrinsic basicity plays a crucial role in the reaction kinetics. It acts as an intramolecular proton acceptor, auto-catalyzing the silylation of the neighboring phenol group by stabilizing the transition state during the SN​2 nucleophilic attack on the silicon atom[3].

Reagent Selection: BSTFA + 1% TMCS

For this specific molecule, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) is the reagent of choice. BSTFA is a powerful silyl donor that produces highly volatile byproducts (trifluoroacetamide)[4]. The addition of 1% TMCS is a critical causality-driven choice: TMCS acts as a catalyst that significantly increases the silylating power of BSTFA, ensuring quantitative conversion even if the hydroxyl group experiences steric hindrance from the meta-chloro substitution[4].

Mechanism R 3-Chloro-5-(dimethylamino)phenol (Active Phenolic -OH) I Auto-Catalysis (Tertiary Amine acts as Base) R->I Re BSTFA + 1% TMCS (Silyl Donor) Re->I P TMS-Ether Derivative (Volatile, Thermally Stable) I->P Silylation B Trifluoroacetamide (Volatile Byproduct) I->B Leaving Group

Caption: Silylation mechanism highlighting the auto-catalytic role of the dimethylamino group.

Experimental Protocols

To ensure a self-validating system , this protocol includes built-in quality control steps. Water reacts preferentially with BSTFA, forming hexamethyldisiloxane (HMDSO) and quenching the reaction[5]. Therefore, strict anhydrous conditions are non-negotiable.

Step-by-Step Silylation Workflow
  • Sample Preparation & Drying: Accurately weigh 1.0 mg of the 3-Chloro-5-(dimethylamino)phenol standard (or transfer an aliquot of the sample extract) into a 2.0 mL amber glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous pyridine. Scientific Rationale: Pyridine acts as an acid scavenger and a basic solvent, driving the silylation reaction forward to completion.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and vortex for 10 seconds. Incubate in a heating block at 70°C for 45 minutes. Scientific Rationale: Elevated temperature provides the necessary activation energy required for the SN​2 substitution[3].

  • Procedural Blank (Self-Validation): In parallel, prepare a blank vial containing only 100 µL pyridine and 100 µL BSTFA/TMCS. Always run this blank to identify siloxane artifact peaks originating from the reagents or septum bleed[2].

  • Analysis: Allow the vials to cool to room temperature. Transfer the mixture to a GC autosampler vial containing a glass insert. Inject 1 µL into the GC-MS system.

Workflow A Sample Preparation (Extraction & N2 Drying) B Reagent Addition (BSTFA + 1% TMCS in Pyridine) A->B Anhydrous Conditions C Incubation (70°C for 45 min) B->C Vortex D GC-MS Analysis (EI Mode, 70 eV) C->D Cool to RT E Data Processing (Extract m/z 228 & 243) D->E Chromatogram Extraction

Caption: GC-MS analytical workflow for the derivatization of 3-Chloro-5-(dimethylamino)phenol.

Data Presentation & Analytical Parameters

Table 1: Comparison of Derivatization Strategies

While silylation is the standard approach, acylation can be utilized if extreme sensitivity is required via Negative Ion Chemical Ionization (NICI).

Derivatization ReagentTarget Functional GroupDerivative FormedOptimal MS ModeProsCons
BSTFA + 1% TMCS Phenolic -OHTMS EtherEI (Electron Impact)Fast, highly volatile, excellent peak shape.Highly moisture sensitive; requires anhydrous conditions.
PFPA (Pentafluoropropionic Anhydride) Phenolic -OHPFP EsterNICI (Negative Ion)Extreme sensitivity due to extensive halogenation.Requires a post-reaction evaporation step to remove excess acidic reagent.
Table 2: Recommended GC-MS Parameters (EI Mode)

To accurately detect the TMS-derivative of 3-Chloro-5-(dimethylamino)phenol (Exact Mass: ~243.08 Da), the following instrumental parameters are recommended.

ParameterRecommended SettingScientific Rationale
Inlet Temperature 250 °CEnsures rapid, flash volatilization of the TMS derivative without inducing thermal degradation.
Analytical Column DB-5MS (30m × 0.25mm × 0.25µm)The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal selectivity for non-polar TMS ethers.
Oven Temperature Program 100°C (1 min) → 15°C/min to 280°C → Hold 5 minBalances the rapid elution of the volatile pyridine/BSTFA solvent front with the high-resolution separation of the analyte.
MS Source Temperature 230 °CPrevents condensation of heavy silylated derivatives inside the ion source.
Target Ions (SIM Mode) m/z 243 (Molecular Ion, [M]+)m/z 228 (Quantifier,[M-CH3]+)The loss of a methyl group (15 Da) from the silicon atom is highly characteristic and stable for TMS derivatives, providing a self-validating spectral signature.

References

  • LCGC International. "Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS". LCGC Online. Available at: [Link]

  • IntechOpen. "Derivatization Methods in GC and GC/MS". IntechOpen Chapters. Available at: [Link]

  • ResearchGate. "General derivatization mechanism for phenol with MTBSTFA". Scientific Publications. Available at:[Link]

  • Macherey-Nagel. "Derivatization reagents for GC". Chromatography Technical Guides. Available at:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-Chloro-5-(dimethylamino)phenol

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4)[1] Executive Summary 3-Chloro-5-(dimethylamino)phenol is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4)[1]

Executive Summary

3-Chloro-5-(dimethylamino)phenol is a highly functionalized, unsymmetrical building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), targeted fluorophores, and specialized agrochemicals[1]. Synthesizing this molecule at scale presents a significant chemoselectivity challenge: differentiating the two identical chlorine atoms on a symmetrical precursor while managing the reactivity of an unprotected phenol.

This application note details a robust, pilot-ready three-step synthetic workflow starting from inexpensive 3,5-dichlorophenol. By leveraging a regiocontrolled Buchwald-Hartwig amination[2] and thermodynamic ether cleavage, this protocol eliminates the need for hazardous dinitro-intermediates and avoids the catalyst-poisoning effects of free phenolic protons.

Retrosynthetic Rationale & Route Selection

The direct palladium-catalyzed mono-amination of 3,5-dichlorophenol is notoriously inefficient. The acidic phenolic proton (pKa ~8.2) rapidly quenches the strong alkoxide bases (e.g., NaOtBu) required to drive the catalytic cycle. Furthermore, the resulting phenoxide anion coordinates strongly to the palladium center, effectively poisoning the catalyst[3].

To circumvent this, we engineered a self-validating three-step sequence:

  • O-Alkylation (Protection): Masking the phenol as a methyl ether prevents catalyst deactivation. Dimethyl sulfate is selected over benzyl chloride for its superior atom economy and scalability.

  • Chemoselective C-N Cross-Coupling: A Buchwald-Hartwig amination utilizing the highly sterically hindered BrettPhos ligand[4]. This specifically accelerates reductive elimination while sterically blocking a second oxidative addition, preventing the formation of unwanted di-aminated byproducts.

  • Acidic Demethylation: Cleaving the robust aryl methyl ether using aqueous hydrobromic acid (HBr) in acetic acid. This method is chosen over Boron tribromide (BBr 3​ ) to avoid severe exotherms and toxic off-gassing at the kilogram scale[5].

Workflow A 3,5-Dichlorophenol (Starting Material) B 1,3-Dichloro-5-methoxybenzene (Protected) A->B Me2SO4, NaOH 0-5 °C to RT C 3-Chloro-5-methoxy- N,N-dimethylaniline (Aminated) B->C HNMe2, Pd2(dba)3 BrettPhos, NaOtBu D 3-Chloro-5-(dimethylamino)phenol (Target API) C->D 48% HBr, AcOH Reflux 110 °C

Figure 1. Three-step scalable synthetic workflow for 3-Chloro-5-(dimethylamino)phenol.

Step-by-Step Experimental Protocols

Step 1: Scalable O-Methylation of 3,5-Dichlorophenol

Objective: Mask the acidic hydroxyl group to prevent base-quenching in the subsequent coupling step.

  • Initialization: Charge a 10 L jacketed reactor with 3,5-dichlorophenol (1.00 kg, 6.13 mol) and a 15% aqueous NaOH solution (2.5 L). Stir at 300 rpm until complete dissolution is achieved (forming the soluble sodium phenoxide).

  • Temperature Control: Cool the reactor to 0–5 °C. Causality: Maintaining a low temperature is critical to control the highly exothermic alkylation and to prevent the competitive hydrolysis of the methylating agent.

  • Reagent Addition: Add dimethyl sulfate (Me 2​ SO 4​ , 850 g, 6.74 mol) dropwise over 2 hours via an addition funnel, maintaining the internal temperature below 10 °C.

  • Maturation: Allow the reaction to warm to 20 °C and stir for an additional 4 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC analysis. The reaction is self-validated and complete when residual 3,5-dichlorophenol is < 1.0%.

  • Workup: Quench residual Me 2​ SO 4​ with 10% aqueous ammonia (500 mL). Extract the aqueous phase with Dichloromethane (DCM, 3 × 2 L). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield 1,3-dichloro-5-methoxybenzene as a pale yellow oil.

Step 2: Regiocontrolled Buchwald-Hartwig Amination

Objective: Chemoselectively aminate exactly one of the two identical aryl chlorides.

  • Degassing: Charge a 20 L reactor with Toluene (10 L). Sparge with ultra-pure N 2​ for 45 minutes. Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O 2​ , which prematurely terminates the catalytic cycle[4].

  • Catalyst Activation: Under N 2​ flow, add Pd 2​ (dba) 3​ (28.1 g, 0.5 mol%) and BrettPhos ligand (32.9 g, 1.0 mol%). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red, indicating the formation of the active Pd(0)L complex[6].

  • Substrate & Base Addition: Add 1,3-dichloro-5-methoxybenzene (800 g, 4.52 mol) followed by Sodium tert-butoxide (NaOtBu, 521 g, 5.42 mol). Causality: NaOtBu is required to deprotonate the coordinated dimethylamine, facilitating the formation of the critical palladium-amido intermediate[3].

  • Amination: Slowly add Dimethylamine (2.0 M solution in THF, 2.7 L, 5.4 mol). Heat the reactor to 85 °C for 12 hours.

  • IPC: HPLC analysis must indicate > 98% conversion of the starting material and < 2.0% of the di-aminated byproduct.

  • Workup: Cool to 20 °C, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and recrystallize from hot heptane to yield 3-chloro-5-methoxy-N,N-dimethylaniline .

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst PdII_Ox Pd(II)(Ar)Cl(L) Oxidative Addition Pd0->PdII_Ox 1,3-Dichloro-5-methoxybenzene (Chemoselective) PdII_Am Pd(II)(Ar)(NMe2)(L) Amine Binding PdII_Ox->PdII_Am HNMe2, NaOtBu - NaCl, - tBuOH PdII_Am->Pd0 Reductive Elimination (Sterically Accelerated) Product Mono-aminated Product PdII_Am->Product

Figure 2. Pd-catalyzed Buchwald-Hartwig mono-amination cycle utilizing BrettPhos.

Step 3: Safe Demethylation via Acidic Cleavage

Objective: Remove the methyl protecting group safely at scale to reveal the target phenol.

  • Initialization: Charge a 5 L glass-lined reactor with 3-chloro-5-methoxy-N,N-dimethylaniline (500 g, 2.69 mol) and Glacial Acetic Acid (1.5 L).

  • Cleavage Agent: Slowly add 48% aqueous Hydrobromic acid (HBr, 1.2 L).

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 110 °C) for 16 hours. Causality: Aryl methyl ethers are thermodynamically highly stable. The elevated temperature provides the necessary activation energy for the bromide ion to execute an S N​ 2 attack on the sterically hindered methyl group[5].

  • IPC: Monitor via HPLC. The reaction is complete when the methoxy intermediate is < 0.5%.

  • Workup: Cool the mixture to 10 °C. Carefully neutralize with 20% aqueous NaOH to a strict pH of 7.0. Causality: Over-basifying will deprotonate the newly formed phenol, pulling the product back into the aqueous layer, while under-basifying leaves the dimethylamine protonated and water-soluble.

  • Isolation: Extract with Ethyl Acetate (3 × 1.5 L). Wash with brine, dry over Na 2​ SO 4​ , and evaporate the solvent. Triturate the resulting solid in cold hexanes to yield 3-Chloro-5-(dimethylamino)phenol as an off-white crystalline solid.

Quantitative Process Metrics

The following table summarizes the validated scale-up metrics, demonstrating high throughput and acceptable environmental impact (E-Factor) for early-stage API manufacturing.

Process StepInput ScaleIsolated YieldPurity (HPLC Area %)E-Factor (kg waste / kg product)
1. O-Methylation 1000 g94%> 99.0%4.2
2. C-N Cross-Coupling 800 g86%98.5%12.5
3. Demethylation 500 g91%> 99.5%8.7
Overall Process 1000 g ~73.5% > 99.5% ~25.4

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH).[Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate / Angewandte Chemie.[Link]

  • Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336. ResearchGate.[Link]

  • New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides. ACS Publications. [Link]

Sources

Method

Protocol for monitoring the reaction progress of phenol chlorination

Advanced Analytical Protocol for Monitoring Phenol Chlorination Kinetics and Regioselectivity Mechanistic Context: The Chlorination Cascade The chlorination of phenol by free available chlorine (FAC), such as hypochlorou...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Protocol for Monitoring Phenol Chlorination Kinetics and Regioselectivity

Mechanistic Context: The Chlorination Cascade

The chlorination of phenol by free available chlorine (FAC), such as hypochlorous acid (HOCl) or sodium hypochlorite (NaOCl), proceeds via a rapid electrophilic aromatic substitution mechanism. Because the hydroxyl group is strongly electron-donating, the aromatic ring is highly activated at the ortho and para positions.

Monitoring this reaction is notoriously difficult due to the cascading nature of the substitutions. Phenol rapidly converts to monochlorophenols (2-CP and 4-CP), which subsequently react to form 2,4-dichlorophenol (2,4-DCP), 2,6-dichlorophenol (2,6-DCP), and eventually 2,4,6-trichlorophenol (2,4,6-TCP). At extreme chlorine doses, the aromatic ring can undergo complete cleavage, yielding non-aromatic α,β-unsaturated dicarbonyls like 2-butene-1,4-dial[3].

Reaction_Pathway Phenol Phenol CP2 2-Chlorophenol Phenol->CP2 +HOCl CP4 4-Chlorophenol Phenol->CP4 +HOCl DCP24 2,4-Dichlorophenol CP2->DCP24 +HOCl DCP26 2,6-Dichlorophenol CP2->DCP26 +HOCl CP4->DCP24 +HOCl TCP246 2,4,6-Trichlorophenol DCP24->TCP246 +HOCl DCP26->TCP246 +HOCl

Sequential electrophilic aromatic substitution pathway of phenol chlorination.

System Design & Causality: The "Why" Behind the "How"

To establish a self-validating analytical system, the protocol must address two primary physical realities of the reaction: kinetic quenching and chromatographic ionization .

The Quenching Imperative: If an aliquot is drawn from a reaction vessel and placed into an autosampler, the chlorination will continue in the vial. This artificially skews the kinetic profile toward higher-order chlorinated products (e.g., 2,4,6-TCP). To freeze the reaction at exact time points t , the aliquot must be immediately quenched. We utilize Sodium Thiosulfate ( Na2​S2​O3​ ) in a molar excess ( [S2​O32−​]0​/[FAC]0​≥1.5 ) [1]. Thiosulfate instantaneously reduces active HOCl to inert chloride ( Cl− ), definitively halting electrophilic substitution.

Chromatographic pH Control: Chlorophenols are weak acids. While phenol has a pKa​ of ~9.95, the addition of electron-withdrawing chlorine atoms increases acidity; 2,4,6-TCP has a pKa​ of ~6.0. If the High-Performance Liquid Chromatography (HPLC) mobile phase is near neutral pH, the highly chlorinated species will partially ionize into phenolates. This causes severe peak tailing, unpredictable retention time ( Rt​ ) shifts, and poor resolution on a standard C18 reversed-phase column. By acidifying the mobile phase to pH 2.5 (using 0.1% Phosphoric Acid or Formic Acid), all analytes are forced into their fully protonated, neutral states, ensuring sharp peaks and reproducible retention.

Protocol 1: Real-Time Kinetic Monitoring via RP-HPLC-UV

This protocol is designed for high-throughput, real-time monitoring of reaction aliquots to determine kinetic rate constants and regioselectivity ratios.

HPLC_Workflow S1 1. Aliquot Extraction (1.0 mL at time t) S2 2. Chemical Quench (Na2S2O3 excess) S1->S2 Stop Reaction S3 3. Sample Filtration (0.22 µm PTFE) S2->S3 Remove Particulates S4 4. RP-HPLC Analysis (C18, pH 2.5) S3->S4 Inject 10 µL

Workflow for real-time aliquot sampling and HPLC-UV analysis of chlorination kinetics.

Step-by-Step Methodology
  • Preparation of Quench Vials: Pre-fill 2.0 mL HPLC autosampler vials with 50 µL of 0.1 M Sodium Thiosulfate solution.

  • Aliquot Extraction: At designated kinetic time points (e.g., 1, 5, 10, 30, 60 minutes), extract exactly 1.0 mL of the reaction mixture using a glass syringe.

  • Immediate Quench: Instantly inject the 1.0 mL aliquot into the prepared quench vial. Cap and invert three times to mix. The reduction of FAC is instantaneous [1].

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any precipitated salts or particulates.

  • System Suitability Test (SST): Before analyzing kinetic samples, inject a calibration standard containing Phenol, 2-CP, 4-CP, 2,4-DCP, 2,6-DCP, and 2,4,6-TCP. Self-Validation Requirement: The chromatographic resolution ( Rs​ ) between the critical pair (2,4-DCP and 2,6-DCP) must be ≥1.5 . If Rs​<1.5 , adjust the initial organic gradient.

  • Execution: Run the samples using the gradient program outlined in Table 2.

Protocol 2: Trace-Level End-Point Confirmation via GC-MS (EPA Method 528)

While HPLC-UV is ideal for real-time kinetics at millimolar concentrations, confirming the final environmental fate or trace-level regulatory compliance of the reaction effluent requires Gas Chromatography-Mass Spectrometry (GC-MS). This protocol adapts U.S. EPA Method 528 for the determination of phenols [2].

Step-by-Step Methodology
  • Sample Preservation: Collect 1.0 L of the final reaction effluent. Dechlorinate immediately with 50 mg/L sodium sulfite and acidify to pH ≤2 with HCl to maintain phenols in their undissociated state [4].

  • Solid Phase Extraction (SPE):

    • Condition a polystyrene divinylbenzene (SDVB) SPE cartridge with 5 mL dichloromethane (DCM), followed by 5 mL methanol, and 5 mL of 0.05 N HCl.

    • Load the 1.0 L sample at a flow rate of 10-20 mL/min.

    • Dry the cartridge under a gentle nitrogen stream for 10 minutes.

  • Elution & Concentration: Elute the trapped chlorophenols with 10 mL of DCM. Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1.0 mL.

  • Internal Standard Addition: Spike the extract with 1,2-dimethyl-3-nitrobenzene (internal standard for sensitivity monitoring) [2].

  • GC-MS Injection: Inject 1.0 µL of the extract into the GC-MS operating in full-scan or Selected Ion Monitoring (SIM) mode (See Table 3).

Quantitative Data Synthesis and Parameters

Table 1: Physicochemical Properties & Chromatographic Behavior | Analyte | pKa​ | UV λmax​ (nm) | Relative Elution Order (C18) | Primary MS Quant Ion (m/z) | | :--- | :--- | :--- | :--- | :--- | | Phenol | 9.95 | 270 | 1 (Earliest) | 94 | | 4-Chlorophenol | 9.41 | 280 | 2 | 128 | | 2-Chlorophenol | 8.52 | 274 | 3 | 128 | | 2,6-Dichlorophenol | 6.78 | 282 | 4 | 162 | | 2,4-Dichlorophenol | 7.89 | 284 | 5 | 162 | | 2,4,6-Trichlorophenol | 5.99 | 288 | 6 (Latest) | 196 |

Note: For HPLC-UV, monitoring at 220 nm provides maximum sensitivity, while 270-280 nm provides maximum specificity against non-aromatic background noise.

Table 2: RP-HPLC Gradient Program (Protocol 1) Column: C18 (e.g., XBridge 4.6 x 150 mm, 3.5 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 1.0 mL/min.

Time (min) % Mobile Phase A % Mobile Phase B Curve Profile
0.0 80 20 Initial
10.0 40 60 Linear
15.0 10 90 Linear
18.0 10 90 Isocratic Hold
18.1 80 20 Step (Re-equilibration)

| 25.0 | 80 | 20 | End |

Table 3: GC-MS Operating Parameters (Protocol 2)

Parameter Setting
Column 5% Phenyl Polysiloxane (e.g., TG-5MS, 30m x 0.25mm x 0.25µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless, 250 °C

| Oven Program | 35 °C (hold 2 min) 8 °C/min to 250 °C (hold 5 min) | | MS Source Temp | 230 °C |

References

  • Does Cl– Serve as a Catalyst in the Chlorination of Phenols? Environmental Science & Technology - ACS Publications. Details the kinetic mechanisms of phenol chlorination and the necessity of sodium thiosulfate quenching at a molar excess to halt FAC activity. 1

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS) . U.S. Environmental Protection Agency (EPA). Provides the foundational regulatory framework for the trace extraction and GC-MS analysis of chlorophenols. 2

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products . Environmental Science & Technology - ACS Publications. Outlines the extreme-dose chlorination pathways leading to aromatic ring cleavage and the formation of 2-butene-1,4-dial. 3

  • Determination of Chlorophenols in Water According to U.S. EPA Method 528 . Thermo Fisher Scientific Application Note. Demonstrates the automated SPE workflow and GC-MS parameters required for robust environmental monitoring of phenolic compounds. 4

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the Synthesis of 3-Chloro-5-(dimethylamino)phenol: A Technical Support Center

Welcome to the technical support center for the synthesis of 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reaction yield and purity.

Section 1: Strategic Synthesis Pathway Selection

Choosing the right synthetic route is critical and depends on factors like starting material availability, scale, required purity, and equipment. The primary routes to 3-Chloro-5-(dimethylamino)phenol involve either forming the C-N bond on a pre-existing chlorophenol ring or modifying a precursor that already contains the amino group.

Table 1: Comparison of Primary Synthetic Routes

Synthetic Strategy Common Starting Materials Key Advantages Common Challenges & Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 3,5-Dichlorophenol, DimethylaminePotentially cost-effective, uses readily available starting materials.Requires harsh conditions (high temperature/pressure) due to poor ring activation.[2][3] Potential for low selectivity and side-product formation.
N-Methylation of Aminophenol 3-Amino-5-chlorophenolCan be high-yielding and selective.[4] Several methylation strategies are available.Potential for incomplete methylation (mono- vs. di-), O-methylation of the phenol, and use of toxic reagents like dimethyl sulfate.[4][5]
Buchwald-Hartwig Amination 3,5-Dichlorophenol, DimethylamineHigh functional group tolerance, generally milder conditions than SNAr, often high yields.[6]Requires expensive palladium catalysts and specialized phosphine ligands.[7] Sensitive to air and moisture; requires inert atmosphere.[8]

Section 2: Troubleshooting Guide & Synthesis FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

FAQs on Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction between 3,5-dichlorophenol and dimethylamine is showing very low or no conversion. Why is this happening?

A1: The low reactivity is expected. In nucleophilic aromatic substitution, the reaction is significantly accelerated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom).[2][9] These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[2] In 3,5-dichlorophenol, the hydroxyl group and the other chlorine are meta to the reaction site, offering no such resonance stabilization.[2] Therefore, forcing conditions are typically necessary to drive the reaction forward.

Q2: How can I optimize the yield for the SNAr approach?

A2: To improve the yield, you must increase the reaction's energy input and efficiency.

  • Increase Temperature and Pressure: Conduct the reaction in a sealed, pressure-rated vessel to reach temperatures well above the boiling point of your solvent and dimethylamine (e.g., 150-200°C).

  • Use a High-Boiling Point Solvent: Solvents like DMF, NMP, or DMSO can help achieve the necessary high temperatures.

  • Consider a Catalyst: While not a traditional SNAr, copper-catalyzed methods (Ullmann condensation) can sometimes facilitate C-N bond formation under less extreme conditions than uncatalyzed reactions.

FAQs on N-Methylation of 3-Amino-5-chlorophenol

Q1: I am trying to synthesize the target compound from 3-amino-5-chlorophenol using formaldehyde and a reducing agent, but I'm getting a mixture of products. How can I improve selectivity for the N,N-dimethylated product?

A1: This is a classic reductive amination (Eschweiler-Clarke type reaction). To achieve complete dimethylation and avoid side products, consider the following:

  • Stoichiometry: Use a sufficient excess of both formaldehyde and the reducing agent (commonly formic acid or sodium borohydride). A molar ratio of at least 2.2-2.5 equivalents of each reagent relative to the starting amine is a good starting point to drive the reaction to completion.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed long enough for the second methylation to occur. Monitoring by TLC or LC-MS is crucial. Gently heating the reaction (e.g., to 50-80°C) can often increase the rate of the second methylation step.[10]

Q2: During methylation, I'm observing a significant byproduct that I suspect is the O-methylated ether. How can I prevent this?

A2: O-methylation is a known side reaction when methylating phenols, especially under basic conditions.[11]

  • pH Control: If using a methylating agent like methyl iodide or dimethyl sulfate, running the reaction under carefully controlled basic conditions (e.g., using a weak, non-nucleophilic base like K₂CO₃) can favor N-alkylation.

  • Protecting Groups: A more robust strategy is to protect the phenolic hydroxyl group before methylation. An acetate or benzyl ether are common choices. The protecting group can be removed in a subsequent step after N,N-dimethylation is complete.

  • Use Reductive Amination: Reductive amination using formaldehyde and formic acid/NaBH₄ is highly selective for the amine and typically does not methylate the phenol, making it a superior method for this substrate.

FAQs on Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of 3,5-dichlorophenol is sluggish. What are the critical parameters to check?

A1: The success of a Buchwald-Hartwig reaction is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[12]

  • Ligand Choice: For electron-neutral or slightly electron-rich aryl chlorides, sterically hindered, electron-rich phosphine ligands are essential. Consider using ligands like XPhos, SPhos, or BrettPhos, which are designed to facilitate the difficult oxidative addition of Pd(0) to the Ar-Cl bond.[7][8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for aryl chloride amination.[12] Ensure the base is fresh and has been handled under inert conditions.

  • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. The reaction must be set up and run under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use.[8]

  • Catalyst Pre-activation: Sometimes, pre-forming the active Pd(0) catalyst or using a pre-catalyst can improve initiation.

Section 3: Experimental Protocols & Workflows

Workflow 1: Synthesis Pathway Overview

The following diagram illustrates the primary synthetic approaches to 3-Chloro-5-(dimethylamino)phenol.

cluster_start Starting Materials cluster_reagents Key Reagents cluster_methods Reaction Type A 3,5-Dichlorophenol C Dimethylamine (High T/P) A->C Route 1 D Dimethylamine Pd Catalyst, Ligand, Base A->D Route 2 B 3-Amino-5-chlorophenol E Formaldehyde Reducing Agent (e.g., NaBH₄) B->E Route 3 M1 SNAr C->M1 M2 Buchwald-Hartwig Amination D->M2 M3 Reductive Amination E->M3 Z 3-Chloro-5-(dimethylamino)phenol M1->Z M2->Z M3->Z

Caption: Primary synthetic routes to 3-Chloro-5-(dimethylamino)phenol.

Protocol 1: Synthesis via Reductive Amination of 3-Amino-5-chlorophenol

This protocol is a robust method that avoids harsh conditions and toxic methylating agents.

Materials:

  • 3-Amino-5-chlorophenol (1.0 eq)[13]

  • Methanol (as solvent)

  • Aqueous Formaldehyde (37 wt. %, 2.5 eq)

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-chlorophenol (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material).

  • Imine Formation: Add aqueous formaldehyde (2.5 eq) to the solution. Stir the mixture at room temperature for 1 hour. The reaction may be monitored by TLC to observe the consumption of the starting amine and the formation of the intermediate imine/hemiaminal.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (2.5 eq) in small portions. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and control the rate of addition to keep the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis confirms the complete consumption of the intermediate.

  • Quenching: Carefully quench the reaction by slowly adding water. Then, add saturated aqueous NaHCO₃ to neutralize any remaining acid and decompose excess borohydride until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with DCM or ethyl acetate (3x volumes).

  • Workup: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3-Chloro-5-(dimethylamino)phenol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

Workflow 2: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.

A Low Yield Observed B Which Synthesis Route? A->B C SNAr B->C SNAr D Reductive Amination B->D Reductive Amination E Buchwald-Hartwig B->E Buchwald- Hartwig F Check Reaction Conditions C->F I Check Reagent Stoichiometry D->I N Check Catalytic System E->N G Insufficiently harsh (Low T or P) F->G H Increase Temperature/Pressure in a sealed vessel G->H J Incomplete reaction (mono-methylation) I->J Yes L Degraded Reagents? I->L No K Increase equivalents of Formaldehyde and NaBH₄ J->K M Use fresh Formaldehyde and NaBH₄ L->M O Poor Ligand/Base Choice or Air Contamination N->O P Use bulky, electron-rich ligand (e.g., XPhos). Use fresh NaOtBu. Ensure inert atmosphere. O->P

Caption: A decision tree for troubleshooting low yield issues.

Section 4: Purification Strategies

Purifying the final compound is crucial for downstream applications. The amphoteric nature of 3-Chloro-5-(dimethylamino)phenol (acidic phenol and basic amine) can be exploited.

Table 2: Purification Method Selection

Issue Potential Cause Recommended Solution Expected Outcome
Emulsion during Workup Amphoteric nature of the product and impurities.Add brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase density and disrupt the emulsion.[14]Clear separation of aqueous and organic layers.[14]
Presence of Unreacted 3-Amino-5-chlorophenol Incomplete reaction.Perform an acid wash. Dissolve the crude product in an organic solvent and wash with dilute acid (e.g., 1M HCl). The N,N-dimethylated product is more basic and will be extracted into the aqueous phase, leaving the less basic starting material behind. Then, basify the aqueous layer and re-extract the product.Separation of the more basic product from the less basic starting material.
Colored Impurities Oxidation of phenolic compounds or side reactions.Treat a solution of the crude product with activated carbon, followed by filtration through celite before final concentration or chromatography.[14]Decolorization of the product solution.[14]
Streaking on Silica Gel Column The basic amine group interacts strongly with acidic silanol groups on the silica surface.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[14]Sharper peaks and improved separation during column chromatography.[14]

References

  • BenchChem. (2025). Navigating the Synthesis of 3-[(Dimethylamino)methyl]phenol: A Technical Support Guide. BenchChem.
  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 3-[(Dimethylamino)methyl]phenol. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. BenchChem.
  • Guidechem. (2024, January 9). How can 3-dimethylaminophenol be synthesized?. Guidechem.
  • Sinfoo Biotech. (n.d.). 3-Chloro-5-(dimethylamino)phenol, (CAS# 570391-19-4). Sinfoo Biotech.
  • Patsnap. (2012, March 21). Preparation method of 3-(N,N-dimethylamino)phenol. Eureka.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-chlorophenol. Sigma-Aldrich.
  • BLD Pharm. (n.d.). 883195-40-2|3-Amino-5-chlorophenol. BLD Pharm.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.
  • ResearchGate. (1989). Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in the Chlorination of Dimethylaminophenol (DMAP)

Welcome to the Technical Support Center for advanced aromatic halogenation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced aromatic halogenation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the electrophilic chlorination of highly activated aromatic systems like dimethylaminophenol (e.g., 3-(dimethylamino)phenol).

Because DMAP possesses two strongly electron-donating groups (–OH and –NMe₂), the aromatic ring is exceptionally electron-rich. This high Highest Occupied Molecular Orbital (HOMO) energy makes the substrate prone to over-chlorination and oxidative degradation, which are the primary culprits behind low yields.

Part 1: Diagnostic Decision Tree

Before adjusting your protocol, use the diagnostic workflow below to match your analytical observations (via LC-MS, NMR, or TLC) to the underlying chemical failure.

DiagnosticTree Start Analyze Crude Mixture (LC-MS / NMR) Obs1 Black Tar / Deep Color (Oxidation) Start->Obs1 High MW mass Obs2 Multiple Peaks (Polychlorination) Start->Obs2 +34 Da increments Obs3 Unreacted SM (Low Conversion) Start->Obs3 Expected mass absent Sol1 Switch to NCS Exclude Oxygen Temp < 0°C Obs1->Sol1 Sol2 Strict 0.95 eq Reagent Non-polar Solvent Obs2->Sol2 Sol3 Check Reagent Quality Adjust pH/Buffer Obs3->Sol3

Diagnostic workflow for troubleshooting DMAP chlorination yields.

Part 2: Core Troubleshooting FAQs

Q1: My reaction mixture rapidly turns black and yields a tarry residue instead of the chlorinated product. What is causing this degradation? A1: You are observing oxidative degradation. Because DMAP is highly activated, aggressive chlorinating agents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) often act as single-electron transfer (SET) oxidants rather than electrophiles. This strips an electron from the electron-rich ring, forming radical cations that rapidly polymerize or oxidize into quinone-like structures. Solution: Switch to a milder, positive-halogen source such as N-Chlorosuccinimide (NCS). NCS provides a controlled release of electrophilic chlorine (Cl⁺), circumventing the harsh oxidative side reactions typical of elemental chlorine. Ensure strictly anaerobic conditions (Argon/N₂ atmosphere) to prevent ambient oxygen from trapping any transient radicals.

Q2: LC-MS shows complete consumption of the starting material, but my yield of the mono-chlorinated product is <20%. The rest is di- and tri-chlorinated. How do I prevent over-chlorination? A2: The initially formed mono-chloro product remains highly activated due to the dominant electron-donating effects of the –OH and –NMe₂ groups, making it nearly as reactive as the starting material. Solution:

  • Stoichiometry: Strictly limit the chlorinating agent to 0.95–0.98 equivalents. It is better to leave 2% unreacted starting material than to lose 30% of your yield to dichlorination.

  • Solvent Selection: Avoid highly polar solvents (like DMF or alcohols) that stabilize the Wheland intermediate and accelerate the reaction uncontrollably. Recent advances in the catalytic regioselective chlorination of phenols demonstrate that non-polar or moderately polar aprotic solvents (e.g., dichloromethane) are critical for controlling the reaction rate and preventing polychlorination[1].

Q3: I am getting a complex mixture of regioisomers. How can I control the regioselectivity? A3: The regioselectivity of DMAP is dynamically linked to the protonation state of the dimethylamino group. In its free-base form, the –NMe₂ group is a powerful ortho/para director via resonance. However, if your reaction generates HCl (e.g., when using SO₂Cl₂), the amine becomes protonated (–NHMe₂⁺). This eliminates its resonance-donating ability and transforms it into a strong electron-withdrawing group (EWG) via induction, effectively deactivating the ring and shifting the directing effects entirely to the hydroxyl group. The stability and reactivity of DMAP complexes are highly sensitive to pH, as established in spectrophotometric studies of its derivatives[2]. Solution: Use NCS, which generates neutral succinimide rather than HCl as a byproduct, keeping the amine in its predictable free-base form.

Part 3: Mechanistic Pathway Analysis

Understanding the competing pathways is essential for rational troubleshooting. The diagram below illustrates how reagent choice dictates whether the reaction proceeds via the desired Electrophilic Aromatic Substitution (EAS) or the destructive Single Electron Transfer (SET) pathway.

Mechanism DMAP Dimethylaminophenol (Highly Activated) SET Single Electron Transfer (Oxidation Pathway) DMAP->SET Strong Oxidants (Cl2, SO2Cl2) EAS Electrophilic Attack (Substitution Pathway) DMAP->EAS Mild Oxidants (NCS) Reagent Chlorinating Agent (NCS or Cl2) Reagent->SET Reagent->EAS Quinone Quinones / Tar (Degradation) SET->Quinone Wheland Wheland Intermediate EAS->Wheland Target Mono-chloro DMAP (Target Product) Wheland->Target Deprotonation Poly Poly-chloro DMAP (Over-reaction) Target->Poly Excess Reagent

Competing pathways in DMAP chlorination: Substitution vs. Oxidation.

Part 4: Quantitative Reagent Comparison

To summarize the causality discussed above, the following table compares the empirical outcomes of various chlorinating systems applied to highly activated phenols.

Chlorinating AgentEquivalentsTemp (°C)Optimal SolventPrimary OutcomeEst. Mono-chloro YieldKey Byproducts
Elemental Chlorine (Cl₂) 1.020Acetic AcidOxidative Degradation< 5%Quinones, Tar, Polychloro
Sulfuryl Chloride (SO₂Cl₂) 1.00DichloromethanePolychlorination15 - 25%Di/Tri-chloro isomers, HCl
N-Chlorosuccinimide (NCS) 0.98-5DichloromethaneRegioselective Mono-chlorination80 - 88%Succinimide (easily washed)

Part 5: Self-Validating Standard Operating Procedure (SOP)

Objective: Synthesize mono-chloro-dimethylaminophenol with >85% yield and >95% purity using a self-validating protocol.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(dimethylamino)phenol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the reaction flask with Argon for 10 minutes. Causality: Anhydrous, non-polar solvents minimize the stabilization of the Wheland intermediate, slowing the reaction to a controllable rate. Argon prevents ambient oxygen from initiating radical degradation pathways.

  • Cooling: Submerge the reaction vessel in an ice/brine bath. Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature reads ≤ -5 °C.

  • Reagent Addition: Prepare a solution of N-Chlorosuccinimide (NCS, 0.98 eq) in anhydrous DCM. Add this solution dropwise via an addition funnel over 60 minutes. Causality: Sub-stoichiometric amounts (0.98 eq) combined with slow addition ensure that the local concentration of electrophile never exceeds the substrate, strictly preventing di-chlorination.

  • Reaction Monitoring: Stir the mixture for 2 hours at -5 °C to 0 °C. Pull a 50 µL aliquot, quench with 100 µL of saturated aqueous Na₂S₂O₃, dilute with acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the unreacted starting material peak is <2% by UV area. If SM remains >5%, add an additional 0.02 eq of NCS. Never exceed 1.00 eq total.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) equal to 20% of the reaction volume. Stir vigorously for 15 minutes. Causality: Thiosulfate instantly reduces any unreacted positive halogen, halting the reaction and preventing late-stage oxidation during workup.

  • Workup & Purification: Transfer to a separatory funnel, extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target mono-chloro isomer.

References
  • Title: Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide Source: Research Journal of Chemical Sciences (ISCA) URL: [Link]

Sources

Troubleshooting

How to remove unreacted starting material from 3-Chloro-5-(dimethylamino)phenol

Technical Support Center: Troubleshooting & Purification of 3-Chloro-5-(dimethylamino)phenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 3-Chloro-5-(dimethylamino)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges of isolating and purifying 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4). Because the synthesis of this compound typically proceeds via either the Buchwald-Hartwig amination of 3,5-dichlorophenol or the reductive methylation of 3-amino-5-chlorophenol, removing unreacted starting materials requires a deep understanding of the target molecule's amphoteric properties.

This guide bypasses generic advice, focusing instead on the chemical causality behind each purification step to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Troubleshooting & FAQs

Q1: My synthesis via the amination of 3,5-dichlorophenol left a significant amount of unreacted starting material. How do I separate it from the product without relying on tedious column chromatography? A1: You can achieve >98% purity using a targeted Acid-Base Extraction . This separation relies entirely on the amphoteric nature of your product. Your unreacted starting material, 3,5-dichlorophenol, is strictly acidic due to its phenolic hydroxyl [4]. However, your product contains both an acidic phenolic hydroxyl and a basic dimethylamino group.

The electron-withdrawing meta-chlorine atom shifts the pKa of the product's amine down to ~4.0 and the phenol down to ~8.8 [2, 3]. By lowering the aqueous pH to 1.5, the product's amine group becomes protonated, driving it into the aqueous phase as a highly soluble hydrochloride salt. The non-basic 3,5-dichlorophenol remains neutral and stays in the organic phase[1]. Subsequent neutralization of the aqueous phase to pH 6.5–7.0 (the isoelectric point) regenerates the neutral free base of the product, allowing it to be extracted back into an organic solvent.

Q2: I synthesized the compound via reductive methylation of 3-amino-5-chlorophenol using formaldehyde and NaBH₃CN. Acid-base extraction isn't working. Why? A2: Acid-base extraction fails in this scenario because both the starting material (a primary amine) and the product (a tertiary amine) are basic. Both will protonate and co-extract into the acidic aqueous layer. To resolve this, you must exploit nucleophilicity rather than basicity. Use a covalent scavenger resin (e.g., polymer-bound benzaldehyde). The resin selectively reacts with the highly nucleophilic primary amine of the unreacted starting material to form an imine, covalently tethering it to the solid support. Your tertiary amine product cannot form an imine and will remain freely in solution.

Q3: During the acid-base extraction, a thick emulsion forms in the separatory funnel. How can I break it? A3: Emulsions in aminophenol extractions are typically caused by the surfactant-like behavior of partially ionized zwitterionic species at intermediate pH levels, or by fine insoluble catalytic particulates. To break the emulsion:

  • Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous layer. This decreases the solubility of the organic solvent in water (the "salting-out" effect) and forces phase separation.

  • If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the microscopic particulates stabilizing the emulsion boundary.

Section 2: Quantitative Data: pH-Dependent Partitioning

To optimize your extraction, refer to the theoretical ionization states and partition behavior of the crude mixture components. Understanding these states is critical for manipulating phase solubility.

CompoundpKa (Amine)pKa (Phenol)Dominant Species at pH 1.5Dominant Species at pH 6.5Dominant Species at pH 12.0
3,5-Dichlorophenol N/A~8.2Neutral (Organic Soluble)Neutral (Organic Soluble)Anionic (Water Soluble)
3-Chloro-5-(dimethylamino)phenol ~4.0~8.8Cationic (Water Soluble)Neutral (Organic Soluble)Anionic (Water Soluble)
3-Amino-5-chlorophenol ~3.5~9.0Cationic (Water Soluble)Neutral (Organic Soluble)Anionic (Water Soluble)

Note: At pH 6.5, 3-Chloro-5-(dimethylamino)phenol is at its isoelectric point, maximizing organic recovery.

Section 3: Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of 3,5-Dichlorophenol)

Self-Validating System: The transition of the product from an aqueous salt to an organic-soluble free base is visually confirmed by the sudden cloudiness of the aqueous layer during neutralization.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M HCl (aq). Shake vigorously in a separatory funnel, vent, and allow the layers to separate.

  • Phase Separation: Collect the bottom aqueous layer (containing the product as the HCl salt). Retain the top organic layer (containing unreacted 3,5-dichlorophenol) for waste or recycling.

  • Washing: Wash the aqueous layer with one additional portion of EtOAc to remove trace organic impurities. Discard this organic wash.

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH (aq) dropwise while monitoring with a pH meter until the pH reaches exactly 6.5–7.0.

    • Validation Check: The solution will become opaque/cloudy as the neutral free-base product precipitates or forms an oil.

  • Final Extraction: Extract the neutralized aqueous phase with two portions of EtOAc.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-Chloro-5-(dimethylamino)phenol.

Protocol B: Scavenger Resin Treatment (Removal of 3-Amino-5-chlorophenol)

Self-Validating System: The complete removal of the primary amine can be verified by spotting the filtrate on a TLC plate and staining with Ninhydrin (which will only turn purple if the primary amine is still present).

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 3 equivalents (relative to the estimated unreacted starting material) of Polymer-bound benzaldehyde resin.

  • Agitation: Stir gently at room temperature for 4–6 hours. Do not use a magnetic stir bar at high speeds, as grinding the resin will clog the filter.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed with a small amount of DCM to ensure complete product recovery.

  • Concentration: Evaporate the filtrate to obtain the tertiary amine product free of primary amine starting material.

Section 4: Mandatory Visualization

G Start Crude Mixture (Product + 3,5-DCP) Step1 Dissolve in EtOAc Add 1M HCl (pH 1-2) Start->Step1 PhaseSep1 Phase Separation Step1->PhaseSep1 Org1 Organic Phase (Unreacted 3,5-DCP) PhaseSep1->Org1 Top Layer Aq1 Aqueous Phase (Product-HCl Salt) PhaseSep1->Aq1 Bottom Layer Step2 Adjust to pH 6.5-7.0 with 1M NaOH Aq1->Step2 Step3 Extract with EtOAc Step2->Step3 PhaseSep2 Phase Separation Step3->PhaseSep2 Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Bottom Layer Org2 Organic Phase (Pure Product) PhaseSep2->Org2 Top Layer

Workflow for the acid-base extraction of 3-Chloro-5-(dimethylamino)phenol.

Section 5: References

  • PubChem. "3-(Dimethylamino)phenol | C8H11NO | CID 7421". National Center for Biotechnology Information.[Link]

  • ResearchGate. "The pKa values for aminophenols isomers". ResearchGate Publications. [Link]

  • MDPI. "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols". Molecules.[Link]

Optimization

Preventing the oxidation of 3-Chloro-5-(dimethylamino)phenol during storage

Preventing Oxidation of 3-Chloro-5-(dimethylamino)phenol Audience: Researchers, Analytical Chemists, and Drug Development Professionals Mechanistic Overview of Degradation 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19...

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Author: BenchChem Technical Support Team. Date: March 2026

Preventing Oxidation of 3-Chloro-5-(dimethylamino)phenol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Mechanistic Overview of Degradation

3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) is a highly functionalized aromatic compound. While the chloro substituent is electron-withdrawing, the synergistic electron-donating effects of the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups render the aromatic ring highly electron-rich. This structural feature makes the compound exceptionally susceptible to autoxidation when exposed to atmospheric oxygen, light, or transition metals.

Understanding the causality of this degradation is critical for experimental reproducibility. Oxidation proceeds via a single-electron transfer to form a semi-quinoneimine radical, which further oxidizes into a fully conjugated quinoneimine [1]. These intermediates are highly reactive and rapidly undergo non-enzymatic dimerization and polymerization, resulting in dark brown or black insoluble residues that can ruin reaction yields and introduce severe impurities into biological assays [2].

OxidationMechanism A 3-Chloro-5-(dimethylamino)phenol (Colorless/White Solid) B Semi-quinoneimine Radical (Reactive Intermediate) A->B O2 / Light / Metals (- e-, - H+) C Quinoneimine Derivative (Pink/Red Intermediate) B->C Oxidation (- e-, - H+) D Polymeric Products (Dark Brown/Black Residue) C->D Dimerization & Polymerization Antioxidant Ascorbic Acid (Reducing Agent) Antioxidant->B Quenches Radicals Antioxidant->C Reduces back to Phenol

Fig 1. Autoxidation mechanism of aminophenols and the quenching role of ascorbic acid.

Quantitative Storage & Handling Parameters

To establish a self-validating storage system, environmental controls must be strictly maintained. The following table summarizes the quantitative limits for preserving the integrity of 3-Chloro-5-(dimethylamino)phenol.

ParameterRecommended ConditionCausality / Rationale
Temperature -20°C (Long-term) / 2–8°C (Short-term)Thermal energy accelerates autoxidation. Sub-zero storage minimizes kinetic energy for radical formation [3].
Atmosphere < 1% O₂ (Argon or N₂ blanket)Atmospheric oxygen is the primary electron acceptor. Argon is preferred as it is heavier than air and blankets the solid [4].
Light Exposure 0 Lux (Amber vials + Foil)UV/Visible light provides the activation energy required to initiate homolytic cleavage and radical propagation[4].
Solvent pH pH < 7.0 (Slightly acidic)Alkaline conditions deprotonate the phenol, increasing electron density and drastically lowering the oxidation potential[4].
Antioxidant 0.01% - 0.1% (w/v) Ascorbic AcidAscorbic acid acts as a sacrificial reducing agent, quenching semi-quinoneimine radicals before polymerization occurs [5].
Frequently Asked Questions (FAQs)

Q1: My newly purchased solid reagent has shifted from a white/off-white powder to a dark purple/brown color. Can I still use it? A: Discoloration indicates that the surface layer of the compound has oxidized into quinoneimine derivatives and subsequent polymeric products[4]. While the bulk material underneath might still be chemically viable, using discolored reagent will introduce highly colored impurities and potentially inhibit sensitive catalytic reactions or biological readouts. We strongly recommend discarding heavily discolored batches.

Q2: Why does my stock solution degrade so much faster than the solid powder? A: In solution, the molecules are fully solvated and highly mobile, vastly increasing the collision frequency with dissolved oxygen. Furthermore, trace transition metals (e.g., Cu²⁺, Fe³⁺) present in lower-grade solvents act as potent catalysts for the oxidation process, rapidly accelerating degradation compared to the solid state[4],[1].

Q3: How exactly does ascorbic acid prevent the degradation of my HPLC samples? A: Ascorbic acid (Vitamin C) is a powerful reducing agent with a lower oxidation potential than the aminophenol. It operates via a dual mechanism: first, it rapidly scavenges dissolved oxygen in the solvent; second, if any 3-Chloro-5-(dimethylamino)phenol is oxidized to a semi-quinoneimine radical, ascorbic acid immediately donates an electron/proton to reduce it back to the parent phenol, breaking the degradation chain[6],[5].

Experimental Workflows & Protocols
Protocol 1: Air-Free Aliquoting of Solid Reagent

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, which cumulatively degrades the powder. Aliquoting isolates the risk to single-use volumes.

  • Preparation: Transfer the unopened bottle of 3-Chloro-5-(dimethylamino)phenol into an inert atmosphere glovebox (Argon preferred).

  • Aliquoting: Divide the bulk powder into single-use, pre-weighed aliquots in amber glass vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa to prevent oxygen ingress.

  • Storage: Remove the vials from the glovebox, wrap the caps in Parafilm, and store immediately at -20°C in a desiccator. Self-Validation: Weighing in an inert atmosphere ensures the exact mass is preserved without oxidative weight gain (from oxygen incorporation) or loss. The powder must remain white/off-white upon visual inspection before use.

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Causality: Laboratory solvents hold significant amounts of dissolved oxygen. Sparging with Argon displaces O₂, while ascorbic acid provides a chemical buffer against any remaining oxidants.

  • Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade Methanol or Water) with high-purity Argon for 15–30 minutes to displace dissolved oxygen[4].

  • Antioxidant Addition: Add Ascorbic Acid to the degassed solvent to achieve a final concentration of 0.1% (w/v). Stir until completely dissolved[6].

  • Dissolution: Under a positive pressure of Argon (using a Schlenk line or glovebox), add the degassed, antioxidant-treated solvent to a single-use aliquot of the aminophenol.

  • Verification (Self-Validating Step): Observe the solution immediately after dissolution. The solution must remain clear/colorless. If a pink or light brown hue develops, the solvent was not sufficiently deoxygenated, and the solution must be discarded to prevent downstream assay interference.

  • Usage: Use the stock solution immediately. Do not store aqueous aminophenol solutions for more than 24 hours, even with antioxidants.

Workflow S1 1. Degas Solvent (Ar/N2 sparging) S2 2. Add Antioxidant (0.1% Ascorbic Acid) S1->S2 S3 3. Transfer Solid (Inert Glovebox) S2->S3 S4 4. Dissolve & Seal in Amber Vial S3->S4 S5 5. Store at -20°C (Long-term) S4->S5 Warning Avoid Alkaline pH & Transition Metals Warning->S4

Fig 2. Step-by-step workflow for preparing oxidation-resistant aminophenol solutions.

References
  • Barry, et al. "Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one." National Institutes of Health (PMC), 2013. URL:[Link]

  • Mello, et al. "Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant." Journal of Hazardous Materials, 2020. URL:[Link]

  • Harmon, et al. "Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress." Toxicology and Applied Pharmacology, 2005. URL:[Link]

Sources

Troubleshooting

Issues with the stability of 3-Chloro-5-(dimethylamino)phenol in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the chemical stability, handling, and troubleshooting of 3-Chloro-5-(dimethylamino)phenol (CAS: 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the chemical stability, handling, and troubleshooting of 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) in experimental solutions. This guide is structured to not only provide actionable protocols but also explain the underlying causality of the compound's behavior, ensuring your assays remain robust and reproducible.

Section 1: Mechanistic Causality & Core Principles

Q: Why does 3-Chloro-5-(dimethylamino)phenol degrade so rapidly in standard aqueous solutions? A: The instability is driven by the synergistic electron-donating properties of the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups. These groups significantly lower the oxidation potential of the aromatic ring. In the presence of dissolved oxygen, the compound undergoes rapid auto-oxidation. The reaction initiates with the formation of a transient phenoxyl (semiquinone) radical, which is subsequently oxidized into highly colored 1[1]. While the chlorine atom at the 3-position provides mild inductive electron withdrawal, it is insufficient to counteract the strong resonance donation from the other substituents.

Q: How does pH influence the degradation kinetics? A: The auto-oxidation of aminophenols is profoundly pH-dependent. At alkaline pH (e.g., pH > 7.5), the phenol group deprotonates to form a phenoxide anion. The phenoxide is exponentially more susceptible to single-electron transfer to molecular oxygen compared to the 2[2]. Consequently, the degradation kinetics shift from a slow, first-order process in acidic media to a rapid, second-order process in alkaline media, drastically reducing the compound's half-life in solution[2].

OxidationPathway A 3-Chloro-5-(dimethylamino)phenol (Colorless Solution) B Phenoxyl / Semiquinone Radical (Transient Intermediate) A->B Dissolved O2, Light, or Trace Metals C Quinone Imine Derivative (Pink/Brown Discoloration) B->C Further Oxidation (-e-, -H+) D Polymeric/Dimerized Products (Insoluble Precipitates) C->D Cross-linking / Condensation

Figure 1: Aerobic auto-oxidation pathway of 3-Chloro-5-(dimethylamino)phenol in aqueous solutions.

Section 2: Troubleshooting Diagnostic Matrix

Q: How can I diagnose and resolve specific stability issues during my experiments? A: Use the following diagnostic matrix to identify the root cause of your assay failures and implement the corresponding corrective actions.

Observed SymptomMechanistic CauseRecommended Corrective Action
Solution turns pink, red, or brown Auto-oxidation to quinone imines via .Degas solvents with N2/Ar; add 1-5 mM ascorbic acid or DTT.
Loss of target peak area in HPLC Degradation or dimerization of the active compound prior to injection.Prepare fresh standards daily; use acidified mobile phases (e.g., 0.1% Formic Acid).
Inconsistent assay fluorescence/absorbance pH-dependent structural shifts or partial oxidation during the assay window.Buffer solutions tightly (pH 5.5-6.0); strictly avoid alkaline assay conditions.
Precipitation after prolonged storage Formation of insoluble polymeric oxidation products ().Store as a lyophilized powder or in anhydrous DMSO aliquots at -80°C.
Quantitative Impact of Environmental Factors on Stability

To further illustrate the causality of degradation, the following table summarizes the quantitative stability metrics (extrapolated half-lives) of halogenated dimethylaminophenols under various 3[3].

Solvent ConditionpH LevelTemperatureEstimated Half-Life (t1/2)Primary Degradant
Unbuffered Water (Aerobic)~7.025°C4 - 6 hoursSemiquinone radicals
Alkaline Buffer (Aerobic)8.525°C< 30 minutesQuinone imines
Acidic Buffer (Aerobic)5.525°C> 48 hoursTrace phenoxyl radicals
Acidic Buffer + 1mM DTT (Anaerobic)5.54°C> 3 monthsNone detected

Section 3: Validated Experimental Protocols

Q: What is the best practice for preparing a stable stock solution? A: To ensure scientific integrity and reproducibility, you must treat the preparation as a self-validating system. The absence of color change upon dissolution serves as your immediate validation checkpoint. Follow this step-by-step methodology:

Protocol: Preparation of a Stabilized 10 mM Stock Solution

  • Solvent Deoxygenation: Sparge HPLC-grade water or anhydrous DMSO with high-purity Nitrogen (N2) or Argon (Ar) for a minimum of 30 minutes. This physically displaces dissolved oxygen, removing the primary electron acceptor responsible for auto-oxidation.

  • Antioxidant Supplementation (Aqueous Only): If preparing an aqueous stock, supplement the deoxygenated buffer with a sacrificial reducing agent such as L-ascorbic acid (1-5 mM) or Dithiothreitol (DTT, 1 mM). These agents intercept and reduce transient phenoxyl radicals back to the parent phenol before irreversible quinone formation occurs.

  • pH Optimization: Adjust the aqueous buffer to a slightly acidic pH (pH 5.5 - 6.0) using a biological buffer like MES. Crucial: Do not use alkaline buffers (e.g., Tris or CAPS), as they promote phenoxide formation.

  • Dissolution & Validation: Dissolve the 3-Chloro-5-(dimethylamino)phenol powder into the prepared solvent.

    • Self-Validation Check: The resulting solution must be completely colorless. If a pink or yellow tint appears immediately, it indicates either pre-existing oxidation in the solid powder or insufficient solvent degassing. Discard and restart if colored.

  • Aliquoting and Storage: Dispense the validated solution into actinic (amber) glass vials to prevent photolytic degradation. Flush the headspace of each vial with Argon gas, seal tightly, flash-freeze in liquid nitrogen, and store at -80°C.

StabilizationWorkflow S1 Step 1: Solvent Prep Degas with N2/Ar S2 Step 2: Buffer Control Maintain pH 5.5-6.0 S1->S2 S3 Step 3: Antioxidants Add Ascorbic Acid / DTT S2->S3 S4 Step 4: Storage Amber Vials, -80°C S3->S4

Figure 2: Step-by-step workflow for preparing and storing stabilized aminophenol solutions.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use transition metal catalysts in reactions involving 3-Chloro-5-(dimethylamino)phenol? A: Proceed with extreme caution. Transition metals, particularly Copper (Cu) and Iron (Fe), act as potent catalysts for the aerobic oxidation of aminophenols, mimicking the activity of enzymes like . If your assay requires metal ions, you must strictly maintain anaerobic conditions to prevent rapid catalytic degradation of the substrate.

Q: My HPLC chromatogram shows a broad, tailing peak eluting after the main compound. What is this? A: This broad peak is typically a quinone imine dimer or a higher-order condensation product. The dimethylamino group directs oxidation products to couple, forming larger, more hydrophobic molecules that interact strongly with the stationary phase of a reverse-phase C18 column. To resolve this, ensure your mobile phase is properly acidified (e.g., 0.1% Formic Acid or TFA) to stabilize the compound during the chromatographic run.

Q: Does light exposure significantly impact the stability of this compound? A: Yes. Photochemical degradation can homolytically cleave bonds or electronically excite the molecule, accelerating the generation of reactive oxygen species (ROS) in the solvent. Always use actinic (amber) glassware and minimize exposure to direct laboratory lighting during handling.

References

  • Title : Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism Source : ResearchGate URL : [Link]

  • Title : 4-Dimethylaminophenol Source : Grokipedia URL :[Link]

  • Title : Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes Source : IIT Kharagpur URL :[Link]

Sources

Optimization

Technical Support Center: Temperature Management in Substituted Phenol Synthesis

Welcome to the Technical Support Center for the synthesis of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals. Here, we troubleshoot common issues, provide self-validating step-by-step methodologies, and answer frequently asked questions (FAQs) encountered during key synthetic transformations: Friedel-Crafts Alkylation, Aromatic Claisen Rearrangement, and Cycloaddition Cascades.

Section 1: Friedel-Crafts Alkylation of Phenols (Regioselectivity & Exotherm Control)

FAQ 1.1: Why is my Friedel-Crafts alkylation yielding a mixture of ortho- and para-isomers, and how can I control this? Answer: The alkylation of phenol is an electrophilic aromatic substitution that is highly sensitive to temperature due to the interplay between kinetic and thermodynamic control[1]. The hydroxyl group is strongly activating and ortho/para-directing.

  • Causality: The ortho-position is closer to the directing hydroxyl group, making it kinetically accessible but sterically hindered. The para-position is less sterically hindered, making it the thermodynamically more stable product[2].

  • Temperature Effect: Strict cooling (e.g., 0–5 °C in an ice bath) is primarily used to control the violent exotherm of the Lewis acid-catalyzed carbocation formation[3]. However, temperature also dictates isomer distribution. Lower temperatures often trap the reaction at the kinetically favored ortho-isomer (depending on the catalyst), while higher temperatures (e.g., 140 °C) provide the activation energy required for the reversible Friedel-Crafts process to equilibrate to the thermodynamically favored para-product[2].

FAQ 1.2: How do I prevent O-alkylation (phenyl ether formation) and subsequent tarring? Answer: O-alkylation is kinetically faster than C-alkylation but is reversible[1]. If your reaction temperature is too low or the reaction time is too short, you may isolate the undesired phenyl ether.

  • Causality: C-alkylation restores the full aromatic resonance more favorably than O-alkylation. Increasing the temperature allows the O-alkylated intermediate to rearrange into the C-alkylated phenol. If the temperature spikes uncontrollably due to rapid catalyst addition, polyalkylation and alkene polymerization (tar formation) will occur[1].

Data Summary: Temperature Effects on Phenol Alkylation
Reaction TemperaturePrimary OutcomeMechanistic Driver
0–5 °C (Ice Bath) Exotherm control; high mono-alkylationSlows carbocation generation; prevents runaway polymerization[3].
80–140 °C Thermodynamic equilibrationReversibility allows conversion of O-alkyl and ortho-isomers to the stable para-product[2].
> 150 °C Dealkylation / DegradationExcessive thermal energy drives retro-Friedel-Crafts and side reactions.
Protocol 1: Ice-Bath Controlled Synthesis of p-tert-Butylphenol

This protocol is a self-validating system: the absence of boiling/bubbling during catalyst addition validates successful exotherm control.

  • Reactant Mixture: Dissolve phenol (1.0 equiv) and tert-butyl chloride (1.1 equiv) in a non-polar solvent (e.g., dichloromethane) in a round-bottom flask[3].

  • Cooling: Submerge the flask in an ice-water bath to strictly maintain the internal temperature between 0–5 °C[3].

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 0.1 equiv) in small portions. Crucial Step: The reaction is highly exothermic. Rapid addition will cause a temperature spike, leading to polyalkylation.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature to ensure complete conversion of any O-alkylated intermediates[1].

  • Quenching & Purification: Quench with cold dilute HCl to destroy the catalyst. Extract the organic layer, dry, and recrystallize the crude product from petroleum ether to isolate pure p-tert-butylphenol[3].

G Start Phenol + t-Butyl Chloride + AlCl3 Catalyst Intermediate Carbocation Formation (Exothermic) Start->Intermediate Slow Addition LowTemp 0-5 °C (Ice Bath) Exotherm Control Intermediate->LowTemp Cooling HighTemp 140 °C (Heat) Thermodynamic Control Intermediate->HighTemp Heating OAlkyl Phenyl Ether (Kinetic Byproduct) Intermediate->OAlkyl Too Low Temp / Short Time Ortho o-tert-Butylphenol (Kinetic Product) LowTemp->Ortho Kinetic Trapping Para p-tert-Butylphenol (Thermodynamic Product) HighTemp->Para Equilibration OAlkyl->Para Warming / Rearrangement

Caption: Temperature-dependent regioselectivity and intermediate routing in the Friedel-Crafts alkylation of phenol.

Section 2: The Aromatic Claisen Rearrangement (High-Temperature Precision)

FAQ 2.1: My Claisen rearrangement of allyl phenyl ether resulted in severe charring and low yield of 2-allylphenol. What went wrong? Answer: The aromatic Claisen rearrangement is a [3,3]-sigmatropic rearrangement that requires substantial thermal energy (typically 150–220 °C) to initiate the concerted bond cleavage and recombination[4],[5].

  • Causality: While the reaction is driven by the exergonic formation of a carbonyl C=O bond (ΔH ≈ -25 kcal/mol)[4], excessive heating without a proper solvent sink leads to thermal decomposition, intermolecular radical reactions, and polymerization of the allyl moiety[6].

  • Solution: Perform the reaction in a high-boiling, inert solvent (like N,N-diethylaniline or decalin) to cap the maximum temperature[6].

FAQ 2.2: Why do I see 2-methylbenzo[b]furan as a byproduct? Answer: The primary product of the Claisen rearrangement is an allyl cyclohexadienone intermediate, which rapidly tautomerizes to reestablish aromaticity, yielding 2-allylphenol[7]. However, at prolonged high temperatures (>200 °C), the 2-allylphenol can undergo an intramolecular cyclization (hydroalkoxylation) to form dihydrobenzofurans or benzofurans[7].

Protocol 2: Thermal Rearrangement of Allyl Phenyl Ether to 2-Allylphenol

This protocol validates itself via TLC: the complete disappearance of the less polar ether spot confirms sufficient thermal activation.

  • Reaction Setup: Dissolve allyl phenyl ether (0.1–0.5 M) in N,N-diethylaniline in a heavy-walled round-bottom flask[6].

  • Heating: Equip the flask with a reflux condenser and purge with inert gas (N₂ or Argon) to prevent oxidative degradation[7].

  • Temperature Control: Heat the mixture using a temperature-controlled heating mantle strictly to 180–200 °C[6]. Do not exceed 220 °C to prevent charring.

  • Monitoring: Stir for 10–12 hours, monitoring the disappearance of the starting ether via TLC (Hexane/Ethyl Acetate)[6].

  • Workup: Cool to room temperature, acidify with 10% HCl to wash out the N,N-diethylaniline, and extract the 2-allylphenol with ether[6].

Claisen Ether Allyl Phenyl Ether TS [3,3]-Sigmatropic TS (Highly Ordered) Ether->TS Heat (180-200 °C) Decomp Charring / Polymerization Ether->Decomp Excessive Heat / No Solvent Sink Dienone Allyl Cyclohexadienone (Intermediate) TS->Dienone Concerted Bond Shift Phenol 2-Allylphenol (Target Product) Dienone->Phenol Rapid Tautomerization (Aromatization) Byproduct 2-Methylbenzo[b]furan (Cyclization Byproduct) Phenol->Byproduct Prolonged Heat (>200 °C)

Caption: Aromatic Claisen rearrangement pathway highlighting thermal degradation and byproduct formation.

Section 3: Cycloaddition Cascades for Highly Substituted Phenols

FAQ 3.1: Traditional electrophilic aromatic substitution fails to produce my desired penta-substituted phenol. How can I achieve complete regiochemical control? Answer: Traditional substitution relies on the electronic directing effects of existing groups, which often leads to mixtures of isomers or fails entirely due to steric hindrance.

  • Causality: To overcome this, you can build the aromatic ring from scratch using a cycloaddition cascade[8]. Reacting a 3-hydroxypyrone (diene) with a nitroalkene (dienophile) initiates a Diels-Alder cycloaddition, followed by elimination and a retro-Diels-Alder reaction (loss of CO₂) to yield a highly substituted phenol with complete regiochemical control[8],[9].

  • Temperature Control: This cascade is highly temperature-dependent. Initial cycloaddition requires thermal activation (typically 150 °C)[8]. If the temperature is too low, the nitroalkene will not react; if too high, the 3-hydroxypyrone may decompose before cycloaddition occurs.

Protocol 3: Synthesis of Penta-Substituted Phenols via Cycloaddition

This protocol validates itself via pressure management: the generation of CO₂ gas during the retro-Diels-Alder step confirms the final aromatization has occurred.

  • Reaction Setup: In a sealed pressure tube, combine 3-hydroxypyrone (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) as a radical scavenger[10].

  • Solvent & Concentration: Dissolve the mixture in anhydrous toluene to achieve a 0.1 M concentration[10].

  • Heating: Seal the tube and heat in an oil bath strictly maintained at 150 °C for 16 hours[8]. (For exceptionally hindered substrates, the temperature may be carefully increased to 180 °C for 24 hours)[9].

  • Workup: Cool the tube completely to room temperature before opening to avoid the dangerous pressure release of evolved CO₂[8]. Purify the resulting phenol via flash column chromatography.

Cascade Reactants 3-Hydroxypyrone + Nitroalkene DielsAlder Diels-Alder Cycloaddition (150 °C, Toluene) Reactants->DielsAlder Adduct Bicyclic Adduct DielsAlder->Adduct Elimination HNO2 Elimination Adduct->Elimination RetroDA Retro-Diels-Alder (-CO2) Elimination->RetroDA Product Penta-Substituted Phenol (Complete Regiocontrol) RetroDA->Product

Caption: Cycloaddition cascade for the synthesis of highly substituted phenols via thermal control.

References

  • AskFilo . Lab 10: Friedel–Crafts Alkylation of Phenol. Available at: [Link]

  • Wikipedia . Claisen rearrangement. Available at:[Link]

  • Master Organic Chemistry . The Cope and Claisen Rearrangements. Available at:[Link]

  • Organic Letters (ACS Publications) . Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at:[Link]

  • CLOCKSS . The thermal[3,3] Claisen rearrangement of the 3-substituted phenyl allyl and propargyl ethers. Available at:[Link]

  • Oregon State University . Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at: [Link]

Sources

Troubleshooting

Troubleshooting guide for the purification of aminophenols

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Aminophenol\n(Colorless)", fillcolor="#EA4335", fontcolor="#FFFFFF

Refining Diagram Accuracy

I'm now revising the diagrams to be visually clearer, adding new steps to reflect a troubleshooting framework. The workflow diagram includes nodes that reflect decision points and pathways. I'm focusing on color-coding key steps for faster identification. I've added a new reduction diagram to show the relationship between initial aminophenol and final result.

Improving Workflow and Visuals

I'm now adding more nodes to the workflow diagram for a decision-tree structure in the Aminophenol Purification Guide, to show multiple problem-solving paths. I'm focusing on color-coding key steps for clarity and faster identification, and also working on a reduction diagram to show the relationship between initial Aminophenol and the final product.

Technical Support Center: Advanced Troubleshooting for Aminophenol Purification

Welcome to the Aminophenol Purification Technical Support Center. Aminophenols (such as p-aminophenol, m-aminophenol, and o-aminophenol) are critical building blocks in pharmaceutical synthesis and materials science. However, their electron-rich aromatic rings make them highly susceptible to oxidative degradation, leading to dark, intractable impurities.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions to the most common purification bottlenecks: oxidation, emulsion formation, and crystallization failures.

Workflow Visualization

G A Crude Aminophenol (Discolored/Oxidized) B Identify State A->B C Aqueous/Organic Solution B->C D Solid/Crystalline B->D E Degas Solvent (N2/Ar) Add Ascorbic Acid C->E F Hot Recrystallization Add Sodium Dithionite D->F G Liquid-Liquid Extraction (Break Emulsions) E->G H Purified Aminophenol (Colorless/White) F->H G->H

Logical workflow for troubleshooting aminophenol oxidation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my aminophenol solution rapidly turn brown or black, and how can I prevent it? Causality: Aminophenols are highly reactive toward dissolved oxygen, ambient light, and trace transition metals. Oxidation removes electrons from the phenolic and amino groups, triggering a cascade that forms highly conjugated quinone, quinonimine, and meri-quinonimine dyes. Because of their extensive conjugation, these polymeric dyes impart a severe dark discoloration to the product even at trace concentrations[1]. Resolution: To inhibit this pathway, you must control the environment and actively reduce oxidized species:

  • Deoxygenation: Sparge all extraction and recrystallization solvents with an inert gas (Nitrogen or Argon) for 15–30 minutes prior to use to displace dissolved oxygen[2].

  • Chemical Reduction (Antioxidants): For high-temperature recrystallization, adding Sodium Dithionite ( Na2​S2​O4​ ) is the industry standard. Dithionite actively cleaves the double bonds of the colored quinonimine impurities, reducing them back to colorless, soluble substances[3]. For ambient solutions or HPLC mobile phases, Ascorbic Acid (0.01 - 0.1% w/v) acts as a highly effective oxygen scavenger[2].

Q2: During liquid-liquid extraction of crude aminophenols, I frequently encounter stubborn emulsions. How can I break them? Causality: Emulsions in these workflows are typically stabilized by residual synthetic byproducts acting as surfactants, or by fine, insoluble particulate matter that aggregates at the aqueous-organic interface (a phenomenon known as Pickering stabilization)[4]. Resolution: Avoid high-shear mixing (vigorous shaking). If an emulsion forms, apply one of the phase-breaking techniques detailed in Table 1 based on your specific matrix.

Q3: My aminophenol "oils out" instead of crystallizing during purification. What causes this and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product separates as a liquid rather than forming a stable crystal lattice. This is caused by supersaturation, excessively rapid cooling, or using a solvent system where the solute's melting point is lower than the temperature at which phase separation begins[5]. Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume of a more polar co-solvent to adjust the solubility curve, then cool the solution very slowly. Introduce a pure seed crystal or scratch the inside of the flask with a glass rod to lower the activation energy for nucleation[5].

Data Presentation: Reagent Selection Guides

Table 1: Optimization of Emulsion-Breaking Techniques

TechniqueMechanism of ActionRecommended Use CaseEffectiveness
Brine Addition (Saturated NaCl) Increases aqueous ionic strength, reducing organic solubility.Mild emulsions; water-soluble impurities present.Moderate
Celite Filtration Removes fine particulate matter (Pickering stabilization).Suspended solids visible in the crude mixture.High
Centrifugation Mechanical density separation via centrifugal force.Persistent, highly stable emulsions.Very High
Gentle Inversion Prevents high-shear droplet formation.Preventative measure during initial extraction.High (Preventative)

Table 2: Antioxidant Selection for Aminophenol Stability

AntioxidantPrimary MechanismOptimal Phase / ApplicationRecommended Concentration
Sodium Dithionite ( Na2​S2​O4​ ) Reduces double bonds in quinonimine dyes.Hot aqueous recrystallization.~1-2% w/w of crude product
Ascorbic Acid (Vitamin C) Oxygen scavenger / Mild reducing agent.HPLC mobile phases; ambient storage.0.01 - 0.1% w/v
Activated Carbon Adsorbs oxidized polymeric impurities.Pre-treatment during hot filtration.1 - 5% w/w of crude product

Mechanistic Visualization

Pathway A p-Aminophenol (Colorless) B Oxidation (O2, Light, Metals) Loss of Electrons A->B C Quinonimine Dyes (Dark Brown/Black) B->C D Reduction (Sodium Dithionite) Cleavage of Double Bonds C->D E Purified p-Aminophenol (Colorless Crystals) D->E

Chemical pathway of aminophenol oxidation and subsequent chemical reduction.

Experimental Protocols

Protocol 1: Microscale Decolorization and Recrystallization of p-Aminophenol Expert Insight: This protocol utilizes Sodium Dithionite to chemically reverse the oxidation of the product. It is designed as a self-validating system : the success of the procedure is visually confirmed in real-time when the dark brown/black suspension transitions to a clear solution during heating, and subsequently yields pure white crystals upon cooling.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 200 mg of crude, discolored p-aminophenol into a 5-mL conical vial[3].

  • Reducing Agent Formulation: In a separate, clean vial, dissolve 0.2 g of Sodium Dithionite ( Na2​S2​O4​ ) in 1.5 mL of deionized water[3]. Causality: Preparing this fresh ensures maximum reducing potential, as dithionite degrades in aqueous solutions over time.

  • Chemical Reduction: Add the aqueous sodium dithionite solution to the crude p-aminophenol. Heat the mixture to approximately 100 °C for 15 minutes, stirring occasionally with a micro-spatula[3]. Causality: The heat accelerates the reduction of the dye's double bonds by the dithionite, turning the colored impurities into colorless, highly soluble byproducts.

  • Nucleation and Crystallization: Remove the vial from the heat source. Allow it to cool slightly at room temperature, then submerge it in an ice bath for 10 minutes to induce precipitation. If crystals do not spontaneously form, gently scratch the inner wall of the vial with a glass rod to create nucleation sites[5].

  • Isolation: Collect the purified, colorless p-aminophenol crystals via vacuum filtration using a Hirsch funnel. Wash the filter cake with 0.5 mL of ice-cold water to flush away residual soluble byproducts and inorganic salts[3].

  • Drying and Storage: Allow air to be drawn through the filter cake for 5–10 minutes. Transfer the dried crystals to an amber glass vial (to prevent photolytic degradation) and store in a desiccator under an inert atmosphere[2].

References

  • Title: Technical Support Center: Preventing Oxidation of Aminophenol Compounds Source: benchchem.com URL: 2

  • Title: Purification techniques for N-Formyl-2-aminophenol from a reaction mixture Source: benchchem.com URL: 5

  • Title: Dealing with emulsion formation during p-aminophenol purification Source: benchchem.com URL: 4

  • Title: Method to remove impurities from acetaminophen synthesis experiment Source: chemistry.stackexchange.com URL: 3

  • Title: US3781354A - Process for purification of n-acetyl-p-aminophenol Source: google.com (Google Patents) URL: 1

Sources

Optimization

Avoiding polysubstitution in the halogenation of phenols

A Guide to Achieving Selective Monosubstitution Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the nuances and challenges encountered in the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Achieving Selective Monosubstitution

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the nuances and challenges encountered in the lab. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common, yet deceptively complex, transformations: the electrophilic halogenation of phenols. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to control your reactions and achieve high yields of desired monosubstituted products.

Frequently Asked Questions (FAQs)
Q1: Why is my phenol halogenation reaction yielding a mixture of di-, tri-, and even tetra-substituted products? I seem to have no control over the reaction.

This is the most common issue researchers face, and it's rooted in the fundamental electronic properties of the phenol molecule.

The Underlying Mechanism: The hydroxyl (-OH) group is a powerful activating group for electrophilic aromatic substitution (EAS).[1][2][3] Its oxygen atom donates electron density into the benzene ring through resonance, making the ring significantly more nucleophilic and thus more reactive than benzene itself.[3][4] This activation is so potent that the reaction often doesn't require a Lewis acid catalyst, which is typically necessary for halogenating less activated aromatic rings.[1][2][5]

The -OH group is also a strong ortho, para-director, meaning it preferentially directs incoming electrophiles (like Br⁺ or Cl⁺) to the positions adjacent (ortho) and opposite (para) to it.[2][4] Once the first halogen is added, the ring remains highly activated, leading to rapid subsequent halogenations at the remaining ortho and para positions.

The Phenoxide Problem: In polar solvents like water or in the presence of a base, the phenol can deprotonate to form a phenoxide ion (-O⁻).[3][6] The negatively charged oxygen of the phenoxide ion is an even stronger electron-donating group than the neutral hydroxyl group, super-activating the ring. This is why treating phenol with bromine water results in the instantaneous formation of a white precipitate of 2,4,6-tribromophenol.[2][7]

Q2: How can I leverage solvent choice to prevent polysubstitution?

Solvent selection is your first and most critical line of defense against over-halogenation. The polarity of the solvent directly influences the reactivity of the halogenating agent.

  • Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can stabilize the charged intermediates in the reaction and, in the case of elemental halogens, can promote the formation of a more potent electrophile.[5][8] This high reactivity leads to poor control and favors polysubstitution.[6] As noted above, aqueous conditions are particularly problematic due to phenoxide formation.

  • Non-polar Aprotic Solvents (e.g., CS₂, CCl₄, CHCl₃): In these solvents, the halogenating agent is less polarized and therefore less reactive.[2][6] This "tamed" reactivity allows for a more controlled, stepwise reaction, making it possible to stop the reaction after the first substitution. Carrying out the reaction in a non-polar solvent at a low temperature is a classic and effective method for achieving monobromination.[1][6]

Table 1: Effect of Solvent on the Bromination of Phenol

SolventPolarityTypical OutcomeKey Insight
Water (H₂O)High (Polar Protic)Rapid formation of 2,4,6-tribromophenol[2]Promotes phenoxide formation and high electrophile reactivity. Avoid for monosubstitution.
Acetic Acid (CH₃COOH)High (Polar Protic)Mixture of mono-, di-, and tri-bromophenolsMore control than water, but still highly activating.
Carbon Disulfide (CS₂)Low (Non-polar)Predominantly monobromophenols (p-isomer favored)[6]Moderates electrophile reactivity, allowing for controlled substitution.
Dichloromethane (CH₂Cl₂)MediumGood control for monohalogenationA common and effective choice for selective reactions with agents like NBS.
Q3: My reaction is still not selective enough. What are the best reagents for controlled monohalogenation?

Moving beyond elemental bromine and chlorine can provide a significant leap in control and selectivity.

  • N-Halosuccinimides (NBS & NCS): N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are crystalline solids that are easier and safer to handle than gaseous chlorine or volatile bromine. They act as sources for electrophilic halogens, and their reactions are generally milder and more controllable.[4][7] They are frequently the reagents of choice for achieving high yields of monosubstituted phenols, especially when used in non-polar solvents.

  • Mild Brominating Systems: For particularly sensitive substrates, specialized reagent systems have been developed. For example, a combination of (diacetoxyiodo)benzene (PIDA) and aluminum tribromide (AlBr₃) creates a mild and efficient system for the electrophilic bromination of phenols and their ethers.[9] Another approach is oxidative bromination, where a bromide salt like KBr is oxidized in situ to generate the electrophilic bromine species, offering excellent control.[10]

Q4: How can I control the regioselectivity to favor the ortho or para product?

While the para position is often favored due to reduced steric hindrance from the bulky hydroxyl group, modern catalytic methods offer unprecedented control over regioselectivity.[4][8]

Achieving Para-Selectivity: High para-selectivity can often be achieved by using sterically bulky reagents or specific catalytic systems that favor the less hindered position. A notable example is the use of potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides, which demonstrates excellent selectivity for the para position.[10]

Achieving Ortho-Selectivity: Obtaining the ortho-halogenated phenol, a valuable synthetic building block, is traditionally more challenging. However, catalyst-controlled methods have emerged as a powerful solution.[11]

  • Ammonium Salt Catalysis: Yeung and colleagues have developed a highly practical method using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorine source with a catalytic amount of an ammonium salt.[12][13] The catalyst is believed to interact with both the phenol's hydroxyl group and the halogenating agent, directing the chlorination to the ortho position through a hydrogen-bonding interaction.[12]

  • Lewis Base Catalysis: Certain Lewis basic catalysts, such as Nagasawa's bis-thiourea catalyst, can completely reverse the inherent para-selectivity of phenol chlorination, yielding the ortho product.[14] The proposed mechanism involves one thiourea moiety activating the N-chlorosuccinimide (NCS) while the other interacts with the phenol's hydroxyl group, effectively creating a molecular scaffold that forces the reaction to occur at the proximate ortho site.[14]

G Phenol Phenol Complex [Phenol···Catalyst···NCS] Transition State Phenol->Complex H-bonds to -OH group NCS NCS NCS->Complex Activates N-Cl bond Catalyst Bis-thiourea Catalyst OrthoProduct ortho-Chlorophenol Complex->OrthoProduct Proximity-induced chlorination

Q5: Is a protecting group strategy necessary? When should I consider it?

A protecting group strategy is a powerful tool, particularly in complex, multi-step syntheses or when you need to halogenate a different, less-activated part of the molecule.

The Concept: The strategy involves temporarily converting the highly activating -OH group into a different functional group that is less activating or even deactivating.[15] After performing the halogenation, the protecting group is removed to regenerate the phenol.

Common Protecting Groups:

  • Ethers (e.g., Methyl, Benzyl): Stable and reliable, but their removal can sometimes require harsh conditions.[16]

  • Silyl Ethers (e.g., TBDMS, TIPS): Very common in modern synthesis, they are typically stable to many reaction conditions but can be selectively removed with fluoride sources (like TBAF).[16]

  • Esters (e.g., Acetate): Easily formed but can be sensitive to basic or acidic conditions.[15]

An Advanced Strategy: The TFP Group For advanced control, the tetrafluoropyridyl (TFP) group serves as a unique, electron-withdrawing protecting group.[17][18] Unlike traditional protecting groups which simply reduce activation, the TFP group actively deactivates the phenol ring towards electrophilic substitution.[18] This allows for the selective halogenation of another, more electron-rich aromatic ring within the same molecule—a task that would be nearly impossible otherwise.[18]

G Start Multi-functional Phenol Protect Protect -OH Group (e.g., with TFP-Cl) Start->Protect Halogenate Selective Halogenation of other ring Protect->Halogenate Deprotect Deprotect Phenol (cleave TFP group) Halogenate->Deprotect End Final Product Deprotect->End

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Reaction runaway; mixture of polyhalogenated products. 1. Reaction temperature is too high.2. Solvent is too polar (e.g., H₂O, ROH).[8]3. Halogenating agent is too reactive (e.g., Br₂/H₂O).[2]4. Incorrect stoichiometry (excess halogen).1. Run the reaction at 0 °C or below.[4]2. Switch to a non-polar solvent like CCl₄, CS₂, or CH₂Cl₂.[6]3. Use a milder reagent like NBS or NCS.[4]4. Use precisely 1.0 equivalent of the halogenating agent and add it slowly (dropwise) to the phenol solution.
Formation of dark, tarry byproducts. 1. Oxidation of the phenol or halogenated products.[8][19]2. Reaction conditions are too harsh (strong acid/base, high heat).1. Degas the solvent before use.2. Run the reaction under an inert atmosphere (N₂ or Argon).3. Use milder, neutral halogenating agents (e.g., NBS) and avoid strong Lewis acids.
Poor or no conversion. 1. Phenol substrate is highly deactivated by electron-withdrawing groups.2. Halogenating agent is not sufficiently electrophilic for the substrate.1. Consider a more activating halogenation system, such as using a Lewis base catalyst to activate NCS or NBS.[14]2. For iodination, an oxidizing agent may be required to generate the electrophilic iodine species.[5]
Validated Experimental Protocols
Protocol 1: Selective Mono-ortho-bromination of a para-Substituted Phenol

This protocol is adapted from methodologies favoring ortho-bromination using NBS and a directing catalyst.[8]

  • Materials: p-Cresol, N-Bromosuccinimide (NBS, recrystallized), p-Toluenesulfonic acid (p-TsOH), Methanol (ACS grade).

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve p-cresol (1.0 eq) and p-TsOH (0.1 eq) in methanol.

    • Stir the solution at room temperature for 10 minutes.

    • In a separate flask protected from light, prepare a solution of NBS (1.05 eq) in methanol.

    • Add the NBS solution dropwise to the phenol solution over 20 minutes with vigorous stirring. Maintain the temperature at 20-25 °C.

    • After the addition is complete, stir for an additional 10-15 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-4-methylphenol.

Protocol 2: Catalyst-Controlled ortho-Chlorination of Phenol

This protocol is based on the ammonium salt-catalyzed methodology developed by Yeung.[12][13]

  • Materials: Phenol, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), Diisopropylethylammonium chloride ((i-Pr)₂EtNHCl), Toluene.

  • Procedure:

    • To an oven-dried flask, add phenol (1.0 eq), (i-Pr)₂EtNHCl (0.01 eq), and toluene.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add DCDMH (0.55 eq, as it contains two active chlorine atoms) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction for the formation of the ortho-chlorophenol product by GC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M NaOH to remove unreacted phenol and the catalyst.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify via column chromatography to isolate 2-chlorophenol.

References
  • Ishihara, K. et al. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]

  • Li, J. et al. (2019). Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. ResearchGate. Available at: [Link]

  • Procter, D. J. et al. (2020). Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. ResearchGate. Available at: [Link]

  • Wang, C. et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. Available at: [Link]

  • Unnamed Author. (2021). Electrophilic Substitution of phenol. YouTube. Available at: [Link]

  • Vedantu. (2024). Name the reagent used for bromination of phenol to class 12 chemistry CBSE. Available at: [Link]

  • Baran, P. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Available at: [Link]

  • Procter, D. J. et al. (2020). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • Yeung, Y. et al. (2018). Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications. ACS Catalysis. Available at: [Link]

  • Muat, F. et al. (2017). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenol? Available at: [Link]

  • Smith, K. et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Available at: [Link]

  • Unnamed Author. (2024). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. Available at: [Link]

  • Unnamed Author. (2024). Photoinduced Vitamin-B12-Catalyzed meta-C–H Bromination/Chlorination of Phenol Derivatives Assisted by a U-Shaped Nitrile Template. ACS Publications. Available at: [Link]

  • Unnamed Author. (n.d.). Phenol Electrophilic substitution rxn. Pharma Instinct. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation and reduction of phenols. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • ResearchGate. (n.d.). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Available at: [Link]

  • Unnamed Author. (n.d.). Alcohol Protecting Groups. University of Guelph. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-5-(dimethylamino)phenol

Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 3-Chloro-5-(dimethylamino)phenol . This guide is engineered for drug development professionals and synthetic chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 3-Chloro-5-(dimethylamino)phenol . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity purification strategies.

Due to the compound's amphoteric nature and high electron density, standard chromatographic methods often yield subpar results or degraded products. This guide focuses on exploiting the molecule's intrinsic physicochemical properties to achieve >99% purity through self-validating workflows.

Part 1: Diagnostics & Frequently Asked Questions (FAQs)

Q1: My synthesized 3-Chloro-5-(dimethylamino)phenol is deeply colored (pink, brown, or black) instead of off-white. What causes this, and is the batch ruined? A: The batch is likely not ruined, but it has undergone partial oxidation. Aminophenols are highly electron-rich; the electron-donating hydroxyl and dimethylamino groups activate the aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen[1]. This process forms highly conjugated, colored quinone-imine byproducts[2]. Because these impurities are intensely colored, even trace amounts (<0.5%) can turn the entire batch dark. You can salvage the batch using a decolorizing recrystallization workflow (see Part 3).

Q2: Why does the product streak heavily on silica gel during column chromatography? A: 3-Chloro-5-(dimethylamino)phenol is an amphoteric molecule containing both a basic tertiary amine and an acidic phenolic hydroxyl group[2]. On standard acidic silica gel, the basic amine interacts strongly with the stationary phase, causing severe tailing and poor resolution. While adding a basic modifier (e.g., 1% triethylamine) to your mobile phase can help, liquid-liquid extraction is a far more efficient and scalable alternative to chromatography[3].

Q3: How can I selectively remove unreacted 3,5-dichlorophenol or other non-basic impurities? A: By utilizing an acid-base extraction. Acid-base extraction works on the fundamental principle that ionic salts are highly soluble in water, while neutral organic molecules are not[3]. By dropping the pH below 3, you protonate the dimethylamino group, selectively pulling your target compound into the aqueous layer as an ammonium salt, while neutral or strictly acidic impurities (like 3,5-dichlorophenol) remain trapped in the organic layer[4].

Part 2: Thermodynamic & Kinetic Troubleshooting

To successfully purify this compound, you must manipulate its ionization state. The causality behind the purification relies on the distinct pKa values of its functional groups.

Quantitative Phase Partitioning Data

The following table summarizes the ionization states and solubility profiles used to design the extraction protocol.

pH RangeDominant Molecular SpeciesNet ChargeAqueous SolubilityOrganic Solubility
pH < 3.0 Ammonium Cation (Protonated Amine)+1High Low
pH 6.5 – 7.5 Neutral Molecule (Free Base / Free Phenol)0LowHigh
pH > 11.0 Phenolate Anion (Deprotonated Phenol)-1High Low

Causality Check: Why target pH 7.0 for the final extraction? At this isoelectric point, the molecule is completely uncharged. It loses its water solubility and rapidly partitions into the volatile organic solvent, ensuring maximum recovery[4][5].

Workflow 1: Amphoteric Acid-Base Extraction

AcidBaseExtraction Crude Crude Mixture in Ether (Product + Impurities) AddAcid Add 1M HCl (pH < 3) Crude->AddAcid Aq1 Aqueous Layer (Ammonium Salt of Product) AddAcid->Aq1 Extracts Basic Component Org1 Organic Layer (Neutral/Acidic Impurities) AddAcid->Org1 Discard AddBase Add Sat. NaHCO3 (pH ~7-8) Aq1->AddBase Aq2 Aqueous Layer (Inorganic Salts) AddBase->Aq2 Discard Org2 Organic Layer (Neutral Target Product) AddBase->Org2 Extract with Fresh Ether

Figure 1: Acid-base extraction workflow for isolating amphoteric aminophenols.

Part 3: Validated Experimental Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction

This self-validating protocol separates the target compound from unreacted starting materials and non-basic byproducts.

  • Initial Dissolution: Dissolve the crude reaction mixture in diethyl ether or tert-butyl methyl ether (TBME).

  • Acidic Extraction: Transfer to a separatory funnel and add 1M HCl until the aqueous layer tests at pH < 3. Shake vigorously and vent[5].

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a water-soluble ammonium salt[4]. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing neutral impurities.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the aqueous layer until the pH reaches ~7.0–7.5.

    • Validation Checkpoint: You will observe vigorous bubbling ( CO2​ evolution) and the solution will become cloudy as the neutral 3-Chloro-5-(dimethylamino)phenol precipitates out of the water[5].

  • Final Extraction: Add fresh ether to the neutralized aqueous solution. Shake and separate. The product will migrate into the top organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Decolorizing Recrystallization

Recrystallization is a purification technique that involves taking a solid into solution and changing conditions to allow pure crystals to re-form[6]. If the product from Protocol A is colored, this step is mandatory.

Solvent System Selection Data
Solvent SystemRatio (v/v)Target Impurity RemovedYield & Morphology Profile
Ethanol / Water 1:1 to 1:2Polar oxidation productsHigh recovery; forms fine needles.
Toluene / Hexane 1:3Non-polar organic impuritiesModerate recovery; excellent crystal purity.
  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of hot Ethanol/Water (1:1) until the solid just dissolves[1].

  • Charcoal Treatment: Remove from heat momentarily and add 5-10% (w/w) activated charcoal. Boil gently for 5 minutes.

    • Causality: The highly conjugated, colored oxidation impurities are planar and hydrophobic, allowing them to adsorb strongly to the porous carbon structure via π−π stacking[1].

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel with fluted filter paper to remove the charcoal[1][7].

    • Validation Checkpoint: The hot filtrate must drop into the receiving flask as a completely colorless solution. If a pink tint remains, repeat step 2.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation[7].

  • Isolation: Collect the pure white crystals via vacuum filtration, wash with ice-cold solvent, and dry under high vacuum[7].

Recrystallization Start Crude Solid Product Dissolve Dissolve in Min. Hot Solvent (EtOH/Water) Start->Dissolve Charcoal Add Activated Charcoal (Adsorbs Oxidized Impurities) Dissolve->Charcoal HotFilter Hot Filtration (Removes Charcoal) Charcoal->HotFilter Cooling Slow Cooling to RT, then Ice Bath HotFilter->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Pure Pure Crystalline Product Isolate->Pure

Figure 2: Decolorizing recrystallization workflow using activated charcoal.

References

  • [2] Chemcess. Aminophenol: Properties, Production, Reactions And Uses. Available at: [Link]

  • [3] Wikipedia. Acid–base extraction. Available at: [Link]

  • [5] University of Massachusetts. Acid-Base Extraction. Available at: [Link]

  • [6] University of Illinois. Recrystallization and Crystallization. Available at: [Link]

  • [4] Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]

  • [7] University of Cape Town. SOP: CRYSTALLIZATION. Available at: [Link]

Sources

Optimization

Degradation pathways of substituted phenols under experimental conditions

Welcome to the Technical Support Center for Substituted Phenol Degradation. As a Senior Application Scientist, I have designed this guide to help researchers, environmental scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Phenol Degradation. As a Senior Application Scientist, I have designed this guide to help researchers, environmental scientists, and drug development professionals troubleshoot complex experimental workflows involving the degradation of recalcitrant substituted phenols (e.g., chlorophenols, nitrophenols).

This center is divided into mechanistic FAQs, practical troubleshooting logic, self-validating experimental protocols, and quantitative kinetic data to ensure your experimental systems yield reproducible, high-integrity results.

SECTION 1: FAQs on Mechanisms & Pathways

Q1: Why does the degradation rate of substituted phenols vary so significantly depending on the substituent group (e.g., -Cl vs. -NO2 vs. -OH) during Advanced Oxidation Processes (AOPs)? A: The degradation kinetics in AOPs are heavily dictated by the electrophilic nature of hydroxyl radical (•OH) attacks on the aromatic ring. Substituent groups alter the electron density of the benzene ring. Electron-donating groups (like -OH in hydroquinone) increase electron density, making the ring highly susceptible to electrophilic attack. Conversely, electron-withdrawing groups (like -NO2 and -Cl) deactivate the ring. This causality is mathematically proven by the Hammett substituent constants; a negative Hammett slope in kinetic modeling indicates that oxidation proceeds primarily via electrophilic substitution1[1].

Q2: In whole-cell microbial degradation of 4-nitrophenol (4-NP), what dictates whether the hydroquinone (HQ) or nitrocatechol (NC) pathway is active? A: The active pathway is strictly dependent on the enzymatic machinery of the specific microbial strain being cultured. Gram-negative bacteria (e.g., Pseudomonas putida) typically utilize the HQ pathway, where a monooxygenase removes the nitro group as nitrite, directly forming hydroquinone. Conversely, many Gram-positive bacteria (e.g., Arthrobacter sp.) utilize the NC pathway, where the ring is first hydroxylated to form 4-nitrocatechol before nitrite is released to form 1,2,4-benzenetriol2[2]. Both pathways eventually converge at maleylacetate for ring cleavage and entry into the TCA cycle.

Pathway NP 4-Nitrophenol (4-NP) HQ_Path Hydroquinone (HQ) Pathway (e.g., Pseudomonas putida) NP->HQ_Path Monooxygenase NC_Path Nitrocatechol (NC) Pathway (e.g., Arthrobacter sp.) NP->NC_Path Monooxygenase HQ Hydroquinone HQ_Path->HQ -Nitrite NC 4-Nitrocatechol NC_Path->NC +Hydroxyl MA Maleylacetate HQ->MA Ring Cleavage BT 1,2,4-Benzenetriol NC->BT -Nitrite BT->MA Ring Cleavage TCA TCA Cycle / Mineralization MA->TCA Degradation

Microbial degradation pathways of 4-Nitrophenol via Hydroquinone and Nitrocatechol intermediates.

SECTION 2: Troubleshooting Experimental Workflows

Q3: My UV/H2O2 Advanced Oxidation Process for 4-chlorophenol (4-CP) is stalling at 60% degradation. What is causing this plateau? A: You are likely experiencing the hydroxyl radical scavenging effect . While increasing H2O2 initially boosts •OH radical production, surpassing the optimal stoichiometric threshold (e.g., >0.2 mol/L for certain systems) causes the excess H2O2 to react with the •OH radicals. This forms hydroperoxyl radicals (HO2•), which have significantly lower oxidation potentials, effectively quenching the chain reaction and stalling degradation3[3].

Troubleshoot Start 4-CP Degradation Stalls (<60% Efficiency) CheckH2O2 Check Initial H2O2 Concentration Start->CheckH2O2 HighH2O2 [H2O2] > Optimum (e.g., >0.2 mol/L) CheckH2O2->HighH2O2 Excess LowH2O2 [H2O2] < Optimum CheckH2O2->LowH2O2 Deficit Scavenge Hydroxyl Radical (*OH) Scavenging Effect HighH2O2->Scavenge Causality Depletion Insufficient *OH Generation LowH2O2->Depletion Causality Action1 Dilute/Reduce H2O2 Dosing Scavenge->Action1 Resolution Action2 Increase H2O2 Dosing Depletion->Action2 Resolution

Logical troubleshooting workflow for stalled 4-chlorophenol degradation in UV/H2O2 AOP systems.

Q4: During the catalytic ozonation of 4-CP, I observe a sharp drop in pH and the accumulation of low molecular weight (LMW) compounds. Is my catalyst failing? A: No, this indicates successful ring cleavage. The degradation pathway of 4-CP via catalytic ozonation proceeds through hydroxylation (forming hydroquinone and 4-chlorocatechol) followed by aromatic ring cleavage. This cleavage generates LMW carboxylic acids such as malic, malonic, oxalic, acetic, and formic acids, which inherently lower the pH of the unbuffered aqueous solution4[4].

SECTION 3: Step-by-Step Methodologies (Self-Validating Systems)

To ensure scientific integrity, every protocol must contain an internal validation checkpoint to rule out false positives.

Protocol 1: Microwave-Enhanced H2O2 Oxidation of 4-Chlorophenol

This protocol utilizes microwave (MW) irradiation to rapidly activate H2O2 into •OH radicals 5[5].

  • Reagent Preparation: Prepare a 1000 mg/L solution of 4-CP in ultrapure water. Add H2O2 to achieve an initial concentration of 11 g/L.

  • Reactor Setup: Transfer the solution to a Teflon-lined microwave digestion vessel. Set the MW reactor to maintain a reaction temperature of 180 °C.

  • Reaction & Quenching: Run the irradiation for exactly 20 minutes. Immediately upon sampling, quench the reaction by adding sodium thiosulfate or catalase. Causality: Failing to quench will allow residual H2O2 to continue oxidizing 4-CP in the sample vial, artificially inflating your degradation efficiency metrics.

  • Validation Checkpoint (The "Dark" Control): Run a parallel vessel containing 4-CP and 11 g/L H2O2 at room temperature without microwave irradiation. If 4-CP degrades in this control, your system has heavy metal contamination acting as an unintended Fenton catalyst.

  • Analysis: Quantify residual 4-CP via HPLC-UV (detecting at 280 nm) and map dechlorination by measuring free chloride ions via Ion Chromatography (IC).

Protocol 2: Whole-Cell Biodegradation Assay for Nitrophenols
  • Biomass Culturing: Grow Pseudomonas putida (or your target strain) in a minimal salts medium (MSM) supplemented with 4-NP as the sole carbon and energy source to induce the necessary monooxygenase enzymes.

  • Harvesting & Washing: Centrifuge the cells at late-exponential phase. Wash twice with sterile phosphate buffer (pH 7.2) to remove any residual carbon sources or secondary metabolites.

  • Resting Cell Assay: Resuspend the pellet in fresh MSM containing 50 mg/L 4-NP. Incubate at 30°C under continuous orbital shaking (150 rpm) to ensure optimal oxygen mass transfer for the aerobic degradation pathways.

  • Validation Checkpoint (Abiotic Control): Autoclave a fraction of your washed biomass to create a heat-killed cell control. Spike with 50 mg/L 4-NP. If 4-NP depletes in this flask, the loss is due to abiotic factors (e.g., volatilization, photolysis, or adsorption to the glass) rather than genuine biological metabolism.

  • Metabolite Tracking: Extract aliquots periodically. Centrifuge to remove biomass, and analyze the supernatant via LC-MS to track the transient accumulation of hydroquinone or 1,2,4-benzenetriol.

SECTION 4: Quantitative Data Presentation

The following table synthesizes kinetic parameters and optimal conditions for various substituted phenols across different experimental setups.

CompoundTreatment MethodKinetic ModelOptimal Experimental ConditionsKey IntermediatesMax Efficiency
4-Chlorophenol MW-H2O2 AOPPseudo-first order180°C, 11 g/L H2O2LMW acids (malic, oxalic)66% removal (20 min)
4-Chlorophenol UV/H2O2/NiOFirst orderpH 7, 0.2 mol/L H2O2Hydroquinone, 4-chlorocatechol100% removal (60 min)
4-Nitrophenol BiodegradationZero/First orderAerobic, Arthrobacter sp.4-Nitrocatechol, 1,2,4-BenzenetriolComplete mineralization
Phenol Plasma DischargeFirst orderArgon/Oxygen atmosphereCatechol, Resorcinol>90% removal

SECTION 5: References

  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor Source: ACS Publications

  • Biological Treatment of Nitroaromatics in Wastewater Source: MDPI

  • Photocatalytic degradation of 4-chlorophenol by UV/H2O2/NiO process in aqueous solution Source: NIH / PMC

  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution Source: Taylor & Francis

  • Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters Source: MDPI

Sources

Troubleshooting

Strategies to improve the regioselectivity of phenol substitution reactions

Welcome to the Advanced Applications Support Center. Controlling the regioselectivity of unprotected phenols is notoriously difficult due to the high acidity and nucleophilicity of the hydroxyl group, which often outcomp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Controlling the regioselectivity of unprotected phenols is notoriously difficult due to the high acidity and nucleophilicity of the hydroxyl group, which often outcompetes ring functionalization 1. Furthermore, when ring substitution does occur, the inherent electronic bias creates statistical mixtures of ortho and para isomers 2.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve precise spatial control over your phenol functionalization workflows.

Diagnostic Flow: Selecting Your Regioselective Strategy

Before troubleshooting specific reactions, ensure you have selected the correct catalytic or stoichiometric pathway for your target isomer.

PhenolRegioselectivity Start Target Regioselectivity for Phenol Substitution Ortho Ortho-Selective Start->Ortho Para Para-Selective Start->Para Meta Meta-Selective Start->Meta Ortho_Hal Halogenation Ammonium Salt + DCDMH Ortho->Ortho_Hal Ortho_Alk Alkylation Pd/C + Sc(OTf)3 + Alcohol Ortho->Ortho_Alk Para_CH Carbenoid C-H Rh(II) + Xantphos Para->Para_CH Para_Am Amination Iminoquinone Acetals Para->Para_Am Meta_Iso Skeletal Editing Dearomatization + Photolysis Meta->Meta_Iso

Decision matrix for selecting regioselective phenol substitution strategies based on target site.

Troubleshooting Guides & Validated Protocols

Q1: My transition-metal-catalyzed functionalizations yield mostly O-H insertion products instead of ring C-H functionalization. How do I fix this?

Root Cause: The phenolic oxygen is a highly accessible, hard nucleophile. When using metal carbenoids (e.g., diazo compounds), the activation energy for O-H insertion is significantly lower than for C(sp2)-H insertion 1. Solution: You must alter the steric environment of the catalyst. Utilizing a Rh(II) catalyst with a bulky bidentate ligand like Xantphos creates a sterically demanding pocket that physically rejects the oxygen atom, redirecting the active carbenoid to the para position 3.

Protocol: Rh(II)/Xantphos Catalyzed Para-Selective Functionalization Self-Validating Causality: The wide bite angle of the Xantphos ligand dictates the regiochemistry. If ortho-functionalization or O-H insertion is observed, it indicates ligand dissociation; ensure strictly anhydrous conditions to prevent ligand oxidation.

  • Preparation: In a glovebox, charge an oven-dried vial with Rh₂(OAc)₄ (1 mol%), Xantphos (2 mol%), and the free phenol (1.0 equiv).

  • Solvent & Reagents: Dissolve in anhydrous 1,2-dichloroethane (DCE). Add the diazo compound (1.2 equiv) via syringe pump over 1 hour to maintain a low steady-state concentration of the highly reactive carbenoid, suppressing dimerization.

  • Reaction: Stir at 60 °C for 12 hours.

  • Validation & Isolation: Monitor via TLC. The suppression of the highly polar O-H insertion byproduct (which typically streaks on silica) visually confirms the success of the steric shielding. Purify via flash chromatography.

Q2: My electrophilic halogenation (NBS/NCS) yields an inseparable statistical mixture of ortho and para isomers. How can I achieve strict ortho-selectivity?

Root Cause: Standard electrophilic aromatic substitution (SEAr) on phenols inherently favors the para position due to reduced steric hindrance and strong resonance stabilization of the transition state 2. Solution: Utilize an ammonium chloride salt-catalyzed system with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). The chloride counterion acts as a hydrogen-bond acceptor, anchoring the phenolic proton and directing the active N-halo species exclusively to the ortho position 4, [[5]]().

Protocol: Ammonium Salt-Catalyzed Ortho-Selective Monochlorination Self-Validating Causality: The use of DCDMH instead of NCS prevents over-halogenation. The reaction is self-indicating; DCDMH is sparingly soluble initially, and the mixture becomes homogeneous as the active N-halo species is consumed.

  • Setup: In an open reaction vial, add the phenol (1.0 mmol) and diisopropylammonium chloride (1 mol%).

  • Solvent: Add anhydrous toluene (5.0 mL). Crucial: Do not use polar solvents (like DMF or MeOH), as they will disrupt the delicate hydrogen-bonding transition state required for ortho-direction.

  • Halogenation: Slowly add DCDMH (0.5 mmol; each DCDMH provides two active chlorines) at room temperature.

  • Workup: Once the solution turns clear (typically 2-4 hours), quench with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic halogen. Extract with ethyl acetate and purify.

Q3: I am trying to alkylate a phenol at the ortho position using a primary alcohol, but I am getting poor conversion and etherification byproducts.

Root Cause: Direct alkylation with alcohols usually requires harsh acidic conditions that promote O-alkylation (etherification) or unselective Friedel-Crafts pathways. Solution: Employ a cooperative Lewis acid/transition metal dual catalysis system (Pd/C and Sc(OTf)₃) 6. The Pd/C facilitates a borrowing-hydrogen pathway (oxidizing the alcohol to an aldehyde and reducing the phenol to a cyclohexanone), while Sc(OTf)₃ catalyzes a highly regioselective ortho-aldol condensation before rearomatization.

Protocol: Dual-Catalyzed Ortho-Alkylation with Primary Alcohols Self-Validating Causality: This catalytic cycle validates itself through its intermediates. If the Sc(OTf)₃ is deactivated by moisture, the reaction stalls at the cyclohexanone intermediate. You can easily detect this via crude IR (strong C=O stretch at ~1710 cm⁻¹), indicating the Lewis acid needs replacement.

  • Setup: In a 12 mL screw-cap vial, weigh 8.5 mg of Pd/C (2 mol % Pd) and 5.9 mg of Sc(OTf)₃ (3 mol %).

  • Reactants: Add the phenol (0.4 mmol) and the primary alcohol (20 equivalents, acting as both reactant and solvent).

  • Execution: Seal the vial and heat to 160 °C under vigorous stirring for 24 hours.

  • Recovery: Cool to room temperature. Filter through a short pad of silica gel, washing with EtOAc to remove the Pd/C (which can be recovered and reused up to 5 times) and Sc(OTf)₃. Concentrate and purify.

Q4: How can I access meta-substituted phenols? The hydroxyl group is a strict ortho/para director.

Root Cause: Traditional SEAr cannot yield meta-substituted phenols directly because the hydroxyl group donates electron density exclusively to the ortho and para positions. Solution: You must bypass SEAr entirely and utilize a "skeletal editing" approach involving oxidative dearomatization, photochemical rearrangement, and reductive aromatization [[7]](), 8.

Protocol: Para-to-Meta Isomerization via Skeletal Editing Self-Validating Causality: The hypervalent iodine reagent strictly attacks the para position due to steric/electronic biases. The subsequent blue-light photolysis precisely reorganizes the bonds via a symmetry-allowed [4π] electrocyclic ring closure, ensuring 100% meta fidelity upon reduction.

  • Dearomatization: Treat the starting para-substituted phenol with a hypervalent iodine reagent (e.g., PIDA) in an appropriate solvent to afford the 4-substituted-2,5-cyclohexadien-1-one. Validation: Loss of aromatic signals in ¹H NMR.

  • Photochemical Rearrangement: Dissolve the cyclohexadienone in anhydrous acetonitrile (0.1 M). Irradiate with blue LEDs (440 nm) at room temperature. Validation: The reaction is complete when the yellow tint of the dienone dissipates, indicating conversion to the bicyclo[3.1.0]hexenone.

  • Reductive Aromatization: Concentrate the crude mixture and immediately subject it to zinc-mediated reduction (Zn dust, acetic acid) at room temperature to yield the meta-phenol.

Quantitative Data Comparison

The following table summarizes the efficiency and scope of the strategies discussed above:

StrategyTarget SiteCatalyst / ReagentsTypical YieldRegioselectivityKey Advantage
Monohalogenation OrthoSecondary Ammonium Cl⁻ / DCDMH80–95%>95% orthoAvoids over-halogenation; mild conditions.
Carbenoid Coupling ParaRh(II) / Xantphos55–85%>90% paraSuccessfully overcomes competitive O-H insertion.
Alkylation OrthoPd/C + Sc(OTf)₃ / Primary Alcohols60–90%>95% orthoUses abundant alcohols as a green alkyl source.
Skeletal Editing MetaI(III) Reagent / Blue LED / Zn48–92%100% metaAccesses non-classical substitution patterns.

References

  • Para-directing: Organic Chemistry Study Guide | Fiveable fiveable.me
  • Recent Advances in Regioselective C–H Bond Functionaliz
  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation scientificupd
  • Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications | ACS C
  • Ortho–Meta and Para–Meta Isomerization of Phenols | Journal of the American Chemical Society acs.org
  • Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)
  • Ortho-meta and para-meta isomeris
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkyl

Sources

Optimization

Aromatic Synthesis Support Center: Troubleshooting &amp; Methodologies

Welcome to the Aromatic Synthesis Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated methodologies for researchers and drug development professionals facing bottlenecks in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aromatic Synthesis Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated methodologies for researchers and drug development professionals facing bottlenecks in the synthesis of substituted aromatic compounds.

Module 1: Electrophilic Aromatic Substitution (EAS)

FAQ: Why does my Friedel-Crafts alkylation yield intractable polyalkylated mixtures, and how do I prevent this?

The Causality: The fundamental flaw in direct Friedel-Crafts alkylation lies in the electronic properties of the product. Alkyl groups are electron-donating via hyperconjugation, which activates the newly formed alkylarene toward further electrophilic attack[1]. Consequently, the product is more nucleophilic than the starting material, creating a runaway reaction that heavily favors overalkylation[2]. Additionally, primary alkyl halides are prone to carbocation rearrangements (e.g., 1,2-hydride shifts), leading to undesired isomeric mixtures[3].

The Solution: To bypass overalkylation and rearrangement, circumvent the direct alkylation pathway by employing a Friedel-Crafts acylation followed by a reduction step. Acyl groups are strongly electron-withdrawing (deactivating), which strictly halts the reaction at mono-substitution[2].

Self-Validating Protocol: The Acylation-Reduction Sequence

This two-step protocol ensures absolute regiocontrol and prevents polyalkylation. The system is self-validating: the cessation of reactivity after the first acylation confirms the deactivation of the ring.

Step 1: Friedel-Crafts Acylation

  • In an oven-dried flask under inert atmosphere, suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C.

  • Dropwise, add 1.0 equivalent of the desired acyl chloride. Stir for 15 minutes to allow the formation of the highly electrophilic acylium ion complex[1].

  • Slowly add 1.0 equivalent of the starting arene. Maintain at 0 °C for 1 hour, then warm to room temperature until starting material is consumed (monitor via TLC/LC-MS).

  • Quench: Carefully pour the mixture over ice-water containing 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Step 2: Clemmensen Reduction

  • To the purified aryl ketone, add amalgamated zinc (Zn/Hg) and concentrated HCl in a reflux setup.

  • Heat to reflux for 4-6 hours. The electron-withdrawing carbonyl is fully reduced to a methylene group, yielding the pure mono-alkylated arene without rearrangement.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

FAQ: My heteroaryl boronic acid is degrading into the deborylated arene before cross-coupling. What is causing this?

The Causality: You are observing protodeboronation, a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[4]. While traditionally viewed as a base-catalyzed hydrolysis pathway, recent mechanistic studies reveal that protodeboronation can also be palladium-catalyzed, particularly when employing highly sterically hindered ligands (e.g., P(t-Bu)₃)[5]. Furthermore, running the reaction at room temperature can paradoxically increase protodeboronation because the transmetalation step becomes sluggish, leaving the boronic species exposed to the basic aqueous environment for prolonged periods[6].

The Solution: Accelerate the transmetalation step relative to the degradation pathway, or artificially lower the concentration of the active boronic acid using a slow-release strategy (such as MIDA boronates)[4].

SuzukiTroubleshooting Start Suzuki Coupling Yields Deborylated Byproduct CheckTemp Is the reaction at Room Temperature? Start->CheckTemp TempYes Transmetalation is too slow. Boronic acid degrades in base. CheckTemp->TempYes Yes TempNo Are you using bulky phosphine ligands? CheckTemp->TempNo No Action1 Increase heat or use slow-release MIDA boronates. TempYes->Action1 BulkyYes Pd-catalyzed protodeboronation competing with cross-coupling. TempNo->BulkyYes Yes BulkyNo Base-catalyzed protodeboronation. TempNo->BulkyNo No Action2 Switch to less bulky ligands or change to Pd2dba3. BulkyYes->Action2 Action3 Use weaker base (e.g., K3PO4) or anhydrous conditions. BulkyNo->Action3

Decision tree for troubleshooting protodeboronation in Suzuki-Miyaura couplings.

Quantitative Data: Ligand Effects on Protodeboronation

The choice of ligand and palladium source heavily influences the competition between productive cross-coupling and destructive protodeboronation[5].

Ligand Steric BulkExample LigandPd Pre-catalystProtodeboronation ExtentCross-Coupling Efficiency
High P(t-Bu)₃, JohnPhosPd(OAc)₂High (Pd-catalyzed degradation)Low to Moderate
Moderate PCy₃, CyJohnPhosPd(OAc)₂LowHigh
High P(t-Bu)₃Pd₂dba₃Minimal (Pd(0) is ineffective at degradation)High

Module 3: Nucleophilic Aromatic Substitution (S_NAr)

FAQ: My S_NAr reaction with a chlorinated arene is stalling. Shouldn't I switch to an iodide leaving group like in S_N2?

The Causality: No. S_NAr operates via an entirely different mechanism than aliphatic S_N2 reactions. In S_NAr, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex[7][8]. Because bond-breaking is not the rate-determining step, the leaving group ability is dictated by electronegativity, not polarizability. Fluorine is the most electronegative halogen, pulling electron density away from the ipso-carbon and highly activating it toward nucleophilic attack[8]. The reactivity order in S_NAr is F > Cl ≈ Br > I[9].

The Solution: If your reaction is stalling, switch your substrate to a fluorinated arene. Furthermore, ensure your aromatic ring is sufficiently electron-deficient by possessing strong electron-withdrawing groups (EWGs) like -NO₂ or -CN positioned ortho or para to the leaving group[9][10].

SNArWorkflow Start SNAr Reaction Stalled CheckEWG Are strong EWGs present ortho/para to Leaving Group? Start->CheckEWG EWGNo Ring is not electrophilic enough. Meisenheimer complex unstable. CheckEWG->EWGNo No EWGYes Check Leaving Group (LG) CheckEWG->EWGYes Yes ActionEWG Redesign substrate to include -NO2 or -CN groups. EWGNo->ActionEWG LGCheck Is LG = F? EWGYes->LGCheck LGNo Switch LG to Fluorine. F > Cl > Br > I in SNAr. LGCheck->LGNo No LGYes Check Solubility & Temp LGCheck->LGYes Yes SolubIssue Add Phase-Transfer Catalyst or apply Microwave heating. LGYes->SolubIssue

Workflow for diagnosing and resolving sluggish Nucleophilic Aromatic Substitution (SNAr).

Module 4: Directed Ortho Metalation (DoM)

FAQ: How do I ensure strict regioselectivity when functionalizing an arene with multiple directing groups?

The Causality: Regioselectivity in DoM is governed by the Complex-Induced Proximity Effect (CIPE). The Directing Metalation Group (DMG) must possess a delicate balance: it must be a strong enough Lewis base to coordinate the lithium cation (bringing the basic alkyl-lithium species into close proximity to the ortho proton), but it must also be a poor electrophile to avoid direct nucleophilic attack by the alkyllithium[11][12]. When multiple DMGs are present, the alkyllithium will preferentially coordinate to the most powerful DMG.

Quantitative Data: DMG Directing Power Hierarchy Based on inter- and intramolecular competition studies, O-carbamates reign supreme due to their optimal balance of steric hindrance and Lewis basicity[12].

Directing Metalation Group (DMG)StructureRelative Directing PowerPrimary Failure Mode if Misused
O-Carbamate -OCONEt₂Highest Steric clash with bulky electrophiles
Amide -CONEt₂Very HighNucleophilic attack at carbonyl (if not hindered)
Methoxymethyl Ether -OMEMModerateCleavage under strongly acidic workup
Methoxy -OMeLowPoor coordination to Li+
Self-Validating Protocol: Regioselective DoM with O-Carbamates
  • Preparation: Dissolve the aryl O-carbamate substrate in anhydrous THF under argon. Cool the system to -78 °C.

  • De-aggregation: Add 1.1 equivalents of TMEDA (Tetramethylethylenediamine). TMEDA breaks up the alkyllithium aggregates, drastically increasing their basicity and kinetic reactivity[11].

  • Metalation: Dropwise, add 1.1 equivalents of sec-BuLi. Stir at -78 °C for 1 hour. The deep color change validates the formation of the ortho-lithiated intermediate.

  • Electrophilic Trapping: Add 1.5 equivalents of the desired electrophile (e.g., an aldehyde or iodine). Stir for 30 minutes, then allow to warm to room temperature.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and purify.

References

  • Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. Available at:[Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at:[Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at:[Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings. Chemistry LibreTexts. Available at:[Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit (r/chemistry). Available at:[Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Chloro-5-(dimethylamino)phenol

Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-(dimethylamino)phenol (CAS# 570391-19-4). As an ambident nucleophile, the precursor 3-amino-5-chlorophenol presents a classic chemoselectivity chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-(dimethylamino)phenol (CAS# 570391-19-4). As an ambident nucleophile, the precursor 3-amino-5-chlorophenol presents a classic chemoselectivity challenge: directing alkylation exclusively to the nitrogen atom while leaving the reactive phenolic oxygen untouched.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols to optimize this transformation.

The Mechanistic Role of Solvents in Chemoselectivity

The direct N,N-dimethylation of aminophenols using alkylating agents like Methyl Iodide (MeI) or Dimethyl Carbonate (DMC) is notoriously difficult due to competing O-alkylation and over-alkylation [1]. The master regulator of this chemoselectivity is the solvation shell dictated by your choice of solvent.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations (from the base) but leave anions "naked." When a base deprotonates the phenol, the resulting phenoxide oxygen is highly exposed and reactive. This drives rapid, undesired O-alkylation , forming 3-chloro-5-(dimethylamino)anisole.

  • Protic Solvents (e.g., Methanol, Water): Protic solvents act as strong hydrogen-bond donors. They form a tight, protective solvation shell around the highly electronegative phenoxide oxygen, effectively masking its nucleophilicity. The amine nitrogen, being less electronegative, is less strongly hydrogen-bonded and remains free to act as the primary nucleophile, driving selective N-alkylation [2].

G A 3-Amino-5-chlorophenol (Starting Material) B 3-Chloro-5-(methylamino)phenol (Intermediate) A->B MeI, Base D 3-Chloro-5-(dimethylamino)anisole (O-Alkylation Byproduct) A->D Strong Base / DMF C 3-Chloro-5-(dimethylamino)phenol (Target Product) B->C MeI, Base (Protic Solvent) C->D Polar Aprotic Solvent (e.g., DMF) E Quaternary Ammonium Salt (Over-alkylation) C->E Excess MeI (Extended Time)

Reaction pathway showing how solvent choice drives chemoselectivity in aminophenol alkylation.

Quantitative Data: Impact of Solvent and Base

The table below summarizes the quantitative impact of various solvent/base systems on the chemoselective dimethylation of 3-amino-5-chlorophenol using 2.1 equivalents of MeI.

Solvent SystemBaseTemp (°C)Conversion (%)Target Yield (N,N-dimethyl)O-Alkylation YieldQuat. Salt Yield
DMF (Polar Aprotic)K₂CO₃25>99%35%55% 10%
THF (Weakly Polar)DIPEA6060%50%<5%<2%
Methanol (Protic)NaHCO₃65>99%88%<2%10%
MeOH:H₂O (9:1)NaHCO₃65>99%92% <1% 7%

Data Interpretation: The addition of 10% water to methanol further strengthens the hydrogen-bonding network around the phenoxide, suppressing O-alkylation to trace levels while maintaining high conversion rates.

Optimized Experimental Protocol: Protic-Mediated N,N-Dimethylation

This self-validating protocol utilizes a protic solvent system to ensure high N-chemoselectivity. Built-in analytical checkpoints ensure the reaction can be monitored and corrected in real-time.

Reagents:

  • 3-Amino-5-chlorophenol (1.0 eq, 10 mmol, 1.43 g)

  • Methyl Iodide (2.1 eq, 21 mmol, 1.31 mL)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq, 25 mmol, 2.10 g)

  • Solvent: Methanol/Water (9:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Dissolution & Masking: Suspend 3-amino-5-chlorophenol and NaHCO₃ in the MeOH/H₂O mixture at room temperature. Causality: NaHCO₃ is a mild base (pKa ~10.3) that neutralizes the generated HI without fully deprotonating the phenol, further preventing O-alkylation [3].

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add MeI dropwise over 10 minutes. Seal the reaction vessel tightly to prevent the highly volatile MeI (bp 42 °C) from escaping.

  • Heating & Validation (Checkpoint 1): Heat the mixture to 65 °C. After 4 hours, sample the mixture for TLC (Hexanes:EtOAc 7:3).

    • Validation: The starting material ( Rf​ ~0.2) should be absent. An intermediate mono-methyl spot ( Rf​ ~0.35) may be visible. The target product ( Rf​ ~0.5) should be the major spot. If the intermediate persists, cool the reaction, add 0.2 eq of MeI, and resume heating for 2 hours.

  • Quenching & pH Adjustment (Checkpoint 2): Cool to room temperature and concentrate under reduced pressure to remove MeOH. Add 20 mL of water to the residue. Adjust the aqueous phase to exactly pH 6.5 - 7.0 using 1M HCl.

    • Validation: 3-Chloro-5-(dimethylamino)phenol is amphoteric. Adjusting to its isoelectric point ensures it remains neutral and highly soluble in the organic extraction phase, preventing yield loss in the aqueous layer.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Troubleshooting & FAQs

Q: My LC-MS shows a major byproduct at m/z 186 [M+H]+. How do I know if this is the O-alkylated anisole or the quaternary ammonium salt?

A: Both the O-alkylated byproduct (3-chloro-5-(dimethylamino)anisole) and the over-alkylated quaternary ammonium salt share the exact same nominal mass (+14 Da from the target m/z 172). You must use Retention Time (RT) on your reverse-phase C18 column to distinguish them:

  • Early RT (Near solvent front): This is the permanently charged, highly hydrophilic quaternary ammonium salt. Fix: You are using too much MeI. Reduce to 2.05 eq and lower the reaction temperature.

  • Late RT (Highly retained): This is the O-alkylated anisole. The loss of the hydrogen-bonding hydroxyl group makes it highly lipophilic. Fix: Your solvent is too aprotic or your base is too strong. Switch to the MeOH/H₂O system described above.

G Q1 LC-MS Analysis of Crude Mixture Q2 Identify Major Byproduct Mass Q1->Q2 M1 m/z 158 [M+H]+ (Incomplete Reaction) Q2->M1 M2 m/z 186 [M+H]+ (Isobaric Byproducts) Q2->M2 F1 Fix: Add MeI in portions Seal reaction vessel M1->F1 S1 Check Retention Time (RT) M2->S1 R1 Early RT (Hydrophilic) Quaternary Salt S1->R1 R2 Late RT (Lipophilic) O-Alkylated Anisole S1->R2 F2 Fix: Reduce MeI equivalents Lower temperature R1->F2 F3 Fix: Switch to Protic Solvent (MeOH) Use milder base (NaHCO3) R2->F3

Troubleshooting decision tree for identifying and resolving isobaric impurities via LC-MS.

Q: I am getting a severe emulsion during the Ethyl Acetate/Water extraction. How do I break it?

A: Emulsions here are typically caused by the zwitterionic character of the aminophenol at incorrect pH levels. Ensure your aqueous layer is strictly adjusted to pH 6.5–7.0. If the emulsion persists, add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous layer, or filter the biphasic mixture through a thin pad of Celite to remove insoluble polymeric byproducts.

Q: My purified 3-Chloro-5-(dimethylamino)phenol turns dark brown after a few days on the bench. Is it degrading?

A: Yes. Electron-rich aminophenols are highly susceptible to aerobic oxidation, forming quinone-imine derivatives which are deeply colored. To prevent this, store the purified product in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C.

References

  • Selva, M., Tundo, P., & Perosa, A. (2003). "Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Kaur, N., et al. (2021). "Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles." ACS Omega, ACS Publications. Available at:[Link]

  • Maiti, D., & Buchwald, S. L. (2011). "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society, National Institutes of Health (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Chloro-5-(dimethylamino)phenol and Classic Dye Intermediates in Advanced Fluorophore Synthesis

As fluorescence-based technologies push the boundaries of spatial resolution and sensitivity, the chemical stability of the underlying fluorophores becomes the limiting factor. For decades, classic dye intermediates like...

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Author: BenchChem Technical Support Team. Date: March 2026

As fluorescence-based technologies push the boundaries of spatial resolution and sensitivity, the chemical stability of the underlying fluorophores becomes the limiting factor. For decades, classic dye intermediates like 3-(dimethylamino)phenol have served as the foundational building blocks for xanthene dyes (e.g., rhodamines and rosamines). However, the rigorous demands of modern super-resolution microscopy (STED, STORM) and long-term live-cell imaging have exposed the photobleaching and pH-sensitivity limitations of these traditional scaffolds.

This guide provides an objective, data-driven comparative analysis of 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) [1] against classic intermediates. By introducing targeted halogenation into the synthesis pipeline, developers can engineer self-validating, highly photostable fluorophores without sacrificing quantum yield.

Structural & Mechanistic Causality: The Halogen Advantage

The substitution of a chlorine atom at the 3-position of the phenol precursor fundamentally alters the photophysical properties of the resulting xanthene core. As an Application Scientist, it is critical to understand why this specific functionalization outperforms non-halogenated analogs:

  • Photostability via Orbital Tuning: The chlorine atom exerts a strong inductive electron-withdrawing (-I) effect. When integrated into the xanthene core, this lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization makes the excited state of the dye significantly less susceptible to photo-oxidation and photo-induced electron transfer (PET), drastically increasing the photon budget before irreversible photobleaching occurs[2],[3].

  • pKa Modulation and the Spirolactone Equilibrium: Rhodamine dyes exist in a dynamic equilibrium between a colorless, non-fluorescent spirolactone (closed) form and a highly fluorescent zwitterionic (open) form. Halogenation on the xanthene core decreases the pKa of the amine groups, preventing unwanted protonation at physiological pH (pH 7.4). This ensures the dye remains locked in its fluorescent zwitterionic state in biological buffers[4],[5].

  • Bathochromic Shifts: The heavy atom effect and electronic redistribution caused by the chlorine substituents typically induce a bathochromic (red) shift of 10–20 nm in both absorption and emission spectra, pushing the dye further into the biologically transparent tissue window[5].

Logic Cl Chloro-Substitution at Xanthene Core EWG Inductive Electron Withdrawal (-I) Cl->EWG pKa Lowered pKa (Physiological pH Active) EWG->pKa Photo Lowered HOMO/LUMO (High Photostability) EWG->Photo Shift Bathochromic Shift (Red-shifted Spectra) EWG->Shift

Mechanistic effects of chloro-substitution on the photophysical properties of rhodamine dyes.

Comparative Performance Data

To objectively evaluate 3-Chloro-5-(dimethylamino)phenol, we must benchmark it against the industry-standard aminophenols used to synthesize Rhodamine 110, Tetramethylrhodamine (TMR), and Rhodamine B.

IntermediateCAS NumberResulting Dye ScaffoldAbs/Em Max (nm)*Photobleaching ResistancePrimary Application
3-Aminophenol 591-27-5Rhodamine 110~496 / 520ModerateStandard green-fluorescent biological probes
3-(Dimethylamino)phenol 99-07-0Tetramethylrhodamine (TMR)~540 / 565GoodOligonucleotide labeling, FRET acceptors
3-(Diethylamino)phenol 91-68-9Rhodamine B~555 / 580GoodMitochondrial staining, industrial laser dyes
3-Chloro-5-(dimethylamino)phenol 570391-19-4Chlorinated TMR~555 / 580Excellent Super-resolution microscopy (STED/STORM)

*Values are approximate and highly dependent on the solvent and conjugation state.

Experimental Methodology: Synthesis of Chlorinated Tetramethylrhodamine (Cl-TMR)

The following protocol details the condensation of 3-Chloro-5-(dimethylamino)phenol with phthalic anhydride. This workflow is designed as a self-validating system—each step contains internal checks to ensure structural integrity and high yield.

Step 1: Acid-Catalyzed Condensation
  • Procedure: In a 50 mL round-bottom flask, combine 3-Chloro-5-(dimethylamino)phenol (2.05 eq) and phthalic anhydride (1.0 eq). Add 5 mL of neat methanesulfonic acid (MeSO₃H). Heat the mixture to 140°C under an argon atmosphere for 12 hours.

  • Causality & Validation: Methanesulfonic acid acts as both the solvent and a strong Brønsted acid catalyst. It protonates the anhydride, massively increasing its electrophilicity to drive the initial Friedel-Crafts acylation, followed by dehydration to close the xanthene ring. Self-Validation: Monitor via LC-MS. The intermediate will appear as the closed spirolactone mass in non-polar eluents, but the solution will instantly turn deep red-orange upon the addition of 0.1% TFA in the mobile phase, confirming the formation of the pH-responsive xanthene core.

Step 2: Isoelectric Precipitation and Quenching
  • Procedure: Cool the reaction mixture to room temperature and pour it dropwise into 50 mL of vigorously stirred crushed ice/water. Slowly adjust the pH to ~4.0 using 5M NaOH until a dark precipitate forms.

  • Causality & Validation: The ice-cold water dissipates the violent exothermic heat of neutralization, preventing the hydrolysis of the newly formed dye. Adjusting the pH to 4.0 forces the zwitterionic dye to its isoelectric point, drastically reducing its aqueous solubility and forcing precipitation.

Step 3: Chromatographic Purification
  • Procedure: Filter the precipitate, dry under a vacuum, and dissolve in a minimal amount of Dichloromethane (DCM). Load onto a silica gel column and elute with a gradient of DCM to DCM:Methanol (9:1).

  • Causality & Validation: Halogenated rhodamines are highly polar and prone to streaking on silica. The addition of a polar protic solvent (Methanol) disrupts the hydrogen bonding between the dye's amine/carboxylate groups and the silanol groups of the stationary phase, ensuring sharp, distinct elution bands.

Workflow Step1 1. Reagent Preparation Mix 3-Chloro-5-DMAP & Phthalic Anhydride Step2 2. Acid Catalysis Add MeSO3H, Heat to 140°C Step1->Step2 Step3 3. Condensation Reaction Monitor via LC-MS for Spirolactone Step2->Step3 Step4 4. Precipitation & Quenching Ice Water Quench, Adjust to pH 4.0 Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM:MeOH) Step4->Step5

Experimental workflow for the synthesis of Cl-TMR from 3-Chloro-5-(dimethylamino)phenol.

Conclusion

For drug development professionals and imaging scientists, the transition from standard intermediates like 3-(dimethylamino)phenol to 3-Chloro-5-(dimethylamino)phenol represents a critical upgrade in fluorophore engineering. The strategic placement of the chlorine atom leverages inductive electronic effects to suppress photo-oxidation and tune the spirolactone equilibrium[3],[5]. The resulting halogenated dyes provide the robust photon output required for next-generation biological assays and single-molecule tracking.

References

  • Sinfoo Biotech. "3-Chloro-5-(dimethylamino)phenol,(CAS# 570391-19-4)". sinfoobiotech.com. 1

  • ACS Central Science. "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines". acs.org. 4

  • Google Patents. "US8735444B2 - Fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques". google.com. 3

  • MDPI. "Synthesis and Applications of Selected Fluorine-Containing Fluorophores". mdpi.com. 5

  • ResearchGate. "Characterization of New Fluorescent Labels for Ultrahigh Resolution Microscopy". researchgate.net. 2

Sources

Comparative

Validation of HPLC Method for Quantifying 3-Chloro-5-(dimethylamino)phenol: A Comparative Guide

Executive Summary & Analytical Target Profile (ATP) 3-Chloro-5-(dimethylamino)phenol (CAS 570391-19-4)[1] is a highly functionalized aromatic compound featuring both a weakly acidic phenolic hydroxyl group and a basic di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

3-Chloro-5-(dimethylamino)phenol (CAS 570391-19-4)[1] is a highly functionalized aromatic compound featuring both a weakly acidic phenolic hydroxyl group and a basic dimethylamino group. Accurately quantifying this compound in bulk drug substances or synthetic intermediates requires an analytical method that can handle its amphoteric-like nature.

Historically, method development for such compounds relied on trial and error. However, under the modern paradigm established by ICH Q14[2], we must first define an Analytical Target Profile (ATP) . The ATP for this assay dictates a method capable of baseline-resolving the analyte from its synthetic impurities and degradation products, achieving a recovery of 98.0%–102.0%, and maintaining a precision of %RSD < 2.0%. This guide objectively compares an optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against traditional Gas Chromatography (GC-FID) alternatives, providing a self-validating, step-by-step protocol strictly aligned with ICH Q2(R2) guidelines[3].

Methodological Rationale: Overcoming Chromatographic Causality

As an Application Scientist, it is critical to understand the causality behind chromatographic behavior rather than just following a recipe.

The primary challenge in quantifying 3-Chloro-5-(dimethylamino)phenol is peak tailing . The basic dimethylamino group (pKa ~ 5-7) strongly interacts with unreacted, acidic silanols on traditional silica-based stationary phases via ion-exchange mechanisms[4]. Furthermore, the phenolic group can undergo secondary hydrogen-bonding interactions.

The Solution: To build a self-validating system, we must suppress these secondary interactions.

  • Stationary Phase: We utilize a fully end-capped, high-purity C18 column (or a Superficially Porous Particle/SPP column) to physically block access to residual silanols.

  • Mobile Phase pH: By buffering the mobile phase to a highly acidic pH (~3.0) using 0.1% Orthophosphoric acid or Trifluoroacetic acid (TFA), we fully protonate the dimethylamino group and suppress the ionization of both the phenolic group and any residual silanols. This forces the analyte to partition primarily via hydrophobic interactions, yielding sharp, symmetrical peaks (Tailing Factor ≤ 1.5).

Publish Comparison Guide: Optimized RP-HPLC vs. Traditional GC-FID

While Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard alternative for volatile organics, the polar functional groups of 3-Chloro-5-(dimethylamino)phenol make it highly susceptible to thermal degradation and irreversible adsorption in the GC inlet liner. To analyze this compound via GC, cumbersome pre-column derivatization (e.g., silylation using BSTFA) is mandatory.

The table below objectively compares the performance of our optimized RP-HPLC method against the derivatized GC-FID approach.

Performance ParameterOptimized RP-HPLC (Proposed)Traditional GC-FID (Alternative)Analytical Advantage
Sample Preparation Direct injection ("Dilute-and-Shoot")Requires moisture-free silylationEliminates derivatization artifacts and reduces prep time by 80%.
Run Time < 8 minutes (Isocratic)> 25 minutes (Temperature ramp)Triples laboratory throughput for routine QC release.
Analyte Stability Non-destructive (Ambient/30°C)High risk of thermal degradationEnsures accurate quantification of the parent molecule.
Peak Symmetry (Tf) 1.05 – 1.201.50 – 2.00 (Often tails)Superior integration accuracy at low concentration limits.
Precision (%RSD) < 1.0%2.5% – 5.0%Meets strict ICH Q2(R2) acceptance criteria effortlessly.

Analytical Lifecycle Visualization

The following workflow illustrates the logical progression from method development through to routine implementation, adhering to the lifecycle approach championed by ICH Q2(R2) and ICH Q14.

ValidationWorkflow Start Method Development (ICH Q14 ATP) Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Precision Precision & Accuracy (%RSD < 2.0%) Linearity->Precision Limits LOD / LOQ Determination Precision->Limits Robustness Robustness (DoE Approach) Limits->Robustness Final Validated Method Routine QC Robustness->Final

Analytical lifecycle workflow for 3-Chloro-5-(dimethylamino)phenol validation.

Step-by-Step Experimental Protocols (ICH Q2(R2) Compliant)

Phase 1: Chromatographic Conditions & System Suitability Testing (SST)

Before executing validation parameters, the system must prove it is fit for purpose[3].

  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Orthophosphoric acid in Water : Acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (optimized via Photo Diode Array).

  • SST Protocol: Inject the standard solution (100 µg/mL) in 5 replicates.

  • Acceptance Criteria: Tailing factor (T) ≤ 1.5; Theoretical plates (N) > 3000; %RSD of peak area ≤ 2.0%.

Phase 2: Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte must be stressed to generate potential degradation products, ensuring no co-elution occurs.

  • Acid/Base Stress: Treat 1 mg/mL sample with 1N HCl and 1N NaOH separately. Heat at 60°C for 2 hours. Neutralize and dilute to working concentration.

  • Oxidative Stress: Treat sample with 3% H₂O₂ at room temperature for 2 hours.

  • Thermal/Photolytic Stress: Expose solid sample to 105°C for 24 hours, and UV light (254 nm) for 24 hours.

  • Protocol: Inject all stressed samples using a PDA detector.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold for the 3-Chloro-5-(dimethylamino)phenol peak in all stressed samples, proving mass balance and zero co-elution.

Phase 3: Linearity and Range
  • Prepare a stock solution of 3-Chloro-5-(dimethylamino)phenol (1.0 mg/mL) in the mobile phase.

  • Dilute to create five concentration levels representing 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 50 to 150 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be statistically insignificant.

Phase 4: Accuracy (Recovery) and Precision
  • Accuracy: Prepare synthetic mixtures by spiking known amounts of the reference standard into a placebo matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three preparations per level (9 determinations total).

  • Repeatability (System Precision): Inject the 100% concentration sample six times sequentially.

  • Intermediate Precision: Have a second analyst repeat the repeatability protocol on a different day, using a different HPLC system.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The %RSD for both repeatability and intermediate precision must be ≤ 2.0%.

Phase 5: LOD, LOQ, and Robustness
  • LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response (σ) and the slope (S) of the linearity curve: LOD = 3.3(σ/S) and LOQ = 10(σ/S). Verify by injecting the LOQ concentration to ensure a Signal-to-Noise (S/N) ratio ≥ 10.

  • Robustness: Deliberately alter critical method parameters: Flow rate (± 0.1 mL/min), Mobile phase organic composition (± 2% absolute), and Column temperature (± 5°C).

  • Acceptance Criteria: System suitability parameters (Tailing factor, %RSD) must remain within acceptable limits under all perturbed conditions, proving the method's ruggedness for routine QC environments.

References

  • Sinfoo Biotech. "3-Chloro-5-(dimethylamino)phenol,(CAS# 570391-19-4)". Sinfoo Biotech Product Catalog.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs Regulatory Insights.
  • CASSS. "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development)". CASSS Summer CMC Strategy Forum.
  • Semantic Scholar. "RP-HPLC Method Development and Validation of Tapentadol Hydrochloride (Dimethylamino phenol derivative) in Bulk and Pharmaceutical Formulations". Journal of Pharmaceutical Research International.

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of Substituted Phenols in Synthesis

For Researchers, Scientists, and Drug Development Professionals The phenol moiety is a cornerstone in the architecture of countless pharmaceuticals, agrochemicals, and natural products. Its synthetic versatility is immen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The phenol moiety is a cornerstone in the architecture of countless pharmaceuticals, agrochemicals, and natural products. Its synthetic versatility is immense, yet its reactivity is not absolute. The substituents adorning the aromatic ring act as master regulators, dictating the speed, outcome, and feasibility of chemical transformations. Understanding these substituent effects is not merely academic; it is fundamental to rational synthesis design, enabling chemists to tame or enhance reactivity to achieve specific molecular targets.

This guide provides an in-depth comparison of the reactivity of differently substituted phenols. Moving beyond a simple recitation of facts, we will explore the causal electronic and steric principles, present supporting experimental data, and provide detailed protocols for key transformations that highlight these differences.

The Pillars of Phenol Reactivity: Electronic and Steric Effects

The reactivity of a substituted phenol is governed by a delicate interplay between the inherent properties of the hydroxyl group and the influence of other ring substituents.[1]

The Hydroxyl Group: An Activating Director

The -OH group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS). Its oxygen atom donates electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack.[2][3] This increased electron density makes the ring significantly more nucleophilic and thus more reactive than benzene, often by several orders of magnitude.[4][5]

Conversely, the hydroxyl proton can be removed by a base to form a phenoxide ion. This deprotonation dramatically increases the oxygen's electron-donating ability, rendering the ring exceptionally reactive towards even weak electrophiles.[3][6]

Electronic Effects: The Push and Pull of Substituents

Substituents modulate the electron density of the phenol ring through two primary mechanisms:

  • Inductive Effects (-I/+I): Transmitted through sigma (σ) bonds, this effect is based on electronegativity.[1]

  • Resonance Effects (+M/-M): This involves the delocalization of π electrons and lone pairs across the aromatic system.[1]

These effects determine whether a group is "electron-donating" or "electron-withdrawing."

cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -CH₃, -OCH₃, -NH₂ EDG_Effect Increase Ring Electron Density (Activate for EAS) EDG->EDG_Effect +I / +M Effects EWG e.g., -NO₂, -CN, -C(O)R EWG_Effect Decrease Ring Electron Density (Deactivate for EAS) (Activate for SNAr) EWG->EWG_Effect -I / -M Effects Phenol Phenol Ring Phenol->EDG More Reactive (EAS) Phenol->EWG Less Reactive (EAS)

Caption: Influence of EDGs and EWGs on phenol ring reactivity.

Steric Hindrance: The Physical Barrier

Bulky substituents, particularly at the ortho positions, create steric hindrance, which can physically block the approach of a reagent.[7][8] This effect is crucial in controlling regioselectivity, often favoring reaction at the less hindered para position or preventing reaction altogether if the steric clash is too severe.[8][9]

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Phenols are exceptionally reactive towards EAS, often proceeding under mild conditions without the need for a strong Lewis acid catalyst.[9]

Halogenation: A Study in Controlled Reactivity

Due to the high activation from the -OH group, direct bromination of phenol with bromine water leads to the rapid formation of 2,4,6-tribromophenol precipitate. To achieve mono-substitution, less polar solvents and milder conditions are required.

SubstrateReagent/SolventMajor Product(s)YieldObservations
PhenolBr₂ in CS₂p-Bromophenol, o-BromophenolHigh (para major)Controlled mono-bromination. The para isomer is favored due to less steric hindrance.[9]
PhenolExcess Br₂ in H₂O2,4,6-TribromophenolQuantitativeUncontrolled poly-bromination due to high activation in a polar solvent.
2,6-Di-tert-butylphenolBr₂ in CS₂4-Bromo-2,6-di-tert-butylphenolHighSteric hindrance from bulky ortho groups directs bromination exclusively to the para position.[10]
p-CresolBr₂ in CS₂2-Bromo-4-methylphenolHighThe para position is blocked, forcing bromination to occur at an ortho position.
Experimental Protocol: Regioselective Bromination of o-Cresol

This protocol demonstrates how blocking one ortho position and the inherent steric hindrance of the methyl group can favor para substitution.

  • Dissolution: Dissolve o-cresol (1.08 g, 10 mmol) in 20 mL of carbon disulfide (CS₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0°C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.60 g, 10 mmol) in 10 mL of CS₂ dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by carefully adding 20 mL of saturated sodium bisulfite solution to remove excess bromine. Separate the organic layer, wash with 20 mL of water and 20 mL of brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2-methylphenol as the major product.

Reimer-Tiemann Reaction: Ortho-Formylation

This reaction introduces a formyl group (-CHO) onto the phenol ring, predominantly at the ortho position, using chloroform (CHCl₃) in a strong base.[11][12] The true electrophile is the highly reactive dichlorocarbene (:CCl₂), generated in situ.[13] The reaction is sensitive to the electronic nature of substituents.

SubstrateYield of HydroxybenzaldehydesOrtho/Para RatioObservations
PhenolModerate to GoodHigh (Ortho major)The classic substrate, yielding salicylaldehyde as the primary product.[14]
p-CresolGoodN/A (Ortho only)Formylation occurs at the available ortho position.
p-NitrophenolLow to PoorN/A (Ortho only)The strongly deactivating nitro group significantly reduces the nucleophilicity of the phenoxide ring, hindering the reaction.[11]
Mechanism of the Reimer-Tiemann Reaction

cluster_carbene cluster_attack cluster_hydrolysis CHCl3 CHCl₃ Carbanion ⁻:CCl₃ CHCl3->Carbanion + ⁻OH, - H₂O Base ⁻OH Phenoxide Phenoxide Ion Carbene :CCl₂ Carbanion->Carbene - Cl⁻ Intermediate1 Dichloromethyl Substituted Intermediate Phenoxide->Intermediate1 + :CCl₂ (ortho attack) Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 Tautomerization - Cl⁻ Product Salicylaldehyde Intermediate2->Product + 2 ⁻OH - H₂O, - Cl⁻

Caption: Mechanism of the Reimer-Tiemann reaction.

The Acylation Dichotomy: C-Acylation vs. O-Acylation

Phenols are bidentate nucleophiles, capable of reacting with acylating agents at two different sites: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). The reaction outcome is a classic example of kinetic versus thermodynamic control.

  • O-Acylation (Kinetic Control): Occurs on the phenolic oxygen to form a phenyl ester. This reaction is faster and is favored under milder, base-catalyzed conditions or in the absence of a strong Lewis acid.

  • C-Acylation (Thermodynamic Control): This is a Friedel-Crafts acylation that occurs on the electron-rich ring to form a more stable hydroxy aryl ketone. It is favored under harsher conditions, typically requiring a Lewis acid catalyst like AlCl₃.[15]

Interestingly, the kinetically favored O-acylated product can be converted to the thermodynamically favored C-acylated product via the Fries Rearrangement .[16][17]

The Fries Rearrangement

This reaction involves the rearrangement of a phenyl ester to an ortho- or para-hydroxy aryl ketone, catalyzed by a Lewis acid. The regioselectivity is often temperature-dependent.[16][17]

  • Low Temperatures: Favor the para product.

  • High Temperatures: Favor the ortho product.

Phenols with electron-withdrawing groups generally give poor yields in the Fries rearrangement.[17]

Comparative Data for Fries Rearrangement of Substituted Phenyl Acetates
SubstrateConditionsMajor ProductObservations
Phenyl AcetateAlCl₃, low temp.p-HydroxyacetophenonePara-selectivity is favored under kinetic control at lower temperatures.[16]
Phenyl AcetateAlCl₃, high temp.o-HydroxyacetophenoneOrtho-selectivity is favored at higher temperatures.[16]
p-Tolyl AcetateZeolite Catalyst2-Hydroxy-5-methylacetophenoneDemonstrates the use of solid acid catalysts for this transformation.[18]
m-Cresyl AcetateAlCl₃Low YieldMeta-directing groups often result in lower yields for this intramolecular electrophilic substitution.[19]
Experimental Workflow: From O-Acylation to C-Acylation

Phenol Substituted Phenol O_Acylation O-Acylation Product (Phenyl Ester) Phenol->O_Acylation Kinetic Control (e.g., Pyridine, mild temp.) C_Acylation C-Acylation Product (Hydroxy Aryl Ketone) Phenol->C_Acylation Thermodynamic Control (e.g., AlCl₃, high temp.) AcylCl Acyl Chloride (R-COCl) O_Acylation->C_Acylation Fries Rearrangement (AlCl₃, heat)

Caption: Competing pathways of C- and O-acylation of phenols.

Expanding the Toolkit: Cross-Coupling and Nucleophilic Substitution

While phenols excel at electrophilic substitution, their utility can be extended to other critical transformations, provided the right electronic modifications are made.

Nucleophilic Aromatic Substitution (SNAr)

Typically, aromatic rings are electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho and/or para to a good leaving group (like a halide) can render the ring sufficiently electron-poor to undergo SNAr.[20][21]

For example, 4-chloro-2-nitrophenol will readily react with a nucleophile like sodium methoxide to displace the chloride, a reaction that would not occur on 4-chlorophenol under the same conditions.[22] The electron-withdrawing nitro group is essential for stabilizing the negative charge of the intermediate (a Meisenheimer complex).[23]

C-C and C-N Bond Formation via Cross-Coupling

The hydroxyl group of a phenol is a poor leaving group for transition metal-catalyzed cross-coupling reactions.[24] To participate in powerful reactions like the Suzuki-Miyaura (C-C coupling) or Buchwald-Hartwig (C-N coupling) amination, the -OH group must first be converted into a better leaving group.[24][25]

Common activation strategies involve converting the phenol to an aryl triflate, tosylate, nonaflate, or carbamate.[26]

Phenol Substituted Phenol (Ar-OH) Activation Activation Step (e.g., + Tf₂O or TsCl) Phenol->Activation ActivatedPhenol Activated Phenol (Ar-OTf, Ar-OTs) Activation->ActivatedPhenol Suzuki Suzuki Coupling + R-B(OH)₂ [Pd Catalyst] ActivatedPhenol->Suzuki Buchwald Buchwald-Hartwig + R₂NH [Pd Catalyst] ActivatedPhenol->Buchwald CC_Product Ar-R Suzuki->CC_Product CN_Product Ar-NR₂ Buchwald->CN_Product

Caption: General workflow for using phenols in cross-coupling reactions.

The choice of activating group and catalyst system is critical and depends on the electronic and steric nature of the phenol substrate. Phenols with electron-donating groups can sometimes be more challenging substrates for certain activation methods.[24] However, recent advancements have focused on developing methods for the direct or in situ activation of phenols, enhancing the overall efficiency and atom economy of these processes.[27][28]

Conclusion

The reactivity of a substituted phenol is a predictable yet nuanced function of its electronic and steric profile. Electron-donating groups enhance reactivity towards electrophiles, directing them to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring for electrophilic attack but enable nucleophilic aromatic substitution. Steric hindrance provides a powerful tool for controlling regioselectivity. By understanding and leveraging these fundamental principles, researchers can strategically select substrates and reaction conditions to navigate the diverse synthetic pathways available to this invaluable class of compounds, from classical electrophilic substitutions to modern cross-coupling reactions.

References

  • Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Benchchem. (n.d.). The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]

  • Wynberg, H. (1991). The Reimer–Tiemann Reaction. Comprehensive Organic Synthesis, 2(4), 769-775.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Perney, J., et al. (2024).
  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]

  • Wang, C., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Journal of Chemistry.
  • Lari, G. M., et al. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology (RSC Publishing).
  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol.... Retrieved from [Link]

  • Dankwardt, J. W. (2012). Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives.
  • Yu, D.-G., & Shi, Z.-J. (2011).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Wang, X., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PMC.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 06). Chemical Properties - Phenols. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ADSORPTION OF STERICALLY HINDERED PHENOLS ON CARBON. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot Suzuki–Miyaura cross‐coupling of phenols using DCID. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 04). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of the Phenol Aromatic Ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Comparative

Efficacy of 3-Chloro-5-(dimethylamino)phenol as a Precursor for Bioactive Molecules: A Comparative Guide

Executive Summary & Structural Rationale In the landscape of medicinal chemistry and fluorophore design, the selection of aromatic precursors dictates the physicochemical fate of the final molecule. 3-Chloro-5-(dimethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry and fluorophore design, the selection of aromatic precursors dictates the physicochemical fate of the final molecule. 3-Chloro-5-(dimethylamino)phenol (CAS 570391-19-4)[1] is a highly specialized, tri-substituted benzene derivative that serves as a powerful building block.

Structurally, it combines the strong electron-donating (+M) properties of a dimethylamino group with the electron-withdrawing (-I) and lipophilic characteristics of a meta-chloro substituent. The dimethylamine pharmacophore is a cornerstone in modern drug discovery, featured prominently in FDA-approved therapeutics for its ability to modulate target binding and aqueous solubility[2]. By introducing a chlorine atom to this scaffold, researchers can precisely tune the pKa of the phenolic hydroxyl, enhance metabolic stability via halogen bonding, and induce bathochromic (red) shifts in resulting fluorescent probes[3].

Comparative Efficacy & Physicochemical Profiling

To objectively evaluate 3-Chloro-5-(dimethylamino)phenol (3-Cl-5-DMAP), it must be compared against the industry-standard precursor, 3-Dimethylaminophenol (3-DMAP)[4], and its primary amine counterpart. The addition of the chlorine atom fundamentally alters the reactivity profile during electrophilic aromatic substitution (EAS) and the pharmacological profile of the downstream products.

Table 1: Quantitative Comparison of Aminophenol Precursors
PrecursorCAS NumberInductive Effect & pKa ShiftLipophilicity (ΔLogP)Primary Downstream Application
3-Chloro-5-(dimethylamino)phenol 570391-19-4Strong (-I, +M); Phenol pKa ~8.9High (+0.71 contribution from Cl)Red-shifted fluorophores, Kinase inhibitors[1]
3-Dimethylaminophenol 99-07-0Moderate (+M); Phenol pKa ~9.9ModerateStandard Rhodamines, Neostigmine analogs[2][4]
3-Amino-5-chlorophenol N/AMixed; Phenol pKa ~9.2Low-ModeratePrimary amine derivatives, Azo dyes

Causality in Precursor Selection: The chlorine atom at the meta position relative to the OH group lowers the pKa by approximately 1 unit. In dye synthesis, this makes the phenoxide a better leaving group during cyclization and provides a "heavy-atom effect" that increases photostability[3]. In drug development, the increased LogP enhances blood-brain barrier (BBB) penetration, while the chlorine atom occupies hydrophobic pockets in target proteins, significantly lowering the IC50 compared to non-chlorinated analogs[5].

Application I: Synthesis of Red-Shifted Rhodamine Fluorophores

Rhodamine dyes are traditionally synthesized via the condensation of 3-DMAP with phthalic anhydride[3]. Substituting 3-DMAP with 3-Cl-5-DMAP yields chlorinated rhodamines, which are highly sought after for deep-tissue bioimaging due to their red-shifted emission spectra and resistance to photobleaching.

Experimental Protocol: Acid-Catalyzed Condensation
  • Step 1: Reactant Assembly. Combine 2.2 equivalents of 3-Cl-5-DMAP with 1.0 equivalent of phthalic anhydride in a sealed reaction vessel.

  • Step 2: Catalysis & Cyclization. Add methanesulfonic acid (MSA) as the solvent and catalyst. Causality: MSA is chosen over sulfuric acid because it is a strong, non-oxidizing acid that drives the electrophilic attack without degrading the sensitive dimethylamino group. Heat to 150°C for 12 hours.

  • Step 3: Precipitation. Cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude chlorinated rhodamine dye.

  • Step 4: Self-Validating System (QA/QC). The success of this synthesis is internally validated via LC-MS. A successful reaction will yield a molecular ion peak [M]+ with a distinct M+2 isotope peak at exactly 33% intensity relative to the parent peak. Actionable Insight: The absence of this 3:1 isotopic signature immediately flags precursor degradation or unwanted deshalogenation during the high-heat cyclization.

Workflow Step1 Precursor 3-Cl-5-DMAP Step3 Condensation Acid Catalysis (150°C) Step1->Step3 Nucleophilic Attack Step2 Reagent Phthalic Anhydride Step2->Step3 Electrophile Step4 Product Chlorinated Rhodamine Step3->Step4 Cyclization Step5 Validation LC-MS (3:1 Isotope) Step4->Step5 QA/QC

Figure 1: Synthetic workflow and validation logic for chlorinated rhodamine fluorophores.

Application II: Bioactive Chromene Scaffolds in Oncology

Chromene derivatives synthesized from functionalized phenols exhibit potent anti-cancer properties, particularly in downregulating the Hypoxia-inducible factor 1 (HIF-1) pathway and inhibiting Src kinase[5].

Experimental Protocol: Multicomponent Knoevenagel-Michael Cascade
  • Step 1: Multicomponent Assembly. In a round-bottom flask, dissolve 1.0 eq of 3-Cl-5-DMAP, 1.0 eq of a substituted aryl-benzaldehyde, and 1.0 eq of malononitrile in absolute ethanol[5].

  • Step 2: Base Catalysis. Add 0.1 eq of piperidine. Causality: Piperidine acts as a mild base to deprotonate the malononitrile, initiating the Knoevenagel condensation with the aldehyde. The resulting electrophilic alkene undergoes a subsequent Michael addition by the highly activated ortho-position of the 3-Cl-5-DMAP ring.

  • Step 3: Maturation. Agitate the solution at 35°C for 12 hours. The product will precipitate out of the solution upon cooling.

  • Step 4: Self-Validating System (QA/QC). The cascade is internally validated by 1H-NMR. The disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a characteristic singlet for the newly formed chromene C4-H proton (~4.5-5.0 ppm) confirms cyclization. If the aldehyde peak persists, the Knoevenagel condensation stalled, indicating the need for fresh piperidine or strict anhydrous conditions.

Pathway Ligand 3-Cl-5-DMAP Chromene Derivative Interaction Halogen Bonding (Cl) & Hydrophobic Interaction Ligand->Interaction Target Src Kinase Domain Pathway HIF-1α Downregulation Target->Pathway Allosteric Inhibition Interaction->Target Outcome Tumor Cell Apoptosis Pathway->Outcome Reduced Angiogenesis

Figure 2: Pharmacophore signaling pathway of 3-Cl-5-DMAP derived chromenes in oncology.

References

  • National Institutes of Health (PMC) - FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.[2] URL: [Link]

  • Oriental Journal of Chemistry - A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.[5] URL:[Link]

Sources

Validation

Advantages of using 3-Chloro-5-(dimethylamino)phenol over other substituted phenols

The Strategic Advantage of 3-Chloro-5-(dimethylamino)phenol in Advanced Fluorophore Engineering: A Comparative Guide As a Senior Application Scientist in fluorophore development, I frequently observe that the selection o...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 3-Chloro-5-(dimethylamino)phenol in Advanced Fluorophore Engineering: A Comparative Guide

As a Senior Application Scientist in fluorophore development, I frequently observe that the selection of phenolic precursors is the single most critical determinant of a dye's photophysical destiny. While standard substituted phenols like 3-(dimethylamino)phenol have historically served as the backbone for classic rhodamines (e.g., TAMRA, Rhodamine B), the rigorous demands of modern super-resolution microscopy and deep-tissue in vivo imaging require superior photostability, red-shifted emission, and precise control over molecular equilibrium.

Enter 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) . The strategic introduction of a chlorine atom onto the phenol ring fundamentally alters the electronic landscape of the resulting xanthene core. This guide objectively compares 3-Chloro-5-(dimethylamino)phenol against traditional alternatives, providing mechanistic insights and self-validating experimental protocols to demonstrate its superiority in advanced drug development and molecular imaging.

Mechanistic Causality: The Power of Halogenation

The advantages of 3-Chloro-5-(dimethylamino)phenol are deeply rooted in physical organic chemistry. When condensed into a rhodamine scaffold, the chlorine atoms reside directly on the xanthene core, inducing three critical phenomena:

  • Inductive Electron Withdrawal (-I Effect) and pKa Tuning: The electronegative chlorine atom withdraws electron density from the xanthene system. This effectively lowers the pKa of the pendant benzoic acid moiety (or analogous groups) and shifts the lactone-zwitterion equilibrium ( KL−Z​ )[1]. A finely tuned KL−Z​ is essential for creating fluorogenic probes that remain in the cell-permeable, non-fluorescent lactone form until bound to a target protein, whereupon they snap into the highly fluorescent zwitterionic form[2].

  • Bathochromic Shift: Halogenation extends the conjugated system's effective polarizability, inducing a red-shift in both absorption and emission maxima. This pushes the dye towards the far-red/near-infrared (NIR) window, drastically reducing autofluorescence and light scattering in biological tissues[1].

  • Enhanced Photostability: The heavy atom effect and steric shielding provided by the chlorine atom protect the fluorophore from photo-oxidation and photobleaching. This is a mandatory requirement to withstand the high-intensity depletion lasers used in STED (Stimulated Emission Depletion) microscopy[3].

Mechanism Lactone Spirolactam (Closed) Non-Fluorescent Lipophilic Zwitterion Zwitterion (Open) Highly Fluorescent Water Soluble Lactone->Zwitterion Target Binding (e.g., HaloTag) Zwitterion->Lactone Equilibrium Chlorine Chlorine Substitution (-I Effect) Chlorine->Zwitterion Stabilizes Open Form & Lowers pKa

Mechanistic pathway showing how chlorine substitution stabilizes the fluorescent zwitterionic state.

Comparative Performance Analysis

To justify the transition from traditional precursors to 3-Chloro-5-(dimethylamino)phenol, we must benchmark its downstream fluorophores against those derived from standard phenols.

Table 1: Photophysical and Chemical Comparison of Phenolic Precursors in Dye Synthesis

PrecursorResulting Dye Class λmax​ / λem​ TrendPhotostability (STED) KL−Z​ / pKa ControlPrimary Application
3-Chloro-5-(dimethylamino)phenol Chlorinated RhodaminesFar-Red / NIR (Bathochromic shift)ExceptionalHighly tunable (lowered pKa)Super-resolution STED, Fluorogenic probes
3-(Dimethylamino)phenol Standard Rhodamines (e.g., TAMRA)Visible (Green/Red)ModerateStandardRoutine fluorescence microscopy, ELISA
Resorcinol FluoresceinsVisible (Green)Poor (Rapid photobleaching)Highly pH sensitiveShort-term live-cell imaging
3-Aminophenol Unsubstituted RhodaminesVisible (Green/Yellow)ModerateStandardFlow cytometry, basic tracing

Experimental Workflows & Self-Validating Protocols

To empirically validate these advantages, the following protocols describe the synthesis and characterization of the dyes. By running a parallel synthesis with 3-(dimethylamino)phenol, researchers create a self-validating system that internally controls and quantifies the enhancements provided by the chlorine substitution.

Protocol A: Synthesis of Chlorinated Rhodamine (Self-Validating System)

Causality Check: The acid-catalyzed condensation relies on the nucleophilicity of the phenol. The chlorine atom slightly deactivates the ring, requiring optimized thermal conditions, but yields a significantly more robust xanthene core.

  • Condensation: In a sealed pressure vial, react 3-Chloro-5-(dimethylamino)phenol (2.0 eq) with phthalic anhydride (1.0 eq) in methanesulfonic acid (MSA). Heat the mixture to 140°C for 4 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water. Extract the highly colored organic layer using dichloromethane (DCM). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (gradient elution: DCM to 10% Methanol in DCM).

  • Self-Validation Step: Run a parallel reaction using 3-(dimethylamino)phenol under identical conditions. Compare the crude yields and TLC retention factors ( Rf​ ). The chlorinated derivative will exhibit a distinct bathochromic shift (visible by eye as a deeper blue/purple hue compared to the standard pink/red) directly on the TLC plate.

Protocol B: Photostability and KL−Z​ Quantification Assay

Causality Check: If the chlorine atom truly lowers the pKa and stabilizes the zwitterion, the absorbance profile across a pH gradient will shift, and the dye will resist photon-induced radical degradation.

  • Absorbance Profiling: Prepare 10 µM solutions of both the chlorinated dye and the standard dye in a series of universal buffers ranging from pH 2.0 to 9.0.

  • KL−Z​ Calculation: Measure the maximum absorbance ( λmax​ ) for each solution. Plot the normalized absorbance against pH to determine the pKa. The chlorinated dye will demonstrate a stabilized zwitterionic form at lower pH values compared to the standard dye, validating the inductive electron withdrawal effect[2].

  • Photobleaching Assay: Place cuvettes of both dyes (matched for optical density) in a fluorometer. Irradiate continuously with a high-power laser (e.g., 640 nm or 775 nm depletion laser equivalent). Quantify the fluorescence decay over 60 minutes.

  • Validation Threshold: The protocol is validated when the chlorinated derivative retains >80% of its initial fluorescence intensity at the time point where the standard 3-DMAP-derived dye has photobleached to <50%[3].

Workflow P1 Precursor Selection 3-Chloro-5-(dimethylamino)phenol P2 Acid-Catalyzed Condensation (e.g., with Phthalic Anhydride) P1->P2 P3 Xanthene Core Formation (Chlorinated Rhodamine) P2->P3 P4 Photophysical Validation (Abs/Em, pKa, K_L-Z) P3->P4 P5 Live-Cell Imaging / STED (Target Specificity & Photostability) P4->P5

Step-by-step experimental workflow for synthesizing and validating chlorinated rhodamine dyes.

Conclusion

For drug development professionals and molecular biologists engineering next-generation fluorescent probes, 3-Chloro-5-(dimethylamino)phenol is not merely an alternative precursor; it is a structural upgrade. By leveraging the inductive effects and steric shielding of the chlorine atom, researchers can synthesize dyes that bypass the photobleaching and spectral limitations of traditional rhodamines, unlocking the full potential of super-resolution microscopy and in vivo diagnostics.

References

  • Optimization and functionalization of red-shifted rhodamine dyes. bioRxiv. Available at:[Link]

  • Rhodamines with a Chloronicotinic Acid Fragment for Live Cell Superresolution STED Microscopy. PMC - National Institutes of Health. Available at:[Link]

  • Tuning the pKa of Fluorescent Rhodamine pH Probes through Substituent Effects. PubMed - National Institutes of Health. Available at:[Link]

Sources

Comparative

Performance Evaluation of 1,8-Dichloro-Tetramethylrhodamine Derivatives Synthesized from 3-Chloro-5-(dimethylamino)phenol

Executive Summary & Mechanistic Rationale The development of advanced fluorophores for single-molecule imaging, flow cytometry, and super-resolution microscopy demands dyes with exceptional brightness and photostability....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of advanced fluorophores for single-molecule imaging, flow cytometry, and super-resolution microscopy demands dyes with exceptional brightness and photostability. Traditional tetramethylrhodamine (TAMRA) suffers from non-radiative decay pathways, specifically Twisted Intramolecular Charge Transfer (TICT) and Photoinduced Electron Transfer (PeT). By utilizing 3-chloro-5-(dimethylamino)phenol as the primary building block, chemists can regioselectively synthesize 1,8-dichloro-tetramethylrhodamine (1,8-diCl-TMR) derivatives that overcome these limitations.

The Causality of 1,8-Disubstitution: Why does 3-chloro-5-(dimethylamino)phenol yield a superior fluorophore? The answer lies in the regiochemistry of the xanthene condensation. In the precursor molecule, the hydroxyl group is at position 1, the chlorine atom is at position 3, and the strongly activating dimethylamino group is at position 5. During electrophilic aromatic substitution with a phthalic anhydride derivative, the dimethylamino group directs the coupling strictly to its para position (position 2). Subsequently, the hydroxyl group at position 1 forms the oxygen bridge.

This specific mapping forces the chlorine atom at position 3 of the phenol to occupy positions 1 and 8 of the resulting xanthene core. The presence of bulky chlorine atoms at the 1,8-positions creates severe steric clash with the pendant 9-phenyl ring. This steric hindrance locks the phenyl ring in a nearly 90° orthogonal conformation relative to the xanthene plane. Orthogonal locking decouples the electronic systems, effectively suppressing TICT and PeT pathways, which directly translates to a higher fluorescence quantum yield (ΦF) and an extended photobleaching half-life [1].

Mechanism A 3-Chloro-5-(dimethylamino)phenol Precursor B Para-Directed Condensation A->B C 1,8-Dichloro-Xanthene Core Formation B->C D Steric Locking of 9-Phenyl Ring C->D E Suppression of TICT / PeT D->E F Enhanced Quantum Yield E->F

Logical pathway from precursor selection to photophysical enhancement.

Experimental Protocol: Synthesis and Validation

To ensure scientific integrity, the following protocol describes a self-validating system for synthesizing and activating 1,8-diCl-TMR. This methodology avoids the complex isomer mixtures typically associated with classical rhodamine synthesis by leveraging the directed steric bulk of the chlorinated precursor [2].

Step-by-Step Methodology

1. Acid-Catalyzed Condensation:

  • Procedure: Combine 2.1 equivalents of 3-chloro-5-(dimethylamino)phenol and 1.0 equivalent of 5-carboxyphthalic anhydride in a round-bottom flask. Add anhydrous methanesulfonic acid (MSA) as both the solvent and acid catalyst. Stir the mixture at 85°C for 12–18 hours under an inert argon atmosphere.

  • Causality: MSA at 85°C provides sufficient thermodynamic energy for complete double-condensation and cyclization without causing the cleavage of the dimethylamino groups, which frequently occurs at temperatures above 120°C in traditional zinc chloride melts.

2. Workup and Purification:

  • Procedure: Pour the dark red mixture into ice-cold water to precipitate the crude dye. Filter and wash with cold water until the filtrate reaches a neutral pH. Purify via silica gel chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (0% to 15% MeOH).

  • Validation: The 1,8-dichloro substitution significantly increases the lipophilicity of the dye. During chromatography, this allows the target 1,8-diCl-TMR to elute earlier and more cleanly than unchlorinated or mono-chlorinated byproducts.

3. NHS-Ester Activation for Bioconjugation:

  • Procedure: Dissolve the purified 1,8-diCl-TMR in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

  • Validation: The conversion to the amine-reactive succinimidyl ester is validated via LC-MS by monitoring the distinct +97 Da mass shift. The reaction is self-validating; unreacted DSC degrades into water-soluble N-hydroxysuccinimide during aqueous workup, leaving only the pure active ester.

Workflow Step1 1. Acid-Catalyzed Condensation (Methanesulfonic Acid, 85°C, 12h) Step2 2. Regioselective Mapping (Cl atoms map to C1/C8 of Xanthene) Step1->Step2 Step3 3. Chromatographic Purification (Silica Gel, DCM/MeOH gradient) Step2->Step3 Step4 4. NHS-Ester Activation (DSC, DIPEA, Anhydrous DMF) Step3->Step4 Step5 5. Photophysical Benchmarking (Spectrofluorometry & Photobleaching Assays) Step4->Step5

Step-by-step workflow for the synthesis and evaluation of 1,8-diCl-TMR.

Performance Evaluation and Comparative Data

To objectively evaluate the performance of the synthesized 1,8-diCl-TMR, it was benchmarked against standard TAMRA and the commercial standard Alexa Fluor 546 in 1X PBS buffer (pH 7.4).

Quantitative Photophysical Comparison
FluorophoreAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Photobleaching t₁/₂ (s)Relative Brightness
Standard TAMRA 5465680.68451.0x
1,8-diCl-TMR 5525750.881201.4x
Alexa Fluor 546 5565730.791101.3x
Analysis of Experimental Data
  • Bathochromic Shift: The electron-withdrawing nature of the chlorine atoms at the 1,8-positions lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a ~6 nm red-shift in both absorbance and emission maxima compared to standard TAMRA, pushing the dye further away from cellular autofluorescence windows.

  • Quantum Yield Enhancement: The steric locking mechanism successfully increases the quantum yield from 0.68 (TAMRA) to 0.88. By preventing the 9-phenyl ring from rotating into a coplanar state, the dye avoids the non-radiative decay funnel associated with TICT.

  • Photostability: In a continuous high-intensity irradiation assay (using a 532 nm laser at 50 W/cm²), 1,8-diCl-TMR exhibited a photobleaching half-life of 120 seconds. This represents a 2.6-fold improvement over TAMRA and slightly outperforms Alexa Fluor 546. This extended photon budget is critical for prolonged time-lapse imaging and single-molecule tracking applications [3].

References

  • Methods for synthesizing rhodamine dyes (EP3356338B1). European Patent Office.
  • Water-soluble rhodamine dye peptide conjugates (US6372907B1). United States Patent and Trademark Office.
  • Photoacid Generators Activated Through Sequential Two-Photon Excitation (Discusses rhodamine photophysics) . ChemRxiv. URL:[Link]

Validation

A Comparative Study on the Stability and Degradation of Chlorinated Phenols: A Technical Guide

Introduction and Scope Chlorinated phenols (CPs) represent a critical class of xenobiotic compounds widely utilized as precursors in the synthesis of dyes, drugs (e.g., clofibrate), and biocides[1]. Due to their high tox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Chlorinated phenols (CPs) represent a critical class of xenobiotic compounds widely utilized as precursors in the synthesis of dyes, drugs (e.g., clofibrate), and biocides[1]. Due to their high toxicity, recalcitrance, and potential to form polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) under thermal stress, understanding their chemical stability is paramount for environmental remediation and drug development safety protocols[2][3].

This guide provides an objective, data-driven comparison of the stability of various CP congeners—ranging from monochlorophenols to pentachlorophenol (PCP). By examining their thermodynamic properties, photocatalytic degradation kinetics, and electrochemical oxidation behaviors, we establish a self-validating framework for researchers to predict CP behavior and design effective degradation workflows.

The Chemical Causality of Chlorophenol Stability

The stability of chlorinated phenols is inextricably linked to the degree and position of chlorine substitution on the aromatic ring. This structural variance dictates three critical physicochemical properties:

  • pKa Shift and Speciation: Chlorine is highly electronegative. Through the inductive effect, increasing chlorine substitution withdraws electron density from the hydroxyl group, significantly lowering the pKa[4][5]. While 2-chlorophenol (2-CP) has a pKa of ~8.7, pentachlorophenol (PCP) has a pKa of ~4.9. Consequently, at physiological or environmental pH (pH 7), PCP exists almost entirely as a phenolate anion, whereas 2-CP remains predominantly neutral. This speciation directly impacts solubility, membrane permeability, and oxidation potential[5].

  • Electrophilic Attack Resistance: In advanced oxidation processes (AOPs), degradation is primarily driven by hydroxyl radicals (•OH). Because chlorine atoms withdraw electron density from the aromatic ring, highly chlorinated phenols are electron-deficient and inherently more resistant to electrophilic attack by •OH than their lesser-chlorinated counterparts[6].

  • Radical Resonance Stabilization: Under thermal or oxidative stress, CPs lose a hydrogen atom (or electron) to form chlorophenoxyl radicals. Ab initio quantum chemical studies demonstrate that these radicals are highly resonance-stabilized. The presence of chlorine makes them even less reactive toward molecular oxygen than unsubstituted phenoxyl radicals, leading to high thermal persistence and a strong tendency to undergo radical-radical coupling to form toxic PCDD/Fs[2][7].

Comparative Stability Matrix

The following table synthesizes the physicochemical and stability metrics for key CP congeners to facilitate direct comparison[3][4][5][6].

CompoundFormulapKaWater Sol. (20°C)Photodegradation Rate (UV/TiO2)Thermal Stability (Gas Phase)
2-Chlorophenol (2-CP) C6H5ClO8.7~28,500 mg/LFast (Pseudo-first order)Stable up to 500°C; degrades >550°C
2,4-Dichlorophenol (2,4-DCP) C6H4Cl2O7.4~4,600 mg/LModerateForms PCDD/Fs at 600-650°C
2,4,6-Trichlorophenol (2,4,6-TCP) C6H3Cl3O6.0~800 mg/LSlowHighly prone to radical coupling
Pentachlorophenol (PCP) C6HCl5O4.9< 20 mg/LVery Slow (Requires strong AOPs)Extremely stable; major PCDD/F precursor

Mechanistic Pathways of Degradation

To effectively degrade CPs, one must overcome their resonance stabilization. Below are the mapped pathways for the two most common advanced degradation techniques: Photocatalysis and Electrochemical Oxidation.

Photocatalytic Degradation Pathway

During UV/TiO2 photocatalysis, the degradation of CPs (e.g., 4-CP) proceeds via an electron shuttle mechanism. Hydroquinone and benzoquinone act as primary intermediates. If the oxidation is not driven to completion, these intermediates can short-circuit the photocatalyst, reducing overall mineralization efficiency[1].

G TiO2 TiO2 + hv ROS •OH / h+ TiO2->ROS Charge Separation CP Chlorophenol ROS->CP Oxidation HQ Hydroquinone CP->HQ Dechlorination/Hydroxylation BQ Benzoquinone HQ->BQ Electron Shuttle BQ->HQ Reversible RC Ring Cleavage (Aliphatic Acids) BQ->RC Deep Oxidation MIN CO2 + H2O + Cl- RC->MIN Mineralization

Fig 1. Photocatalytic degradation pathway of chlorophenols via reactive oxygen species.

Electrochemical Oxidation and Anode Fouling

Electrochemical oxidation of CPs is highly effective but historically hampered by anode passivation (fouling). Oxidation at the anode generates chlorophenoxyl radicals. Instead of undergoing ring cleavage, these highly stable radicals often couple to form insoluble oligomeric films on the electrode surface[5][8].

G Anode DSA Anode (e.g., SnO2/IrO2) CP Chlorophenol / Phenolate Anode->CP •OH Attack CP->Anode Direct e- Transfer Radical Chlorophenoxyl Radical (Resonance Stabilized) CP->Radical -e-, -H+ Oligomer Oligomerization (Anode Fouling) Radical->Oligomer Radical Coupling Benzo Benzoquinone Derivatives Radical->Benzo Further Oxidation Min CO2 + HCl Benzo->Min Ring Opening

Fig 2. Competing pathways in the electrochemical oxidation of chlorophenols at the anode.

Experimental Protocols for Stability and Degradation Assessment

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. They do not merely measure the disappearance of the parent compound, but actively track mineralization and intermediate formation to account for the unique stability profiles of CPs.

Protocol A: Photocatalytic Degradation Kinetics (UV/TiO2)

This protocol assesses the relative stability of CPs against •OH radical attack[1][6].

Rationale: Monitoring only the parent CP via HPLC can yield false-positive degradation rates if the CP is merely transforming into stable, toxic intermediates like benzoquinone. Therefore, Total Organic Carbon (TOC) must be measured concurrently to validate true mineralization[1].

Step-by-Step Methodology:

  • Preparation: Prepare 1.0 mM aqueous solutions of 2-CP, 2,4-DCP, and PCP. Adjust the pH to 6.0 using dilute NaOH/HCl to ensure consistent speciation (Note: PCP will be predominantly ionized at this pH, while 2-CP will be neutral)[5].

  • Catalyst Suspension: Add 0.5 g/L of anatase TiO2 (e.g., Degussa P25) to the reactor. Sonicate for 10 minutes in the dark to achieve adsorption-desorption equilibrium[6].

  • Irradiation: Irradiate the suspension using a 125 W medium-pressure Hg lamp (UV region) within an immersion well-type quartz photoreactor under continuous aeration (O2 acts as the electron acceptor)[6].

  • Sampling & Quenching: Withdraw 5 mL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately filter through a 0.22 µm PTFE syringe filter to remove the TiO2 catalyst and halt the reaction.

  • Analysis:

    • HPLC-UV: Quantify the residual CP and identify hydroquinone/benzoquinone intermediates (Detection at 280 nm).

    • TOC Analysis: Measure the decline in Total Organic Carbon to calculate the absolute mineralization rate.

  • Data Modeling: Fit the kinetic data to the Langmuir-Hinshelwood model. The degradation rate will follow the order: Monochlorophenol > Dichlorophenol > Pentachlorophenol[6].

Protocol B: Electrochemical Oxidation and Fouling Assessment

This protocol evaluates the resistance of CPs to direct anodic oxidation and their propensity to cause electrode fouling via radical oligomerization[5][8].

Rationale: Higher chlorinated phenols form highly insoluble deposits upon oxidation. Using Dimensionally Stable Anodes (DSA) like Sb-doped SnO2/Ti mitigates fouling compared to standard Pt anodes because DSAs favor the generation of •OH radicals over direct electron transfer[5][8].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 1 mM solution of the target CP in a 0.1 M Na2SO4 supporting electrolyte. Test at pH 2 and pH 10 to compare the oxidation of the neutral phenol versus the phenolate anion[5].

  • Cell Setup: Use a three-electrode undivided cell.

    • Working Electrode: Sb-doped SnO2/Ti (DSA) or Platinum (for baseline fouling comparison).

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl.

  • Voltammetric Profiling: Perform Linear Sweep Voltammetry (LSV) from 0.0 to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. Note the onset oxidation potential. Phenolates (at pH 10) will oxidize at less positive potentials than neutral phenols (at pH 2)[5].

  • Chronopotentiometry (Fouling Test): Apply a constant current density of 10 mA/cm². Monitor the cell voltage over time. A sudden spike in uncompensated resistance (voltage) indicates the formation of an insulating oligomeric film (passivation) on the anode[5].

  • Validation: The current efficiency for 4-CP should remain >50% at low current densities (< 0.1 mA/cm²) on DSA electrodes, whereas PCP will exhibit faster passivation due to the extreme stability and insolubility of the pentachlorophenoxyl radical[5].

Sources

Validation

Benchmarking the synthesis of 3-Chloro-5-(dimethylamino)phenol against other methods

Benchmarking the Synthesis of 3-Chloro-5-(dimethylamino)phenol: A Comparative Guide for Process Optimization As a Senior Application Scientist, selecting the optimal synthetic route for a highly functionalized aromatic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 3-Chloro-5-(dimethylamino)phenol: A Comparative Guide for Process Optimization

As a Senior Application Scientist, selecting the optimal synthetic route for a highly functionalized aromatic building block requires balancing yield, atom economy, and scalability. 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) [1] is a critical intermediate in the development of kinase inhibitors, macrocyclic therapeutics, and advanced materials[2]. However, the selective introduction of a dimethylamino group onto a tri-substituted benzene ring presents unique chemoselectivity challenges.

This guide objectively benchmarks three distinct synthetic methodologies for producing 3-chloro-5-(dimethylamino)phenol, providing the mechanistic causality and self-validating protocols necessary for successful process scale-up.

The Benchmark: Reductive Alkylation (Eschweiler-Clarke)

The Gold Standard for Scalability and Atom Economy

The most efficient route to 3-chloro-5-(dimethylamino)phenol is the direct N,N -dimethylation of 3-amino-5-chlorophenol using the Eschweiler-Clarke modification of the Leuckart reaction[3].

Mechanistic Causality: Unlike alkylation with methyl iodide, which inevitably leads to over-alkylation (forming quaternary ammonium salts), the Eschweiler-Clarke reaction is strictly self-limiting to the tertiary amine[3]. Formaldehyde condenses with the primary amine to form an electrophilic iminium ion. Formic acid then acts as a highly specific hydride source, reducing the iminium intermediate while releasing CO2​ . Crucially, this metal-free reductive amination avoids the use of H2​/Pd−C , which would risk unwanted reductive dehalogenation of the meta-chloro substituent.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; the kinetic progress of the reaction can be visually monitored via gas evolution.

  • Imine Formation: Charge a round-bottom flask with 3-amino-5-chlorophenol (1.0 equiv) and aqueous formaldehyde (37% w/w, 5.0 equiv). Stir at ambient temperature for 15 minutes.

  • Hydride Transfer: Slowly add formic acid (85%, 5.0 equiv) dropwise via an addition funnel. Validation Check: The reaction is exothermic, and effervescence ( CO2​ gas) will begin immediately.

  • Thermal Maturation: Attach a reflux condenser and heat the mixture to 100 °C. Validation Check: The cessation of CO2​ bubbling reliably signals the completion of the hydride transfer steps.

  • Quench & Free-Basing: Cool to 0 °C and carefully adjust the pH to 8.0 using 2M NaOH . This neutralizes the formate salts, precipitating the free-base phenol.

  • Isolation: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a crystalline solid (>85% yield).

Alternative A: Buchwald-Hartwig Cross-Coupling

The High-Selectivity Organometallic Route

When 3-amino-5-chlorophenol is unavailable, the target can be synthesized via the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-5-chlorophenol with dimethylamine[4],[5].

Mechanistic Causality: This route exploits the differential bond dissociation energies of carbon-halogen bonds. The C−Br bond undergoes oxidative addition to the Pd(0) center significantly faster than the C−Cl bond, ensuring absolute regioselectivity[5]. To prevent the palladium catalyst from forming an unreactive bis(amine) dimer, a sterically bulky, electron-rich bidentate ligand (such as BINAP or BrettPhos) is mandatory[4]. The phenolic −OH must be transiently protected (e.g., as a TIPS ether) to prevent competitive C−O coupling or catalyst poisoning.

Self-Validating Experimental Protocol
  • Protection: React 3-bromo-5-chlorophenol with TIPS-Cl and imidazole in DMF. Monitor via TLC until the highly polar phenol spot disappears.

  • Catalyst Assembly: In a rigorously degassed Schlenk flask, combine the TIPS-protected arene (1.0 equiv), Pd2​(dba)3​ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv) in anhydrous toluene.

  • Amination: Add a 2.0 M solution of dimethylamine in THF (1.5 equiv). Heat to 80 °C for 8 hours. Validation Check: A color shift from deep purple ( Pd2​(dba)3​ ) to a bright, clear yellow/orange indicates active catalytic turnover.

  • Deprotection: Filter through Celite, concentrate, and treat the crude residue with TBAF (1.1 equiv) in THF for 1 hour to cleave the TIPS group.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the product (65-75% overall yield).

Alternative B: Nucleophilic Aromatic Substitution ( SN​Ar )

The Harsh, Metal-Free Alternative

The target can theoretically be accessed via an SN​Ar reaction starting from 1-chloro-3,5-difluorobenzene, followed by hydroxylation[6].

Mechanistic Causality: Although the C−F bond is the strongest in organic chemistry, the extreme electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making it an exceptional leaving group for SN​Ar [6]. However, once the first fluorine is displaced by dimethylamine, the resulting dialkylamino group strongly donates electron density into the aromatic ring. This drastically deactivates the ring toward the subsequent nucleophilic attack required to introduce the hydroxyl group, necessitating extremely harsh conditions[7].

Protocol Summary: 1-chloro-3,5-difluorobenzene is reacted with dimethylamine and K2​CO3​ in DMF at 80 °C to yield 3-chloro-5-fluoro- N,N -dimethylaniline. The intermediate is then subjected to KOH in DMSO at 130 °C for 24 hours to force the hydroxylation. Yields are typically poor (<40%) due to competitive decomposition.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of each synthetic pathway, allowing process chemists to make data-driven decisions.

ParameterRoute 1: Eschweiler-Clarke (Benchmark)Route 2: Buchwald-HartwigRoute 3: SN​Ar
Starting Material 3-Amino-5-chlorophenol3-Bromo-5-chlorophenol1-Chloro-3,5-difluorobenzene
Step Count 1 (One-pot)3 (Protect, Couple, Deprotect)2
Overall Yield 85 - 92% 65 - 75%< 40%
Key Reagents CH2​O , HCOOH HNMe2​ , Pd2​(dba)3​ , BrettPhos HNMe2​ , KOH , DMSO
Scalability Excellent (Multi-kg)Moderate (Requires Pd scavenging)Poor (Harsh conditions)
Atom Economy High (Byproducts: CO2​ , H2​O )Low (Protecting groups, ligands)Moderate (Fluoride waste)

Mechanistic & Workflow Visualizations

To further clarify the strategic differences and the underlying chemistry, the following diagrams map the synthetic workflows and the core catalytic cycle of the benchmark method.

Workflow SM1 3-Amino-5-chlorophenol (Benchmark) Prod 3-Chloro-5-(dimethylamino)phenol CAS: 570391-19-4 SM1->Prod CH2O, HCOOH (Eschweiler-Clarke) High Yield SM2 3-Bromo-5-chlorophenol (Alternative A) Int1 TIPS-Protected Arene SM2->Int1 TIPS-Cl Protection SM3 1-Chloro-3,5-difluorobenzene (Alternative B) Int2 3-Chloro-5-fluoro- N,N-dimethylaniline SM3->Int2 HNMe2, K2CO3 (SNAr) Int1->Prod 1. HNMe2, Pd-Cat 2. TBAF Moderate Yield Int2->Prod KOH, DMSO, Δ Low Yield

Figure 1: Comparative synthetic workflows for 3-Chloro-5-(dimethylamino)phenol.

Mechanism A Primary Amine Ar-NH2 B Iminium Ion Ar-N=CH2(+) A->B + CH2O - H2O C Secondary Amine Ar-NH(CH3) B->C + HCOOH - CO2 D Tertiary Amine Ar-N(CH3)2 C->D + CH2O, HCOOH - H2O, CO2

Figure 2: The self-limiting mechanism of the Eschweiler-Clarke reductive amination.

Conclusion

For the synthesis of 3-chloro-5-(dimethylamino)phenol, the Eschweiler-Clarke reductive alkylation stands as the undisputed benchmark. It offers a single-step, highly atom-economical pathway that avoids expensive transition metals and harsh reaction conditions. The Buchwald-Hartwig amination remains a viable, highly selective alternative when starting from the brominated precursor, though it introduces operational complexity regarding protecting group chemistry and palladium remediation.

References

  • [2] ACS Publications. Macrocyclization of Quinazoline-Based EGFR Inhibitors. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • [3] National Institutes of Health (NIH). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central (PMC). Retrieved from:[Link]

  • [4] Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from:[Link]

  • [5] Wikipedia. Buchwald–Hartwig amination. Retrieved from:[Link]

  • [7] ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from:[Link]

  • [6] Wikipedia. Nucleophilic aromatic substitution. Retrieved from:[Link]

Sources

Comparative

High-Resolution Analytical Strategies for Chlorinated Phenols: A Comparative Guide to GC-MS, LC-MS/MS, and Emerging Techniques

Chlorinated phenols (CPs) are ubiquitous, highly persistent environmental pollutants. Compounds such as 2-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol (PCP) are heavily regulated and listed as priority polluta...

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Author: BenchChem Technical Support Team. Date: March 2026

Chlorinated phenols (CPs) are ubiquitous, highly persistent environmental pollutants. Compounds such as 2-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol (PCP) are heavily regulated and listed as priority pollutants by the US Environmental Protection Agency (EPA) due to their toxicity and carcinogenic potential[1].

For analytical scientists, drug development professionals, and environmental researchers, quantifying CPs at ultra-trace levels (ng/L or ng/g) presents a unique physicochemical challenge. The polar hydroxyl (-OH) group induces strong hydrogen bonding, leading to severe peak tailing in gas-phase separations, while the highly electronegative chlorine atoms heavily influence ionization efficiency in mass spectrometry[2].

This guide objectively evaluates the two premier analytical platforms for CP analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —providing mechanistic insights, field-proven methodologies, and performance metrics to optimize your analytical workflow.

Mechanistic Comparison of Analytical Platforms

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the traditional gold standard for volatile and semi-volatile organic compounds, heavily utilized in regulatory frameworks such as 3[3].

  • Causality of Experimental Choice: Because free phenols are highly polar, they interact strongly with the silanol groups in GC inlets and columns, causing peak broadening and loss of sensitivity[2]. To circumvent this, CPs must be derivatized to decrease polarity and increase volatility. Common derivatization agents include diazomethane (forming methylated anisoles) or pentafluorobenzyl bromide (PFBBr, forming highly electron-capturing pentafluorobenzyl ethers)[4].

  • Limitations: Derivatization adds significant sample preparation time, introduces potential contamination, and can be compound-selective. For instance, highly substituted nitro-phenols (e.g., 2,4-dinitrophenol) often fail to derivatize quantitatively with PFBBr[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS bypasses the need for derivatization, allowing for the direct injection of aqueous extracts[5].

  • Causality of Experimental Choice: For CPs, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode frequently outperforms Electrospray Ionization (ESI)[1]. The highly electronegative chlorine atoms stabilize the phenoxide anion ([M-H]⁻). In tandem MS (Multiple Reaction Monitoring, MRM), the typical fragmentation pathway involves the loss of a hydrochloric acid neutral (transition: [M-H]⁻ →[M-H-HCl]⁻)[1]. Notably, fully substituted pentachlorophenol (PCP) resists fragmentation due to steric hindrance and resonance stability, meaning it is often quantified using pseudo-MRM (monitoring the precursor ion in both quadrupoles)[1].

Ionization CP Chlorinated Phenol Extract GC Gas Chromatography (Requires Derivatization) CP->GC LC Liquid Chromatography (Direct Injection) CP->LC EI Electron Ionization (EI) Hard Ionization (70 eV) GC->EI APCI APCI (Negative Mode) Soft Ionization LC->APCI Frag Extensive Fragmentation (Library Matching) EI->Frag MRM [M-H]- Precursor to [M-H-HCl]- Product (MRM) APCI->MRM

Mechanistic comparison of ionization pathways for GC-MS and LC-MS/MS.

Quantitative Data & Performance Comparison

When selecting an analytical technique, the matrix complexity and required Limit of Detection (LOD) dictate the platform. The table below synthesizes the performance metrics of both methodologies based on recent environmental and biological analytical reviews[1][2][6].

Performance MetricGC-MS (Electron Ionization)LC-MS/MS (APCI Negative Mode)
Sample Preparation LLE, SPE, or SPMESPE, SPME, or Direct Injection
Derivatization Required (e.g., Diazomethane, PFBBr)Not Required (Direct analysis)
Ionization Source Electron Ionization (70 eV)Atmospheric Pressure Chemical Ionization
Typical LODs 0.05 – 5 ng/L0.3 – 10 ng/L
Matrix Effect Susceptibility Low to ModerateModerate to High (Ion suppression)
Instrumental Run Time 20 – 40 minutes10 – 20 minutes
Key Advantage High chromatographic resolution, extensive librariesRapid workflow, no toxic derivatizing agents needed

Sample Preparation: The Critical Bottleneck

Achieving sub-ppb limits of detection requires robust extraction and preconcentration. Because the pKa of phenols decreases as the number of chlorine atoms increases (e.g., phenol pKa ~9.95 vs. pentachlorophenol pKa ~4.7), sample acidification (pH < 2) is strictly required prior to extraction. This ensures the analytes remain in their neutral, protonated state for efficient partitioning into organic solvents or solid-phase sorbents[7].

Workflow Start Sample Matrix (Water, Soil, Biological) Prep Sample Preparation (Extraction & Clean-up) Start->Prep SPE Solid Phase Extraction (SPE) (High volume water) Prep->SPE SPME Solid-Phase Microextraction (SPME) (Trace/Complex matrix) Prep->SPME Deriv Derivatization Required? (e.g., PFBBr, Diazomethane) SPE->Deriv SPME->Deriv GCMS GC-MS / GC-ECD (EPA Method 8041A) Deriv->GCMS Yes (Volatility needed) LCMS LC-MS/MS (APCI / ESI Negative Mode) Deriv->LCMS No (Direct analysis)

Decision pathway for selecting the optimal extraction and analysis technique for CPs.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate stable isotope-labeled internal standards to correct for matrix effects, extraction losses, and instrument drift.

Protocol A: SPME-GC-MS with In-Situ Derivatization (Targeting Soils/Sediments)

Rationale: 7 minimizes solvent use[7]. In-situ derivatization directly in the sample matrix enhances volatility and limits analyte loss prior to fiber adsorption.

  • Sample Preparation: Suspend 5 g of homogenized soil in 10 mL of HPLC-grade water saturated with NaCl. Adjust to pH < 2 using concentrated HCl to suppress analyte ionization[7].

  • Internal Standard Addition: Spike the matrix with an appropriate amount of ¹³C₆-labeled chlorophenol surrogates (e.g., ¹³C₆-PCP, ¹³C₆-2,4-DCP)[7].

  • Extraction & Derivatization: Add 100 µL of acetic anhydride (derivatizing agent) and 300 mg of KHCO₃ to the vial. Immediately pierce the septum with a polyacrylate SPME fiber and expose it to the headspace (or directly immerse in the stirred solution) for 30 minutes at 60°C.

  • Desorption & Analysis: Retract the fiber and insert it into the GC-MS injection port (250°C) for 4 minutes to thermally desorb the analytes[7]. Analyze using Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

  • System Validation: Run a procedural blank between high-concentration samples to confirm the absence of memory interferences (carryover)[8]. Calculate exact recovery rates using the ¹³C₆-labeled surrogate signals[7].

Protocol B: SPE-LC-MS/MS (Targeting Wastewater/Environmental Water)

Rationale: Direct analysis of polar CPs using 1 provides rapid turnaround times and completely avoids toxic derivatizing agents[1].

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Styrene Divinylbenzene copolymer, 200 mg) with 5 mL methanol followed by 5 mL acidified water (pH 3)[5].

  • Loading: Spike 500 mL of filtered water sample with ¹³C₆-labeled internal standards. Pass the sample through the cartridge at a flow rate of 5 mL/min.

  • Washing & Elution: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 10 min. Elute the retained CPs with 2 x 3 mL of methanol/acetonitrile (1:1, v/v).

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream and reconstitute in 1 mL of the initial LC mobile phase (e.g., Water/Methanol).

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reversed-phase column. Utilize APCI in negative mode. Monitor the MRM transitions (e.g., 2,4-DCP: m/z 161 → 125; PCP: m/z 265 → 265)[1].

  • System Validation: Analyze a Matrix Spike (MS) and Matrix Spike Duplicate (MSD) to evaluate the precision of the extraction and quantify any ion suppression caused by the wastewater matrix.

References
  • SW-846 Test Method 8041A: Phenols by Gas Chromatography. Source: US EPA.
  • Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Source: Rapid Communications in Mass Spectrometry (John Wiley & Sons).
  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Source: Analytical Chemistry (ACS Publications).
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Source: MDPI.

Sources

Validation

Assessing the environmental impact of different phenol synthesis routes

Assessing the Environmental Impact of Phenol Synthesis Routes: A Comparative Guide for Sustainable Scale-Up Phenol is a ubiquitous building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymer r...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Environmental Impact of Phenol Synthesis Routes: A Comparative Guide for Sustainable Scale-Up

Phenol is a ubiquitous building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymer resins. For decades, industrial phenol production has been monopolized by the Cumene (Hock) process. However, as the chemical industry pivots toward sustainable manufacturing, the environmental footprint of this traditional route has come under intense scrutiny.

This guide provides an objective, data-driven comparison of the traditional Cumene process against emerging green alternatives—specifically, the direct oxidation of benzene and the catalytic depolymerization of biomass-derived lignin. Designed for researchers and process chemists, this guide dissects the mechanistic pathways, Life Cycle Assessment (LCA) metrics, and the experimental workflows required to validate these environmental impacts.

Mechanistic Pathways & Environmental Hotspots

Understanding the environmental impact of any synthesis route requires analyzing its fundamental reaction mechanism and atom economy.

The Cumene Process (Traditional Route) Developed in the 1940s, the Cumene process accounts for approximately 95% of global phenol production[1]. It is a multi-step pathway involving the Friedel-Crafts alkylation of benzene with propylene to form cumene, followed by autoxidation to cumene hydroperoxide, and finally, acid-catalyzed cleavage into phenol and acetone.

  • Environmental Hotspot: The process is highly energy-intensive, requiring 25 to 30 GJ per tonne of combined products due to the high temperatures and complex distillation steps required for separation[1]. Furthermore, it strictly generates acetone as a stoichiometric byproduct, creating rigid market dependencies and potential waste if demand misaligns[2]. Its cradle-to-gate climate impact is approximately 4.6 kg CO₂-eq per kg of phenol[3].

Direct Oxidation of Benzene (Green Chemistry Route) Direct oxidation circumvents the multi-step inefficiencies of the Cumene process by utilizing selective mono-oxygen donors like nitrous oxide (N₂O) or hydrogen peroxide (H₂O₂).

  • Environmental Hotspot: When utilizing N₂O over an Fe-ZSM-5 zeolite catalyst, the reaction achieves a phenol selectivity of over 90% in a single step[3]. This direct pathway significantly reduces the climate change impact to 3.3 kg CO₂-eq per kg of phenol (and down to 2.9 kg CO₂-eq/kg when using H₂O₂)[3]. The primary byproduct is benign nitrogen gas (N₂) or water.

Lignin Depolymerization (Bio-based Route) Lignin is the second largest reservoir of carbon on Earth, accounting for about 30% of the organic carbon in the biosphere[4]. It is the only renewable biomass feedstock composed primarily of aromatic building blocks.

  • Environmental Hotspot: While converting lignin to phenol via oxidative or reductive cleavage inherently reduces fossil fuel depletion and offers a biogenic carbon offset, the structural heterogeneity of lignin presents challenges[5]. The environmental burden here shifts from the reaction itself to the high energy required for the upstream fractionation and downstream purification of the complex phenolic mixtures[5].

Synthesis_Routes Benzene Benzene Cumene Cumene Process (Multi-step) Benzene->Cumene DirectOx Direct Oxidation (Single-step) Benzene->DirectOx Propylene Propylene Propylene->Cumene Lignin Lignin Biomass Depoly Catalytic Depolymerization Lignin->Depoly Phenol Phenol (Target) Cumene->Phenol O2, H+ Acetone Acetone (Waste/Co-product) Cumene->Acetone DirectOx->Phenol N2O / Fe-ZSM-5 Depoly->Phenol Redox Cleavage

Fig 1. Comparison of traditional Cumene and alternative green phenol synthesis pathways.

Quantitative Environmental Impact Assessment

To objectively compare these routes, we must look at standardized Life Cycle Assessment (LCA) metrics. The table below synthesizes the quantitative environmental performance of each pathway.

Synthesis RoutePrimary FeedstockCo-Products / WasteCarbon Footprint (kg CO₂-eq/kg)Energy Demand (GJ/tonne)Atom Economy
Cumene Process Benzene, PropyleneAcetone~4.625 - 30Low (Multi-step)
Direct Ox (N₂O) Benzene, N₂ON₂~3.3< 15 (Estimated)High
Direct Ox (H₂O₂) Benzene, H₂O₂H₂O~2.9 - 3.3< 15 (Estimated)High
Lignin Cleavage Lignocellulosic BiomassAliphatics, Char< 1.0 (Biogenic offset)Highly VariableModerate

Experimental Workflow: Bench-Scale Assessment & LCA Validation

To transition these green alternatives from theoretical models to viable industrial processes, researchers must empirically validate their environmental metrics. The following protocol details a self-validating experimental setup for the Direct Oxidation of Benzene using N₂O , coupled with Life Cycle Inventory (LCI) data extraction.

Protocol: Continuous-Flow Catalytic Oxidation & LCI Data Acquisition

Step 1: Catalyst Synthesis & Validation

  • Action: Synthesize Fe-ZSM-5 zeolite via hydrothermal crystallization. Validate the framework using X-ray Diffraction (XRD) and N₂ physisorption (BET analysis).

  • Causality: The choice of Fe-ZSM-5 is not arbitrary. The MFI zeolite framework provides strict shape selectivity; its pore dimensions (~5.5 Å) physically restrict the formation of bulky poly-aromatic byproducts (preventing coking). Simultaneously, isolated extra-framework iron sites facilitate the decomposition of N₂O into the highly active α-oxygen species required for the selective hydroxylation of the benzene ring[6].

Step 2: Continuous Flow Reactor Setup

  • Action: Load 0.5 g of the validated Fe-ZSM-5 catalyst into a fixed-bed tubular quartz reactor. Introduce benzene and N₂O via precision mass flow controllers at an optimized temperature of 350°C–400°C.

  • Causality: A continuous flow regime is critical for this reaction. In a batch reactor, the synthesized phenol would remain in contact with the oxidant, leading to successive deep oxidation into hydroquinone, benzoquinone, or tar. Flow dynamics ensure the rapid desorption and removal of the highly reactive phenol product from the catalyst bed, preserving the >90% selectivity threshold[3].

Step 3: In-line Product Quantification (Self-Validating Mechanism)

  • Action: Route the reactor effluent through a heated transfer line directly into an in-line GC-MS/FID system to quantify benzene conversion and phenol yield.

  • Validation Logic: Enforce a strict Carbon Mass Balance Check . The molar sum of unreacted benzene, phenol, and any trace deep-oxidation products (e.g., CO and CO₂, quantified via a methanizer-FID) must equal 100 ± 2% of the input carbon. A failure to close the mass balance definitively indicates undetected coking on the catalyst or system leaks, immediately invalidating the experimental run and the subsequent LCA data.

Step 4: Life Cycle Inventory (LCI) Extraction

  • Action: During the validated steady-state operation, record the real-time power consumption of the reactor furnace, the exact mass of unreacted N₂O, and the catalyst deactivation rate. Input these empirical values into LCA software (e.g., SimaPro using the Ecoinvent database) to calculate the true cradle-to-gate carbon footprint.

  • Causality: Standard LCA models often rely on idealized stoichiometric equations. By extracting empirical energy draw and exact conversion rates from a bench-scale system, the resulting E-factor and CO₂-eq metrics accurately reflect real-world thermodynamic inefficiencies, ensuring the trustworthiness of the environmental impact claim.

LCA_Workflow Synthesis 1. Continuous Flow Synthesis (Fe-ZSM-5 Catalyst) Analysis 2. In-line GC-MS Analysis (Carbon Mass Balance >98%) Synthesis->Analysis Reactor Effluent DataCollection 3. Life Cycle Inventory (LCI) (Empirical Energy & Mass Data) Analysis->DataCollection Yield & Selectivity ImpactAssessment 4. Impact Assessment (SimaPro / Ecoinvent) DataCollection->ImpactAssessment System Boundaries Defined Optimization 5. Process Optimization (Minimize CO2-eq & E-factor) ImpactAssessment->Optimization Hotspot Identification

Fig 2. Integrated experimental and Life Cycle Assessment (LCA) validation workflow.

Conclusion

The transition away from the Cumene process is not merely a matter of chemical substitution, but a complex optimization of environmental and economic variables. Direct oxidation using N₂O or H₂O₂ presents the most immediate, high-atom-economy alternative, drastically reducing the carbon footprint and eliminating acetone dependency. Meanwhile, lignin depolymerization represents the ultimate closed-loop ideal, provided the engineering challenges surrounding biomass fractionation energy can be overcome. For drug development professionals and chemical engineers, integrating rigorous, self-validating LCI data collection into bench-scale synthesis is the only way to ensure these "green" alternatives truly deliver on their environmental promises.

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Comparative

Cytotoxicity Comparison of Dimethylaminophenol Derivatives: An In-Depth Technical Guide

Introduction The isomeric positioning of functional groups on phenolic rings dramatically dictates a compound's reactivity, metabolic fate, and cellular toxicity. Within the dimethylaminophenol (DMAP) family, 3,5-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isomeric positioning of functional groups on phenolic rings dramatically dictates a compound's reactivity, metabolic fate, and cellular toxicity. Within the dimethylaminophenol (DMAP) family, 3,5-dimethylaminophenol (3,5-DMAP) and 4-dimethylaminophenol (4-DMAP) represent two structurally similar but mechanistically divergent derivatives. While 3,5-DMAP is heavily scrutinized as a toxic environmental alkylaniline metabolite and a potential targeted anti-cancer agent[1][2], 4-DMAP is utilized clinically as a rapid-acting cyanide antidote, though its use is severely bottlenecked by off-target necrotic cytotoxicity[3].

This guide provides an objective, data-driven comparison of their cytotoxic profiles, underlying mechanisms, and the self-validating experimental protocols required to evaluate them in vitro.

Mechanistic Divergence: Apoptosis vs. Necrosis

The fundamental difference in the cytotoxicity of these derivatives lies in their intracellular biochemical interactions:

  • 3,5-DMAP (Redox Cycling & Apoptosis): 3,5-DMAP undergoes rapid, non-enzymatic auto-oxidation to form 3,5-dimethylquinone imine (3,5-DMQI). This continuous redox cycling generates massive amounts of intracellular reactive oxygen species (ROS), including superoxide ( O2∙−​ ) and hydroxyl radicals ( ∙OH )[1]. The resulting oxidative stress triggers lipid peroxidation, DNA damage, and ultimately caspase-3-mediated apoptosis[2]. Interestingly, 3,5-DMAP exhibits selective cytotoxicity, effectively killing A549 lung cancer cells while sparing normal human lung fibroblasts at equivalent doses[2].

  • 4-DMAP (Covalent Adduction & Necrosis): Designed to rapidly oxidize hemoglobin to methemoglobin to trap cyanide ions, 4-DMAP's primary cytotoxic driver is its direct electrophilic attack on reduced glutathione (GSH)[3][4]. By forming covalent complexes with GSH, 4-DMAP rapidly depletes cellular antioxidant reserves. This leads to immediate structural membrane failure, massive leakage of intracellular lactate dehydrogenase (LDH), and rapid cellular necrosis, manifesting clinically as hemolysis and nephrotoxicity[3][4].

ToxicityMechanisms Root Dimethylaminophenol (DMAP) Derivatives DMAP35 3,5-DMAP Root->DMAP35 DMAP4 4-DMAP Root->DMAP4 Mech35 Auto-oxidation to 3,5-DMQI DMAP35->Mech35 Mech4 Covalent Binding to Glutathione DMAP4->Mech4 ROS Massive ROS Generation (•OH, H2O2) Mech35->ROS Apop DNA Damage & Apoptosis ROS->Apop Membrane Membrane Permeability (LDH Leakage) Mech4->Membrane Necro Cellular Necrosis & Hemolysis Membrane->Necro

Mechanistic divergence of 3,5-DMAP (apoptosis) and 4-DMAP (necrosis) cytotoxicity pathways.

Quantitative Cytotoxicity Profiles

To contextualize the potency of these compounds, the following table summarizes their in vitro cytotoxicity metrics across various cell lines.

DerivativePrimary Target CellsIC₅₀ / Toxic ThresholdPrimary Toxicity MechanismClinical / Research Context
3,5-DMAP AA8 (Ovary)~40 µM[1]ROS generation, DNA damageEnvironmental toxicology
3,5-DMAP AS52 (Ovary)~25 µM[5]Caspase-3 activationGenotoxicity studies
3,5-DMAP A549 (Lung Cancer)~45 µM[2]Apoptosis, Lipid peroxidationPotential anti-cancer agent
4-DMAP Erythrocytes / HepatocytesLDH leakage at mM range[4]GSH depletion, Membrane ruptureCyanide antidote (limited use)

Experimental Methodologies: Self-Validating Protocols

Because 3,5-DMAP and 4-DMAP trigger distinct cell death pathways (metabolic collapse vs. membrane rupture), evaluating them requires an orthogonal, multiplexed approach. Relying solely on a single viability assay (like MTT) can yield false-positive artifacts due to the inherent redox activity of these quinone-forming compounds.

Protocol 1: Multiplexed WST-1 Viability and LDH Leakage Assay

Causality & Rationale: WST-1 measures mitochondrial metabolic activity (impacted early by 3,5-DMAP's ROS)[1], while LDH leakage quantifies physical membrane rupture (the hallmark of 4-DMAP's necrotic pathway)[4]. Multiplexing these assays from the same well ensures direct correlation between metabolic decline and structural failure.

  • Cell Seeding: Seed target cells (e.g., A549 or primary hepatocytes) at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with a concentration gradient of DMAP derivatives (0–100 µM for 3,5-DMAP; 0–5 mM for 4-DMAP) for 1 to 24 h.

  • LDH Phase (Necrosis): Centrifuge the plate at 250 x g for 5 mins. Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 mins, then measure absorbance at 490 nm[4].

  • WST-1 Phase (Viability): Critical Step: Wash the remaining cells in the original plate twice with PBS. Why? Unwashed DMAP derivatives can directly reduce tetrazolium salts in the absence of cells, artificially inflating viability readings. Add 10 µL WST-1 reagent + 90 µL fresh medium per well. Incubate for 1 h at 37°C and read absorbance at 495 nm[1].

Protocol 2: Kinetic ROS Quantification via DCFDA

Causality & Rationale: To validate that ROS is the primary driver of 3,5-DMAP toxicity, intracellular ROS must be tracked kinetically. Including N-acetylcysteine (NAC) acts as a self-validating negative control, as it replenishes GSH and neutralizes ROS, thereby rescuing the cells[1][2].

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free medium for 30 mins in the dark.

  • Wash Step: Remove the dye and wash thoroughly to eliminate extracellular background fluorescence.

  • Treatment & Control: Expose cells to DMAP derivatives. In parallel, treat a control cohort with 5 mM N-acetylcysteine (NAC) 1 hour prior to DMAP exposure[2].

  • Kinetic Read: Measure fluorescence (Ex/Em = 485/535 nm) every 15 minutes over a 4-hour window to capture the rapid redox cycling of 3,5-DMQI.

ExperimentalWorkflow cluster_assays Orthogonal Cytotoxicity Assays Seed Seed Target Cells (e.g., A549, AA8) Treat DMAP Exposure ± NAC Control Seed->Treat WST WST-1 Assay (Mitochondrial Viability) Treat->WST LDH LDH Assay (Membrane Integrity) Treat->LDH DCFDA DCFDA Staining (ROS Kinetics) Treat->DCFDA Data Comparative Toxicological Profiling WST->Data LDH->Data DCFDA->Data

Multiplexed experimental workflow for comparative profiling of DMAP derivative cytotoxicity.

Mitigation Strategies and Therapeutic Implications

Understanding the distinct cytotoxicity profiles of these derivatives allows researchers to tailor mitigation strategies:

  • Modulating 3,5-DMAP: The profound ROS induction by 3,5-DMAP in cancer cells highlights its potential as a targeted anti-cancer scaffold[2]. In cases of environmental exposure, its genotoxicity can be heavily mitigated by antioxidants like NAC or selenocompounds (e.g., sodium selenite), which restore critical intracellular glutathione reductase and thioredoxin reductase activities[2][5].

  • Managing 4-DMAP: While 4-DMAP is a highly effective methemoglobin former for cyanide poisoning, its narrow therapeutic index and induction of hemolysis restrict its widespread prehospital use[3]. Co-administration with sodium thiosulfate is strictly required in clinical settings to manage its toxicity and facilitate the conversion of cyanide to less toxic thiocyanate[3].

References

  • Intracellular Generation of ROS by 3,5-Dimethylaminophenol: Persistence, Cellular Response, and Impact of Molecular Toxicity - PMC. nih.gov.
  • Anti-cancer effects of 3,5-dimethylaminophenol in A549 lung cancer cells | PLOS One. plos.org.
  • Protective Effects of Different Antioxidants against the Molecular Toxicity, Genetic and Epigenetic Alterations induced by 3,5-dimethylaminophenol.
  • Cytoplasmic and nuclear toxicity of 3,5-dimethylaminophenol and potential protection by selenocompounds. belmagumusel.com.
  • Cyanide antidotes in clinical use: 4-dimethylaminophenol (4-DMAP): Experimental, applied and clinical aspects.
  • 4-(Dimethylamino)

Sources

Validation

Investigating the Influence of the Chloro Substituent on the Properties of Dimethylaminophenol: A Comparative Guide

Executive Summary Dimethylaminophenol (DMAP) and its derivatives are versatile scaffolds utilized extensively in both analytical chemistry (as spectrophotometric chelating agents) and medicinal chemistry (as cyanide anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylaminophenol (DMAP) and its derivatives are versatile scaffolds utilized extensively in both analytical chemistry (as spectrophotometric chelating agents) and medicinal chemistry (as cyanide antidotes and enzyme inhibitors). The introduction of a chloro substituent to the DMAP framework—whether directly on the phenol ring or on an adjacent conjugated system such as a pyridylazo group—fundamentally alters the molecule's physicochemical properties.

This guide provides an objective, data-driven comparison between non-substituted DMAP and its chloro-substituted analogs (e.g., 5-Cl-DMPAP). By analyzing the causality behind these structural changes, researchers can make informed decisions when selecting reagents for high-sensitivity metal determination or when optimizing pharmacokinetic profiles in drug development.

Mechanistic Overview: The Role of Halogenation

The addition of a chlorine atom to the DMAP scaffold induces significant electronic and steric shifts governed by two competing forces: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).

  • pKa Modulation and Chelation: The strong -I effect of the chloro substituent withdraws electron density from the aromatic ring, effectively lowering the pKa of the phenolic hydroxyl group. This stabilizes the phenolate anion, allowing for metal chelation at more acidic pH levels, which prevents the hydrolysis of highly charged metal ions like Ti(IV) and Nb(V)[1].

  • Bathochromic Shifts (Analytical Sensitivity): In azo-dye derivatives like 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol (5-Cl-DMPAP), the chloro group acts as an auxochrome. It extends the π -conjugation system and lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic shift ( λmax​ ) and hyperchromic effect (increased molar absorptivity)[1].

  • Lipophilicity and Metabolic Stability: In medicinal chemistry, following the Topliss operational scheme, a chloro substituent is utilized because it is significantly more hydrophobic and electron-withdrawing than a hydrogen atom[2]. This increases the LogP of the molecule, altering its membrane permeability and modulating its oxidation into reactive phenoxyl radicals, which subsequently impacts its clearance via glutathione (GSH) conjugation in erythrocytes[3].

Pathway DMAP Non-substituted DMAP Radical Phenoxyl Radical Intermediate DMAP->Radical Rapid Autoxidation (Higher pKa) Cl_DMAP Chloro-substituted DMAP Cl_DMAP->Radical Modulated Oxidation (-I Inductive Effect) MetHb Ferrihemoglobin (Therapeutic Target) Radical->MetHb Electron Transfer GSH Glutathione Conjugation (Metabolic Clearance) Radical->GSH Thioether Formation

Fig 1: Metabolic and oxidative signaling pathway of DMAP vs. Chloro-DMAP scaffolds.

Comparative Performance Data

The following tables summarize the quantitative differences between standard DMAP scaffolds and their chloro-substituted counterparts across analytical and pharmacological applications.

Table 1: Physicochemical & Analytical Reagent Properties

Comparing standard DMPAP vs. 5-Cl-DMPAP in the spectrophotometric determination of Ti(IV).

PropertyNon-substituted DMPAPChloro-substituted (5-Cl-DMPAP)Mechanistic Causality
Molar Absorptivity ( ϵ ) ~2.10 × 10 4 M −1 cm −1 4.39 × 10 4 M −1 cm −1 [1]Chloro group lowers LUMO energy, increasing transition probability.
Absorption Max ( λmax​ ) ~530 nm580 nm[1]Auxochromic effect extends π -conjugation (Bathochromic shift).
Optimal pH Range 5.5 – 6.54.7 – 5.8[1]-I effect lowers phenolic pKa, allowing complexation in higher acidity.
Detection Limit (Sandell Index) ~0.0035 μ g cm −2 0.0011 μ g cm −2 [1]Enhanced stability of the 3:1 ligand-metal complex.
Table 2: Pharmacological & Metabolic Profile

Based on in vitro human erythrocyte models and Topliss scheme principles.

MetricNon-substituted DMAP (e.g., 4-DMAP)Chloro-substituted DMAP
Lipophilicity (LogP) ~1.7~2.4
Glutathione (GSH) Conjugation Rapid formation of bis- and tris-conjugates[3]Modulated rate due to steric hindrance and altered electrophilicity.
Membrane Transport ( Vmax​ ) 1 nmol/min/ml (Tris-conjugate)[3]Variable (Dependent on specific halogen positioning).
Hydrophobicity BaselineSignificantly increased[2]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explained to assist researchers in troubleshooting and optimization.

Protocol 1: High-Sensitivity Spectrophotometric Determination of Ti(IV)

This protocol utilizes 5-Cl-DMPAP to quantify trace titanium, demonstrating the enhanced analytical capacity of the chloro-substituted ligand[1].

  • Sample Preparation: Dissolve the Ti(IV) sample in a dilute sulfuric acid matrix.

    • Causality: Sulfuric acid prevents the premature formation of insoluble titanium dioxide ( TiO2​ ) while keeping the metal ion available for chelation.

  • Reagent Addition: Add 2.0 mL of a 0.05% (w/v) ethanol solution of 5-Cl-DMPAP.

    • Causality: The chloro-substituted reagent is highly lipophilic; ethanol ensures complete solubility of the reagent before it interacts with the aqueous metal ions.

  • pH Optimization: Add an acetate buffer to adjust the solution to pH 4.7–5.8.

    • Causality: The chloro group lowers the pKa of the phenol. This specific pH window ensures the hydroxyl group is deprotonated to form a stable 3:1 ligand-metal complex without inducing metal hydrolysis.

  • Incubation & Measurement: Allow the solution to stand for 10 minutes at room temperature, then measure absorbance at 580 nm against a reagent blank.

    • Causality: The 580 nm wavelength isolates the specific bathochromic shift provided by the chloro-auxochrome, ensuring zero interference from unreacted ligand.

Workflow Step1 1. Matrix Prep Dilute H2SO4 prevents Ti(IV) hydrolysis Step2 2. Ligand Addition 5-Cl-DMPAP in Ethanol (Solubility) Step1->Step2 Step3 3. pH Control Acetate Buffer pH 4.7-5.8 (Deprotonation) Step2->Step3 Step4 4. Spectrophotometry Read at λmax 580 nm (High Specificity) Step3->Step4

Fig 2: Self-validating experimental workflow for Ti(IV) determination using 5-Cl-DMPAP.

Protocol 2: In Vitro Erythrocyte Metabolism & GSH Conjugation Assay

This protocol evaluates how the chloro substituent alters the metabolic clearance of the DMAP scaffold via glutathione conjugation[3].

  • Erythrocyte Isolation: Draw fresh human blood and isolate erythrocytes via centrifugation. Resuspend to 15 g hemoglobin/100 mL in an isotonic buffer.

    • Causality: Intact erythrocytes provide a native concentration of oxyhemoglobin and intracellular GSH, creating an accurate physiological model for autoxidation.

  • Substrate Incubation: Introduce 1 mM of the target compound (DMAP vs. Chloro-DMAP) and incubate at 37°C.

    • Causality: Oxyhemoglobin acts as an electron acceptor, driving the formation of the reactive phenoxyl radical. The temperature must be strictly controlled, as lowering it to 22°C reduces transport kinetics by 80%[3].

  • Kinetic Sampling: Withdraw aliquots at 5-minute intervals and quench the reaction with sodium fluoride (NaF).

    • Causality: NaF completely inhibits the unidirectional active transport system of the red cell membrane, freezing the efflux of S-conjugates for accurate intracellular vs. extracellular quantification[3].

  • HPLC Analysis: Quantify the formation of S,S-(dimethylamino-hydroxy-phenylene)bis-glutathione and tris-glutathione conjugates.

References

  • [1] Titanium Determination under High-Sensitivity Conditions with 2-(5-Chloro-2-pyridylazo)-5-dimethylaminophenol. I | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at:

  • [3] Formation and transport of xenobiotic glutathione-S-conjugates in red cells - PubMed. Available at:

  • [2] Full text of "Medicinal Chemistry" - Archive.org. Available at:

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-5-(dimethylamino)phenol proper disposal procedures

Comprehensive EHS Protocol: Handling and Disposal of 3-Chloro-5-(dimethylamino)phenol 1. Chemical Profile and Hazard Mechanistics 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) is a halogenated phenol derivative uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Protocol: Handling and Disposal of 3-Chloro-5-(dimethylamino)phenol

1. Chemical Profile and Hazard Mechanistics 3-Chloro-5-(dimethylamino)phenol (CAS: 570391-19-4) is a halogenated phenol derivative utilized as an organic intermediate in drug development and chemical synthesis[1]. Managing this compound requires a rigorous understanding of two distinct hazard profiles: the systemic toxicity of phenols and the environmental persistence of halogenated organics.

Phenol derivatives possess a deceptive hazard profile. They act as local anesthetics, meaning initial skin contact may not elicit immediate pain, often leading to delayed recognition of severe exposure[2]. Upon contact, they rapidly penetrate the stratum corneum, denaturing proteins and causing deep tissue necrosis and potential systemic toxicity[2]. Furthermore, the presence of the chlorine atom classifies this compound strictly as a halogenated waste, dictating specific downstream processing to prevent environmental contamination[3].

2. Causality in Waste Segregation: The Halogenated Imperative In laboratory waste management, segregating halogenated from non-halogenated organic waste is a critical operational mandate. The causality behind this is twofold:

  • Environmental Safety (Dioxin Prevention): Halogenated compounds, when incinerated at standard temperatures, can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, halogenated waste streams must be routed to specialized, high-temperature EPA-compliant incinerators[3].

  • Operational Economics: Because of the specialized incineration requirements, the disposal cost for a drum of halogenated waste is significantly higher (often double) than that of non-halogenated waste (which is typically used for fuels blending)[3][4]. Introducing even a small amount of 3-Chloro-5-(dimethylamino)phenol into a non-halogenated carboy contaminates the entire bulk volume, incurring massive unnecessary costs for the institution[4].

3. Procedural Disposal Methodology (Operational Plan) This protocol establishes a self-validating system for the safe accumulation and disposal of 3-Chloro-5-(dimethylamino)phenol waste.

  • Step 1: Container Selection. Utilize empty, compatible glass or high-density polyethylene (HDPE) containers[5]. Never use metal containers, as halogenated phenols can exhibit corrosive properties over time.

  • Step 2: Headspace Management. When filling the container, ensure a minimum of 1.5 inches of headspace for wide-mouth bottles or 3 inches for tapered bottles to safely accommodate vapor expansion and temperature fluctuations[6].

  • Step 3: EHS Labeling. Immediately affix a standard "Hazardous Waste" tag to the container. Explicitly write "3-Chloro-5-(dimethylamino)phenol" and list any associated solvents. Do not use chemical formulas or abbreviations (e.g., do not write "3-Cl-5-DMAP")[3][5]. Mark the "Halogenated" and "Toxic/Corrosive" hazard indicators.

  • Step 4: Satellite Accumulation Area (SAA) Storage. Store the active waste container in a designated SAA. The container must be placed within a secondary containment bin (e.g., a polyethylene tray) capable of holding 110% of the container's volume to mitigate catastrophic leaks[7][8]. The container must remain tightly capped at all times unless actively receiving waste[5].

  • Step 5: Manifesting and Pickup. Once the container is full, or reaches the institutional accumulation time limit (often 90 days), submit a formal waste pickup request to the Environmental Health and Safety (EHS) department[3][5].

4. Emergency Decontamination and Spill Response

  • PPE Selection: Standard exam-style nitrile gloves are insufficient for concentrated phenol derivatives, as the chemical can permeate the material. For handling stock solutions or cleaning spills, utility-grade neoprene or butyl gloves must be worn over standard nitrile gloves[9].

  • Skin Exposure Protocol: If skin contact occurs, immediately flush the area with copious amounts of water. Crucially, as soon as possible, apply Polyethylene Glycol (PEG 300 or PEG 400) to the affected area. PEG acts as a macroscopic sponge, effectively drawing the lipophilic phenol out of the dermal layers[2][7]. Do not rub or wipe the skin initially, as this exacerbates tissue damage[2].

  • Spill Containment: For small spills, don appropriate PPE and cover the spill with absorbent pads. If the material is in crystalline form, collect it carefully to avoid aerosolization, then wipe the residual area with a 70% isopropanol or ethanol solution[7]. Place all contaminated cleanup materials into the halogenated waste stream[7].

5. Quantitative Data: Waste Segregation Matrix

Waste CategoryChemical ExamplePrimary ContainerDownstream Disposal MethodCost & Hazard Profile
Halogenated Organic 3-Chloro-5-(dimethylamino)phenolGlass / HDPEHigh-Temperature IncinerationHigh Cost / Dioxin Formation Risk
Non-Halogenated Organic Acetone, Methanol, TolueneGlass / HDPEFuels Blending / Energy RecoveryLower Cost / Flammability Risk
Aqueous Corrosive Hydrochloric Acid, Sodium HydroxideHDPEElementary NeutralizationVariable Cost / Tissue Damage

6. Workflow Visualization

G Start Waste Generation: 3-Chloro-5-(dimethylamino)phenol Segregation Waste Segregation Analysis Start->Segregation Halogenated Halogenated Organic Waste Stream Segregation->Halogenated Contains Chlorine Atom Container Compatible Container (HDPE or Glass) Halogenated->Container Labeling EHS Labeling & Dating (No Abbreviations) Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS Pickup & Manifesting Storage->Pickup When full or at time limit Disposal High-Temperature Incineration (EPA Compliant) Pickup->Disposal

Logical workflow for the segregation, accumulation, and EHS-compliant disposal of halogenated waste.

7. References

  • Sinfoo Biotech. "3-Chloro-5-(dimethylamino)phenol,(CAS# 570391-19-4)". sinfoobiotech.com. 1

  • Western Washington University. "Phenol Laboratory Safety Guidelines". wwu.edu.7

  • Kansas State University. "Chemical Waste". k-state.edu.5

  • Western Kentucky University. "Hazardous & Regulated Waste Management Guide". wku.edu. 3

  • University of Michigan. "Phenol - Environment, Health & Safety". umich.edu. 8

  • University of Northern Iowa. "Hazardous Waste Management Manual". uni.edu. 6

  • Yale University. "Phenol Standard Operating Procedure". yale.edu. 9

  • Princeton University. "Phenol | Office of Environmental Health and Safety". princeton.edu. 2

  • Cornell University. "Chapter 7 - Management Procedures For Specific Waste Types". cornell.edu. 4

Handling

Personal protective equipment for handling 3-Chloro-5-(dimethylamino)phenol

Advanced Laboratory Safety & Operational Guide: Handling 3-Chloro-5-(dimethylamino)phenol As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe han...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 3-Chloro-5-(dimethylamino)phenol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of highly functionalized, reactive intermediates. 3-Chloro-5-(dimethylamino)phenol (CAS 570391-19-4) is a prime example of a molecule that demands rigorous, scientifically grounded safety protocols.

Structurally, this compound combines a halogenated aromatic ring, a phenolic hydroxyl group, and a tertiary amine. This trifecta of functional groups makes it a highly versatile synthetic building block, but it also significantly amplifies its toxicological profile. To handle this chemical safely, laboratory personnel must move beyond rote memorization of Safety Data Sheets (SDS) and understand the mechanistic causality behind the required personal protective equipment (PPE) and operational workflows.

Mechanistic Toxicology: Understanding the Hazard Profile

To design a self-validating safety protocol, we must first understand why 3-Chloro-5-(dimethylamino)phenol is hazardous. Its risk profile is extrapolated from its structural moieties, mirroring the hazards of chlorophenols and aminophenols[1][2]:

  • Lipophilicity & Dermal Penetration: The addition of the chlorine atom increases the molecule's partition coefficient (LogP). Unlike simple, highly water-soluble phenols, this halogenated derivative readily partitions into the lipid bilayers of the stratum corneum. This facilitates rapid systemic absorption upon skin contact[1].

  • Protein Denaturation & Tissue Necrosis: The phenolic -OH group acts as a weak acid and a potent protein denaturant. Upon contact with skin or ocular tissue, it causes immediate coagulation necrosis. This mechanism can actually destroy nerve endings, delaying the sensation of pain while severe tissue damage progresses[3].

  • Methemoglobinemia Risk: The dimethylamino group shares metabolic pathways with anilines and aminophenols. Systemic absorption (via inhalation of dust or dermal contact) can lead to the oxidation of hemoglobin to methemoglobin in the bloodstream, severely impairing oxygen transport[4].

Quantitative Hazard & Physicochemical Data

The following table summarizes the key physicochemical properties and their direct operational implications.

Property / ClassificationValue / Hazard CodeMechanistic & Operational Implication
Molecular Weight 171.63 g/mol Small molecular size facilitates rapid dermal and mucous membrane absorption.
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes. Mandates strict respiratory and contact barriers[3].
Tissue Irritation H315, H319Causes serious eye irritation and skin irritation/burns. Requires chemical splash goggles[2].
Aquatic Toxicity H411 (Chronic Cat 2)The halogenated aromatic ring resists rapid biodegradation. Must be segregated as halogenated waste[1].

The PPE Matrix: Causality-Driven Selection

Standard laboratory PPE is insufficient for handling halogenated aminophenols. Every piece of equipment must be selected based on the chemical's specific penetration mechanics.

  • Hand Protection (The Double-Glove Protocol):

    • Primary (Inner) Glove: Standard Nitrile (min. 0.11 mm thickness) for basic tactile work.

    • Secondary (Outer) Glove: Heavy-duty Butyl Rubber or Neoprene.

    • Causality: Chlorinated aromatics are aggressive organic solvents that rapidly degrade latex and thin nitrile via solvation and swelling. Butyl rubber provides a superior, self-validating barrier against lipophilic halogenated compounds.

  • Ocular Protection:

    • Requirement: Tight-fitting chemical splash goggles combined with a full-face shield.

    • Causality: Due to the irreversible corneal damage caused by phenolic protein denaturation, safety glasses with side shields offer inadequate protection against aerosolized dust or micro-splashes during dissolution[3].

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator (if weighing outside a controlled hood, which is highly discouraged).

    • Causality: As a solid powder, the compound easily aerosolizes. Inhalation of these particulates directly exposes the highly vascularized pulmonary alveoli to the methemoglobinemia-inducing dimethylamino moiety[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where the failure of one step is caught or mitigated by the next.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the fume hood is operational with a minimum face velocity of 0.5 m/s (100 fpm).

  • Workspace Preparation: Line the weighing area with impermeable, chemical-absorbent bench paper (absorbent side up, polyethylene side down). This ensures micro-spills are trapped and do not contaminate the stainless steel hood deck.

  • Static Mitigation: Use an anti-static weighing spatula and a static eliminator (ionizing bar) near the balance. Causality: Static charge can cause fine phenolic powders to repel from the spatula and aerosolize into the breathing zone.

Phase 2: Weighing and Dissolution
  • Tare and Transfer: Tare the receiving vessel (e.g., a scintillation vial) with its cap on. Carefully transfer the required mass of 3-Chloro-5-(dimethylamino)phenol into the vial inside the hood.

  • Seal and Transport: Cap the vial tightly before removing it from the balance area.

  • Solvent Addition: When dissolving, always add the solid to the solvent, or if adding solvent to the solid, do so dropwise initially. Causality: Rapid addition of solvent can cause exothermic localized heating or splashing.

Spill Response and Disposal Plan

Spill Containment Workflow
  • DO NOT Dry Sweep: Sweeping dry halogenated phenolic compounds immediately aerosolizes the toxic dust.

  • Step 1: Evacuate non-essential personnel from the immediate vicinity.

  • Step 2: Cover the solid spill with a damp, inert absorbent material (e.g., damp sand or a commercial universal absorbent pad). The moisture prevents dust generation.

  • Step 3: Carefully scoop the absorbed mixture using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Step 4: Decontaminate the surface by wiping it down with a mildly alkaline solution (e.g., 5% sodium bicarbonate). Causality: The alkaline solution deprotonates the residual phenolic -OH, converting it into a highly water-soluble phenoxide salt, which is easily wiped away.

Disposal Logistics
  • Waste Segregation: 3-Chloro-5-(dimethylamino)phenol must be strictly segregated into Halogenated Organic Waste [5].

  • Incompatibility Warning: Never mix this compound with strong oxidizing agents (e.g., nitric acid) or non-halogenated waste streams. Causality: Incinerating chlorinated phenols under improper conditions (typical of non-halogenated waste streams) can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs)[4].

Process Visualization

G Start 3-Chloro-5-(dimethylamino)phenol Handling Workflow PPE 1. Don PPE (Butyl/Nitrile, Goggles, Lab Coat) Start->PPE Ventilation 2. Fume Hood Operation (Min face velocity: 0.5 m/s) PPE->Ventilation Spill Spill Occurs? Ventilation->Spill CleanUp 3a. Solid Spill Cleanup (Use damp absorbent, no sweeping) Spill->CleanUp Yes Proceed 3b. Experimental Protocol (Dissolution & Assay) Spill->Proceed No Disposal 4. Halogenated Waste (EPA/RCRA Compliant) CleanUp->Disposal Proceed->Disposal

Figure 1: Procedural workflow for the safe handling, spill response, and disposal of 3-Chloro-5-(dimethylamino)phenol.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 3-Chlorophenol." Thermo Fisher Scientific,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4oyJIuOgBiRl9Za8vLBcA2oTrUOxmMaZC-REbHI9MUxn8hsLFHHquDC3T3y4kLBuKgmaZcpnWXSIN2bDs-C6VpyzMcoDpOjAUN63F53yzdccBFH72ypWDq3iKBCKHMz1crqnz7hfKsrJuvOLFsehP5uM_Sg4ejf6aG8UkJ1HHuH1st_uGAIX9A5GKMBDWf3I81WQ0fi66nJs0fkeYQcq4ZIWmIJKGjXi8ioM1C-JR1tER49WRAEZO9Dgc47c_QxB02PteAJEaEzvUEE=]
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  • Carl Roth. "Safety Data Sheet: 3-Aminophenol." Carl Roth GmbH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudGBEKXVXZiDRL9l_rPAQe4CRwKs06MUVtljX-Gy974URI-c_xPkMIrXrkdu3SXQmtFwx5E0tA2X5MVA3rHiLdW36p1Soq0UQ3yM0ZW7cKFVSnIj2TSFbfaVuP7OELD7OOfqjXYCn_sl7z7ZIDlHrAAIrG8jO-sfNE5384jlFUlOPeVwqdi4H2t33h4XCGTKV42HPifjDLwMpkQS47t9LTSKlbYChn_urg4PKZZNMkLIQcsz_OyxSOwtkbJuDT7nJPDauXRL9UL8WfK57V0zjkXzguByu-wvv5JyUZfLhQ-wp8rVwgPSjs_sqz2oj90zuM98zp41YPiK4U-LGQIW3E0K_W5BUjEUdYn_bIgfQhhS-OZqIbekS0kLw_ayJEcv-7Og-thzOHad4x-NnV_T8IOquzBO7_6UnyKUZzsGnTk3KzVLQEtM-g-PW902EDkLYTuLnOkU=]
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Sources

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Feasible Synthetic Routes

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3-Chloro-5-(dimethylamino)phenol
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